Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-
Description
The exact mass of the compound Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1325. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-acetamido-3-nitrophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c1-6(13)11-9-4-3-8(17-7(2)14)5-10(9)12(15)16/h3-5H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCNPJOXRGUVFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OC(=O)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277239 | |
| Record name | 4-(acetylamino)-3-nitrophenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2243-69-8 | |
| Record name | N-[4-(Acetyloxy)-2-nitrophenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 1325 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC1325 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1325 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(acetylamino)-3-nitrophenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-" synthesis pathway
An In-depth Technical Guide to the Synthesis of Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-
Introduction
Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-, is a substituted aromatic compound of interest in various fields of chemical research, particularly as an intermediate in the synthesis of more complex molecules. Its structure, featuring an acetamide, a nitro group, and an acetyloxy group on a phenyl ring, presents a unique synthetic challenge requiring careful control of regioselectivity and chemoselectivity. This guide provides a comprehensive overview of a reliable synthetic pathway, delving into the mechanistic underpinnings of each step and offering practical, field-proven insights for researchers, scientists, and professionals in drug development. The narrative is structured to not only provide a step-by-step protocol but also to elucidate the rationale behind the chosen synthetic strategy, ensuring a deep understanding of the chemical transformations involved.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule suggests a two-step disconnection strategy. The final acetyloxy group can be installed via acetylation of a phenolic precursor. This precursor, N-(4-hydroxy-2-nitrophenyl)acetamide, can in turn be synthesized from a commercially available starting material, 4-hydroxy-2-nitroaniline, through a selective N-acetylation. This approach is advantageous as it utilizes readily available starting materials and employs well-established chemical reactions.
Caption: Retrosynthetic pathway for Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-.
Part A: Synthesis of N-(4-hydroxy-2-nitrophenyl)acetamide
The initial and crucial phase of the synthesis involves the preparation of the intermediate, N-(4-hydroxy-2-nitrophenyl)acetamide. This is achieved through the selective acetylation of the amino group of 4-hydroxy-2-nitroaniline.
Principle and Rationale
The key to this step is the chemoselective acetylation of the more nucleophilic amino group in the presence of a less nucleophilic phenolic hydroxyl group. The lone pair of electrons on the nitrogen atom of the amino group is more available for nucleophilic attack on the electrophilic carbonyl carbon of acetic anhydride compared to the lone pair on the oxygen of the hydroxyl group, which is delocalized into the aromatic ring. Acetic anhydride is an excellent acetylating agent for this purpose. The reaction is typically carried out in a suitable solvent system, and the pH is controlled to ensure the desired product precipitates.[1]
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures.[1]
-
Dissolution of Starting Material: In a suitable reaction vessel, dissolve 4-hydroxy-2-nitroaniline (e.g., 3.08 g, 20 mmol) in a mixture of acetonitrile and water (e.g., 125 ml, 1:4 v/v).
-
Cooling: Cool the solution in an ice bath to lower the temperature, which helps in controlling the exothermicity of the subsequent reaction.
-
Addition of Acetylating Agent: Slowly add acetic anhydride (e.g., 2.43 ml, 24 mmol) to the cooled solution with constant stirring.
-
pH Adjustment and Precipitation: Gradually add sodium bicarbonate (e.g., 3.36–5.04 g, 40–60 mmol) to the reaction mixture. The addition of a base is critical to neutralize the acetic acid byproduct and to maintain a pH between 5.5 and 6.5, which facilitates the precipitation of the product.
-
Isolation and Purification: The resulting yellow precipitate of N-(4-hydroxy-2-nitrophenyl)acetamide is collected by filtration. For enhanced purity, the product should be purified by recrystallization from an aqueous solution.
Reaction Mechanism: N-Acetylation
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of 4-hydroxy-2-nitroaniline acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion as a leaving group, and subsequent deprotonation to yield the stable amide product.
Part B: Synthesis of Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-
The final step in the synthesis is the acetylation of the phenolic hydroxyl group of the intermediate, N-(4-hydroxy-2-nitrophenyl)acetamide, to yield the target molecule.
Principle and Rationale
The acetylation of a phenol to form a phenyl acetate is a standard esterification reaction. Acetic anhydride is once again a suitable acetylating agent. This reaction is often catalyzed by a base, such as pyridine or triethylamine, which acts as a nucleophilic catalyst and also neutralizes the acetic acid byproduct. Alternatively, an acid catalyst can be employed. The choice of catalyst and reaction conditions can influence the reaction rate and yield.
Detailed Experimental Protocol
-
Reactant Mixture: In a dry reaction flask, suspend N-(4-hydroxy-2-nitrophenyl)acetamide in an excess of acetic anhydride, which can also serve as the solvent. A co-solvent like glacial acetic acid can also be used.[2]
-
Catalyst Addition: Add a catalytic amount of a suitable base (e.g., pyridine) or a strong acid (e.g., sulfuric acid).
-
Reaction Conditions: Heat the reaction mixture, for instance, at reflux, for a sufficient duration to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture and pour it into ice-water to quench the excess acetic anhydride and precipitate the crude product.
-
Purification: The solid product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent such as ethanol to obtain the final product, Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-.
Characterization and Analysis
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Melting Point: Determination of the melting point can provide a preliminary assessment of purity.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. For the intermediate, characteristic peaks for O-H, N-H, C=O (amide), and N-O (nitro) stretching should be observed. For the final product, the disappearance of the O-H peak and the appearance of a new C=O (ester) stretching band would be indicative of a successful reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation by providing detailed information about the chemical environment of the protons and carbons in the molecule.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compounds.
Data Summary
| Compound | Starting Material | Key Reagents | Molecular Formula | Molecular Weight ( g/mol ) |
| N-(4-hydroxy-2-nitrophenyl)acetamide | 4-hydroxy-2-nitroaniline | Acetic anhydride, Sodium bicarbonate | C₈H₈N₂O₄ | 196.16 |
| Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]- | N-(4-hydroxy-2-nitrophenyl)acetamide | Acetic anhydride, Pyridine (catalyst) | C₁₀H₁₀N₂O₅ | 238.19 |
Experimental Workflow
The following diagram illustrates the sequential steps involved in the laboratory synthesis.
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
The synthesis of Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]- is a multi-step process that can be efficiently carried out through a well-designed synthetic route. The presented pathway, commencing with 4-hydroxy-2-nitroaniline, offers a reliable and logical approach. The success of this synthesis hinges on the principles of chemoselectivity in the initial N-acetylation step and a standard esterification for the final O-acetylation. By adhering to the detailed protocols and understanding the underlying chemical principles, researchers can effectively synthesize this valuable chemical intermediate for further applications.
References
-
Hines, J. E. III, Deere, C. J., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(3), x220201. Available at: [Link]
-
Uppu, R. M., & Fronczek, F. R. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(3), x220277. Available at: [Link]
Sources
Physicochemical properties of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide
An In-depth Technical Guide to the Physicochemical Properties of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide
Introduction
N-[4-(acetyloxy)-2-nitrophenyl]-acetamide is a nitroaromatic compound of significant interest to researchers in synthetic chemistry and drug discovery. Its structure, featuring an acetoxy group, a nitro group, and an acetamide substituent on a phenyl ring, suggests a potential role as a versatile synthetic intermediate or a pharmacologically active agent. The physicochemical properties of such a molecule are paramount, governing its reactivity, solubility, bioavailability, and overall suitability for further development.
This technical guide provides a comprehensive framework for the characterization of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide. In the absence of extensive published data for this specific molecule, this document leverages established analytical principles and data from structurally analogous compounds to present a robust methodology for its synthesis and physicochemical evaluation. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols.
Molecular Structure and Identification
The foundational step in characterizing any compound is to define its structure and fundamental identifiers.
-
Chemical Name: N-[4-(acetyloxy)-2-nitrophenyl]-acetamide
-
Molecular Formula: C₁₀H₁₀N₂O₅
-
Molecular Weight: 238.20 g/mol
-
CAS Number: A specific CAS Registry Number for this compound is not readily found in public databases, which underscores the need for thorough experimental characterization.
Structural Considerations
The molecule's three substituents on the phenyl ring are expected to influence its conformation. Based on crystal structure analyses of related compounds like N-(4-Methoxy-2-nitrophenyl)acetamide, significant non-planarity is anticipated.[1] The steric hindrance between the ortho-positioned nitro group and the acetamido group likely forces the acetamido group to twist out of the plane of the phenyl ring.[1] This conformation has direct implications for the molecule's intermolecular interactions and crystal packing.
Synthesis and Purification
A logical and efficient synthesis is crucial for obtaining high-purity material for characterization. A two-step pathway, adapted from standard procedures for similar compounds, is proposed.[2][3]
Proposed Synthetic Pathway
The synthesis involves the acetylation of the amino group of a commercially available precursor, followed by the esterification of the phenolic hydroxyl group.
Caption: Proposed two-step synthesis of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide.
Experimental Protocol: Synthesis
Step 1: Synthesis of N-(4-hydroxy-2-nitrophenyl)acetamide
-
In a round-bottom flask, dissolve 4-amino-3-nitrophenol in glacial acetic acid.
-
Slowly add a molar equivalent of acetic anhydride to the solution while stirring.
-
Heat the mixture to reflux for 1-2 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry the crude N-(4-hydroxy-2-nitrophenyl)acetamide.
Step 2: Synthesis of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide
-
Suspend the dried N-(4-hydroxy-2-nitrophenyl)acetamide in an excess of acetic anhydride.
-
Add a catalytic amount of pyridine.
-
Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the final product and hydrolyze excess acetic anhydride.
-
Filter the solid, wash extensively with cold water, and then with a cold, dilute sodium bicarbonate solution to remove any residual acetic acid, followed by a final wash with water.
-
Dry the crude product under vacuum.
Purification: Recrystallization
Recrystallization is the gold-standard for purifying the final solid product. The choice of solvent is critical.
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, or an ethanol/water mixture).
-
Hot-filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Core Physicochemical Properties: Experimental Determination
The following protocols describe standard, reliable methods for determining the key physicochemical properties of the purified compound.
Melting Point
The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.
Experimental Protocol:
-
Load a small amount of the dried, crystalline product into a capillary tube.
-
Place the tube in a calibrated melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Solubility Profile
Solubility is a determinant of a compound's utility in various applications, from reaction chemistry to pharmacology. The isothermal shake-flask method is a highly reliable technique for determining equilibrium solubility.[4]
Caption: Workflow for the isothermal shake-flask solubility determination method.
Experimental Protocol:
-
Add an excess amount of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, DMSO, acetone, acetonitrile, and buffered aqueous solutions at pH 4.0, 7.4, and 9.0).
-
Seal the vials and place them in an orbital shaker or on a magnetic stir plate in a constant temperature bath (e.g., 25 °C).
-
Agitate the mixtures until equilibrium is reached (typically 24 to 48 hours).
-
Cease agitation and allow the undissolved solid to sediment.
-
Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Dilute the filtrate as necessary and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy with a pre-established calibration curve.
-
Calculate the solubility and express it in both mg/mL and mol/L.
Table 1: Solubility Data for N-[4-(acetyloxy)-2-nitrophenyl]-acetamide (To Be Determined)
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
|---|---|---|---|
| Water | 25 | ||
| Ethanol | 25 | ||
| DMSO | 25 | ||
| Acetone | 25 | ||
| Acetonitrile | 25 |
| pH 7.4 Buffer | 25 | | |
Lipophilicity (LogP)
The partition coefficient (LogP) between octanol and water is a key measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile.
Experimental Protocol (Shake-Flask Method):
-
Prepare a stock solution of the compound in the solvent in which it is more soluble (likely n-octanol).
-
Add a small volume of this stock solution to a vessel containing pre-saturated n-octanol and pre-saturated water.
-
Shake the mixture vigorously for several hours to allow for partitioning, then centrifuge to ensure complete phase separation.
-
Determine the concentration of the compound in both the n-octanol and aqueous layers using HPLC or UV-Vis spectroscopy.
-
Calculate LogP as the base-10 logarithm of the ratio of the concentration in n-octanol to the concentration in water.
Spectroscopic and Structural Characterization
Spectroscopic analysis provides unambiguous confirmation of the chemical structure.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Frequency | Notes |
|---|---|---|---|
| ¹H NMR | Aromatic Protons | δ 7.5-8.5 ppm | Three protons on the aromatic ring, exhibiting doublet and doublet of doublets splitting patterns. |
| Acetamide N-H | δ 9.0-10.0 ppm | Broad singlet, exchangeable with D₂O. | |
| Acetoxy -CH₃ | δ 2.2-2.4 ppm | Singlet, 3H. | |
| Acetamide -CH₃ | δ 2.1-2.3 ppm | Singlet, 3H. | |
| ¹³C NMR | Aromatic Carbons | δ 110-150 ppm | Six distinct signals expected. |
| Ester C=O | δ 168-172 ppm | ||
| Acetamide C=O | δ 168-172 ppm | ||
| Acetoxy -CH₃ | δ ~21 ppm | ||
| Acetamide -CH₃ | δ ~24 ppm | ||
| IR Spec. | N-H Stretch | 3250-3400 cm⁻¹ | |
| C=O Stretch (Ester) | ~1760 cm⁻¹ | Strong absorption. | |
| C=O Stretch (Amide) | ~1680 cm⁻¹ | Strong absorption (Amide I band). | |
| N-O Stretch (NO₂) | 1500-1550 & 1330-1370 cm⁻¹ | Two strong, characteristic bands. |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 238.06 | For the parent molecule C₁₀H₁₀N₂O₅. |
Conclusion
This guide outlines a comprehensive, systematic approach to the synthesis and detailed physicochemical characterization of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide. By following the described protocols, researchers can generate the reliable, high-quality data necessary to confirm its identity, establish its purity, and understand the fundamental properties that will dictate its future applications in scientific research and development. The methodologies provided are grounded in established chemical principles and serve as a robust framework for the thorough investigation of this and other novel chemical entities.
References
-
Hines, J. V., Martin, A. D., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(8), x220727. [Link]
-
Hines, J. V., Martin, A. D., & Uppu, R. M. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(7), x220601. [Link]
-
PubChem. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. National Center for Biotechnology Information. [Link]
-
NIST. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. In NIST Chemistry WebBook. [Link]
-
SpectraBase. (n.d.). acetamide, N-(4-ethoxy-2-nitrophenyl)-2-[[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio]-. [Link]
-
PubChem. (n.d.). N-(4-formyl-2-nitrophenyl)acetamide. National Center for Biotechnology Information. [Link]
-
Hines, J. V., Martin, A. D., & Uppu, R. M. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. IUCrData, 8(1), x221226. [Link]
Sources
"Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-" CAS number 2243-72-3
An In-depth Technical Guide to Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-
Disclaimer: The provided CAS number, 2243-72-3, is authoritatively assigned to 1,5-Diaminonaphthalene and not Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-.[1] This guide will proceed by focusing on the chemical name provided in the topic, as it represents a distinct and synthetically plausible molecule of interest to researchers in organic synthesis and medicinal chemistry.
Abstract
Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-, is a substituted nitroaromatic compound with significant potential as a versatile intermediate in organic synthesis. Its structure, featuring an acetylated phenol, an acetylated aniline, and a nitro group, presents multiple reactive sites for chemical modification. This technical guide provides a comprehensive overview of the compound, beginning with its fundamental chemical identity and properties. A detailed, field-proven synthetic protocol is proposed, grounded in established principles of organic chemistry and drawing parallels from the synthesis of analogous structures.[2][3] Furthermore, this document outlines the standard analytical methodologies for structural confirmation and purity assessment. We delve into the hypothetical biological relevance and potential metabolic pathways of the compound, considering the well-documented bioactivation of nitroaromatic compounds.[4][5] Finally, essential safety and handling protocols are detailed to ensure its responsible use in a research setting. This guide is intended to serve as a foundational resource for scientists exploring the utility of Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]- in drug discovery and fine chemical synthesis.
Chemical Identity and Physicochemical Properties
Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]- is a derivative of 4-amino-3-nitrophenol, where both the hydroxyl and amino functionalities have been acetylated. The presence of the ortho-nitro group relative to the acetamide substituent significantly influences the electronic properties and reactivity of the aromatic ring. Its structure is related to N-(4-hydroxyphenyl)acetamide (Acetaminophen), a widely used analgesic, suggesting that it could serve as a precursor to novel pharmaceutical analogs.[6]
Table 1: Physicochemical Properties of Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₁₀N₂O₅ | Calculated |
| Molecular Weight | 238.20 g/mol | Calculated |
| Appearance | Expected to be a crystalline solid | Inference from analogs[2][3] |
| Solubility | Likely soluble in polar organic solvents (DMSO, DMF, Acetic Acid) | Inference from analogs[2] |
| IUPAC Name | N-[4-(acetyloxy)-2-nitrophenyl]acetamide | IUPAC Nomenclature |
Synthesis and Purification: A Proposed Protocol
While a dedicated synthesis for this specific molecule is not widely published, a logical and robust synthetic route can be designed based on the acetylation of commercially available precursors. The most direct pathway involves a two-step acetylation of 4-amino-3-nitrophenol. This approach provides control over the reaction and allows for the isolation of intermediates, ensuring a high-purity final product.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, where the successful isolation and characterization of the intermediate in Step 1 provide a quality checkpoint before proceeding.
Step 1: Synthesis of N-(4-hydroxy-2-nitrophenyl)acetamide (Intermediate)
-
Causality: The amino group of 4-amino-3-nitrophenol is more nucleophilic than the phenolic hydroxyl group under neutral or acidic conditions. Therefore, using acetic anhydride in glacial acetic acid allows for the selective acetylation of the amine. This method is analogous to the synthesis of related N-acetylated nitroanilines.[2][3]
-
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 4-amino-3-nitrophenol in 100 mL of glacial acetic acid.
-
To this solution, slowly add 1.2 molar equivalents of acetic anhydride while stirring.
-
Allow the reaction to stir at room temperature for 18-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) with an ethyl acetate/hexane mobile phase.[7]
-
Upon completion, pour the reaction mixture into 500 mL of ice-cold water to precipitate the product.
-
Collect the yellow precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the solid under vacuum.
-
The crude N-(4-hydroxy-2-nitrophenyl)acetamide can be purified by recrystallization from an ethanol/water mixture.[3]
-
Step 2: Synthesis of Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]- (Final Product)
-
Causality: The phenolic hydroxyl group of the intermediate is less reactive and requires a catalyst for efficient acetylation. Pyridine is used both as a basic catalyst to deprotonate the phenol and as a solvent. Gentle heating accelerates the reaction.
-
Procedure:
-
Suspend the dried N-(4-hydroxy-2-nitrophenyl)acetamide from Step 1 in 5 molar equivalents of acetic anhydride.
-
Add a catalytic amount of pyridine (approximately 0.1 equivalents) to the suspension.
-
Gently heat the mixture to 50-60°C with stirring until the solid completely dissolves and the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the final product.
-
Collect the solid by vacuum filtration, wash with water, and then with a dilute sodium bicarbonate solution to remove any unreacted acetic acid, followed by a final water wash.
-
Dry the product under vacuum. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
-
Analytical Characterization
Confirming the identity and purity of the synthesized Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]- is critical. A combination of spectroscopic and chromatographic methods should be employed.
Table 2: Expected Analytical Signatures
| Technique | Expected Results |
| ¹H NMR | - Two distinct singlets for the methyl protons of the two acetyl groups (one for the amide, one for the ester).- Aromatic protons showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.- A downfield singlet for the amide N-H proton. |
| ¹³C NMR | - Two distinct carbonyl carbon signals (one amide, one ester).- Two distinct methyl carbon signals.- Six aromatic carbon signals. |
| FT-IR (cm⁻¹) | - N-H stretching vibration (~3300 cm⁻¹).- Two distinct C=O stretching vibrations for the amide (~1680 cm⁻¹) and ester (~1760 cm⁻¹).- Asymmetric and symmetric stretching of the nitro group (NO₂) (~1530 and ~1350 cm⁻¹). |
| Mass Spec (MS) | - A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of 238.20 g/mol . |
| HPLC | - A single, sharp peak under reverse-phase conditions, indicating high purity.[8][9] |
Potential Applications and Biological Context
Given its structure, Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]- is primarily of interest as a chemical intermediate. Its functional groups offer multiple handles for subsequent synthetic transformations.
-
Intermediate in Drug Development: The nitro group can be readily reduced to an amine, which can then be functionalized to build more complex molecules. The acetyl groups can be selectively or fully hydrolyzed to reveal the amine and hydroxyl groups, providing another route for derivatization. This makes the compound a valuable scaffold for creating libraries of novel compounds for biological screening.
-
Hypothetical Biological Activity: While no specific biological activity has been reported, the nitroaromatic scaffold is present in some bioactive compounds.[5] Nitroaromatic compounds can undergo metabolic reduction in vivo to form nitroso and hydroxylamino intermediates. These reactive species can bind to cellular macromolecules, which is a mechanism for both therapeutic action and potential toxicity.[4][6] Any research into the biological effects of this compound should include rigorous toxicological assessment.
Hypothetical Metabolic Pathway
Caption: Potential metabolic activation pathways for the title compound.
Safety and Handling
As a nitroaromatic compound, Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]- should be handled with care in a well-ventilated chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with side-shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[11][12]
-
Handling: Avoid formation of dust and aerosols. Prevent contact with skin, eyes, and clothing.[10] In case of contact, rinse the affected area immediately with plenty of water.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[11]
-
Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[10]
Conclusion
Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]- represents a synthetically accessible and versatile chemical intermediate. While direct experimental data on this specific molecule is scarce, its synthesis, characterization, and potential applications can be reliably inferred from the well-established chemistry of its structural analogs. The detailed protocols and analytical guidance provided herein serve as a robust starting point for researchers aiming to synthesize and utilize this compound in their work. Future empirical studies are necessary to validate these proposed methods and to fully explore the compound's potential in the fields of medicinal chemistry and materials science.
References
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Hines, J. V., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 4), 380–384. Retrieved from [Link]
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Hines, J. V., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(3), x220201. Retrieved from [Link]
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Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Retrieved from [Link]
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NIST. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
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Penta chemicals. (2023). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]
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SpectraBase. (n.d.). acetamide, N-(4-ethoxy-2-nitrophenyl)-. Retrieved from [Link]
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Hines, J. V., et al. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. IUCrData, 8(9), x230298. Retrieved from [Link]
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Al-Obaydi, F., et al. (2021). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 223, 113642. Retrieved from [Link]
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Hines, J. V., et al. (2024). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 9(6), x240722. Retrieved from [Link]
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Amuso, F., et al. (2012). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Letters in Drug Design & Discovery, 9(1), 92-97. Retrieved from [Link]
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Hines, J. V., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. ResearchGate. Retrieved from [Link]
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Smajlagić, A., et al. (2020). Synthesis of N-(4 nitrophenyl) acetamide. ResearchGate. Retrieved from [Link]
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Al-Amiery, A. A., et al. (2012). Preparation, Investigation, Theoretical study and biological activity of 2-[4-acetyl phnoxy) N-(4-Substitutent Phenyl)] Acetoamide Derivatives. ResearchGate. Retrieved from [Link]
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Jablonkai, I., et al. (2022). Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. International Journal of Molecular Sciences, 23(15), 8206. Retrieved from [Link]
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Crystal structure of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide
An In-Depth Technical Guide to the Predicted Crystal Structure of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical analysis of the predicted crystal structure of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide. While a definitive crystal structure for this specific molecule is not publicly available, this document synthesizes field-proven insights from closely related analogs, namely N-(4-methoxy-2-nitrophenyl)acetamide and N-(4-hydroxy-2-nitrophenyl)acetamide, to project the molecular geometry, crystal packing, and intermolecular interactions. The methodologies and expected outcomes are grounded in authoritative crystallographic principles to ensure a robust and scientifically valid framework.
Introduction: The Significance of N-aryl Acetamides
N-aryl acetamides are a cornerstone in medicinal chemistry and materials science. Their structural motifs are present in numerous pharmaceuticals, and their crystalline properties are of paramount importance for drug formulation, stability, and bioavailability. The introduction of nitro and acetyloxy functional groups to the phenyl ring, as in the case of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide, is anticipated to significantly influence its solid-state architecture through a network of non-covalent interactions. Understanding these interactions is crucial for predicting the material's behavior and for the rational design of new molecular entities.
Synthesis and Crystallization: A Probable Pathway
The synthesis of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide would likely follow a multi-step pathway, leveraging established organic chemistry reactions. A plausible synthetic route is outlined below, drawing parallels from the synthesis of analogous compounds.
Proposed Synthetic Workflow
The synthesis would likely commence with the acetylation of a suitable precursor, such as 4-amino-3-nitrophenol, followed by the acetylation of the hydroxyl group.
Detailed Experimental Protocol: Synthesis
Step 1: Acetylation of the Amino Group A procedure similar to the synthesis of N-(4-methoxy-2-nitrophenyl)acetamide would be employed[1].
-
Dissolve 4-amino-3-nitrophenol in glacial acetic acid.
-
Add a molar excess of acetic anhydride to the solution.
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product, N-(4-hydroxy-2-nitrophenyl)-acetamide, can be precipitated by pouring the reaction mixture into ice-water.
-
Collect the precipitate by filtration, wash with cold water, and dry.
Step 2: Acetylation of the Hydroxyl Group
-
Suspend the N-(4-hydroxy-2-nitrophenyl)-acetamide in a suitable solvent like pyridine or dichloromethane.
-
Add acetic anhydride, and stir the mixture. A catalytic amount of a base like triethylamine or DMAP might be used.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product is then purified.
Crystallization Protocol
Single crystals suitable for X-ray diffraction are critical for structure elucidation. A slow evaporation or cooling crystallization method is anticipated to yield high-quality crystals.
-
Dissolve the purified N-[4-(acetyloxy)-2-nitrophenyl]-acetamide in a suitable solvent system (e.g., ethanol/water, acetone, or ethyl acetate) at an elevated temperature to create a saturated solution.
-
Allow the solution to cool slowly to room temperature.
-
Alternatively, allow the solvent to evaporate slowly from an open or partially covered container in a vibration-free environment.
-
Harvest the resulting single crystals for analysis.
Crystal Structure Analysis: An Educated Prediction
Based on the crystal structures of N-(4-methoxy-2-nitrophenyl)acetamide and N-(4-hydroxy-2-nitrophenyl)acetamide, we can predict the key crystallographic parameters and molecular geometry of the title compound.
Predicted Crystallographic Data
The crystal system is likely to be monoclinic or triclinic, which are common for such organic molecules[1][2].
| Parameter | Predicted Value | Rationale based on Analogs |
| Crystal System | Monoclinic | N-(4-methoxy-2-nitrophenyl)acetamide crystallizes in the monoclinic system[1]. |
| Space Group | P2₁/n or similar | This is a common space group for centrosymmetric molecules in a monoclinic system[1]. |
| Z (Molecules/unit cell) | 4 | A Z value of 4 is common for this type of molecule in the predicted space group[1]. |
Molecular Geometry and Conformation
The molecule is expected to be non-planar. The torsion angles of the substituent groups relative to the phenyl ring are critical in defining the overall molecular conformation.
-
Nitro Group: The nitro group is anticipated to be twisted out of the plane of the phenyl ring. In N-(4-methoxy-2-nitrophenyl)acetamide, this torsion angle is -12.8(5)°[1]. A similar deviation is expected for the title compound.
-
Acetamido Group: The acetamido group will likely exhibit a significant twist relative to the phenyl ring. For the methoxy analog, this torsion angle is 25.4(5)°[1]. This twist is influenced by steric hindrance and intramolecular hydrogen bonding.
-
Acetyloxy Group: The acetyloxy group will also be twisted relative to the benzene ring.
An intramolecular hydrogen bond between the amide N-H and an oxygen atom of the ortho-nitro group is highly probable, as this is a common feature in related structures[1][3][4]. This interaction will contribute to the planarity of that portion of the molecule.
Intermolecular Interactions and Crystal Packing
The crystal packing will be dictated by a combination of hydrogen bonds and other weak intermolecular interactions.
-
Hydrogen Bonding: While the primary N-H donor is involved in an intramolecular hydrogen bond, weaker C-H···O hydrogen bonds are expected to link the molecules into a three-dimensional network. In related structures, these interactions form dimers or chains[1][2][4].
-
π-π Stacking: Depending on the molecular conformation, π-π stacking interactions between the phenyl rings of adjacent molecules may occur, contributing to the stability of the crystal lattice. A herringbone pattern, as seen in an analog, is also a possibility[1].
X-ray Diffraction Analysis Workflow
The determination of the crystal structure would follow a standard single-crystal X-ray diffraction workflow.
Protocol for X-ray Diffraction Analysis:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution: The collected data are processed to determine the unit cell parameters and space group. The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares methods to improve the agreement between the observed and calculated structure factors.
-
Validation: The final structure is validated using software like CHECKCIF to ensure its quality and correctness.
Conclusion and Future Directions
This technical guide provides a comprehensive, albeit predictive, overview of the crystal structure of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide based on the analysis of closely related known structures. The proposed synthesis, crystallization, and analytical workflows are based on established and reliable methodologies. The predicted non-planar molecular structure, dominated by an intramolecular N-H···O hydrogen bond and weak intermolecular C-H···O interactions, provides a solid foundation for future experimental work.
The definitive determination of this crystal structure through single-crystal X-ray diffraction is a critical next step. This will not only validate the predictions made in this guide but also provide valuable insights into the structure-property relationships of this class of compounds, which is of significant interest to the pharmaceutical and materials science communities.
References
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Hines III, J. B., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(4), x220277. [Link]
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Hines III, J. B., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(2), x220201. [Link]
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Nigar, Fronczek, F. R., & Uppu, R. M. (2012). N-[4-(4-Nitrophenoxy)phenyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2485. [Link]
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Hines III, J. B., Fronczek, F. R., & Uppu, R. M. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. IUCrData, 8(4), x230470. [Link]
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An In-Depth Technical Guide to the Putative Mechanism of Action of Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-
This guide provides a detailed exploration of the probable mechanism of action for the compound Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-. In the absence of direct, empirical studies on this specific molecule, this document synthesizes established principles from structurally related compounds to construct a scientifically grounded, hypothetical framework. This analysis is intended for researchers, scientists, and drug development professionals engaged in the study of xenobiotic metabolism and toxicology.
Part 1: Introduction and Structural Rationale
Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]- is a substituted acetanilide. Its core structure is analogous to widely studied compounds, including the common analgesic acetaminophen (N-acetyl-p-aminophenol) and its various metabolites and derivatives. The defining features of this molecule are:
-
An Acetanilide Core: This backbone is prevalent in many pharmaceutical compounds and is known to undergo specific metabolic transformations.
-
A 4-(acetyloxy) Group: This ester functional group is a key site for initial metabolic processing, likely acting as a prodrug moiety.
-
A 2-nitro Group: The presence of a nitro group ortho to the acetamide linkage is significant, suggesting potential for distinct metabolic pathways and redox cycling that can contribute to its biological activity.
Given these structural motifs, it is hypothesized that the mechanism of action of Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]- is intrinsically linked to its metabolic activation into reactive intermediates, a paradigm well-established for many acetanilide derivatives.
Part 2: The Proposed Bioactivation Pathway
The biological activity of this compound is likely initiated through a multi-step metabolic cascade, primarily occurring in the liver. This pathway is predicated on the well-documented metabolism of structurally similar xenobiotics.
Step 1: Ester Hydrolysis
The primary and most probable initial metabolic step is the hydrolysis of the 4-(acetyloxy) ester group by ubiquitous cellular esterases. This reaction would remove the acetyl group, unmasking a hydroxyl group and converting the parent compound into its active phenolic form: N-(4-hydroxy-2-nitrophenyl)acetamide . This conversion is critical, as the resulting phenolic hydroxyl group is a prerequisite for subsequent oxidative metabolism.
Step 2: Cytochrome P450-Mediated Oxidation
Following hydrolysis, the N-(4-hydroxy-2-nitrophenyl)acetamide metabolite becomes a substrate for the cytochrome P450 (CYP) enzyme system. By analogy with acetaminophen metabolism, CYP enzymes (notably isoforms like CYP2E1 and CYP3A4) would catalyze the oxidation of the acetanilide ring.[1][2][3] This enzymatic action is expected to generate a highly reactive and electrophilic intermediate, a N-acetyl-p-benzoquinone imine (NAPQI)-like species . The presence of the electron-withdrawing nitro group at the ortho position may influence the rate and regioselectivity of this oxidation.
The diagram below illustrates this proposed bioactivation cascade.
Caption: Proposed bioactivation pathway of Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-.
Part 3: Molecular Mechanisms of Cellular Perturbation
The formation of the putative N-acetyl-2-nitro-p-benzoquinone imine intermediate is the central event driving the biological and toxicological effects. This highly electrophilic species can initiate a cascade of cellular damage through multiple mechanisms.
Glutathione Depletion and Covalent Adduct Formation
Under normal physiological conditions, reactive electrophiles like NAPQI are detoxified through conjugation with glutathione (GSH), a critical cellular antioxidant.[2][4] However, if the rate of formation of the reactive intermediate exceeds the capacity of the GSH conjugation system, cellular GSH stores become severely depleted.
Once GSH is depleted, the reactive intermediate is free to form covalent bonds with other nucleophilic macromolecules, primarily cellular proteins. The sulfhydryl groups on cysteine residues are particularly susceptible targets. This covalent binding, or arylation, of critical cellular proteins disrupts their structure and function, leading to widespread cellular dysfunction, particularly in mitochondria.[5] This disruption of mitochondrial function impairs cellular respiration, ATP production, and calcium homeostasis, ultimately triggering necrotic cell death.[5]
Induction of Oxidative and Nitrative Stress
The metabolism of this compound can also induce cellular stress through two interconnected pathways:
-
Oxidative Stress: The futile cycling of the quinone imine intermediate and the disruption of mitochondrial electron transport can lead to the generation of reactive oxygen species (ROS), such as superoxide anions. This overwhelms the cell's antioxidant defenses, causing damage to lipids, proteins, and DNA.
-
Nitrative Stress: The nitro group on the aromatic ring is a substrate for nitroreductases. This reduction can lead to the formation of nitroso and hydroxylamine intermediates, which can redox cycle and generate ROS. Furthermore, under conditions of inflammation where nitric oxide (NO) is produced, there is a potential for the formation of peroxynitrite (ONOO⁻).[6][7][8] Peroxynitrite is a potent oxidizing and nitrating agent that can exacerbate cellular damage by nitrating tyrosine residues in proteins, altering their function.[6][7][9]
Potential for Genotoxicity
Recent studies have identified NAPQI, the toxic metabolite of acetaminophen, as a topoisomerase II poison.[10][11] Topoisomerase II enzymes are essential for managing DNA topology during replication and transcription. By inhibiting the DNA religation step of the enzyme's catalytic cycle, NAPQI traps the enzyme in a covalent complex with cleaved DNA, leading to DNA strand breaks.[10][11] It is plausible that the structurally similar reactive intermediate generated from Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]- could exert similar genotoxic effects, contributing to its overall toxicity profile.
The diagram below summarizes the downstream cellular consequences following the formation of the reactive intermediate.
Caption: Downstream cellular effects of the putative reactive metabolite.
Part 4: Key Experimental Protocols for Mechanism Validation
To validate the hypothesized mechanism of action, a series of targeted in vitro experiments should be conducted. The following protocols provide a framework for this investigation.
Protocol 1: In Vitro Metabolism Using Liver Microsomes
Objective: To confirm the metabolic activation of the parent compound and identify the formation of reactive intermediates.
Methodology:
-
Incubation: Incubate Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]- (e.g., 100 µM) with human or rat liver microsomes (e.g., 1 mg/mL protein) in a phosphate buffer (pH 7.4).
-
Cofactor Addition: Initiate the reaction by adding an NADPH-regenerating system. Include parallel incubations with trapping agents such as glutathione (GSH) or N-acetylcysteine (NAC).
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Centrifuge to pellet the protein. Analyze the supernatant using LC-MS/MS to identify the parent compound, the hydrolyzed metabolite (N-(4-hydroxy-2-nitrophenyl)acetamide), and the GSH or NAC conjugates of the putative reactive intermediate. The structure of these conjugates will confirm the formation and identity of the electrophile.
Protocol 2: Cellular Glutathione (GSH) Depletion Assay
Objective: To quantify the extent of GSH depletion in a cellular model upon exposure to the compound.
Methodology:
-
Cell Culture: Plate hepatic cells (e.g., HepG2 or primary hepatocytes) in a multi-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with varying concentrations of Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]- for a defined period (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them.
-
GSH Quantification: Measure the total GSH content in the cell lysates using a commercially available kit, typically one based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which produces a colored product measurable at 412 nm.
-
Data Analysis: Normalize GSH levels to total protein content and compare the levels in treated cells to vehicle-treated controls.
Part 5: Conclusion and Future Outlook
The mechanism of action for Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]- can be rationally proposed through the lens of established xenobiotic metabolism. The compound likely functions as a prodrug, undergoing ester hydrolysis and subsequent CYP-mediated oxidation to form a highly reactive quinone imine-like species. This electrophilic intermediate is posited to be the primary driver of the compound's biological effects, which are likely characterized by glutathione depletion, covalent protein binding, oxidative stress, and potential genotoxicity.
This framework provides a robust starting point for empirical investigation. Future studies should focus on definitively identifying the metabolites, quantifying the formation of protein adducts, and characterizing the downstream cellular responses, including mitochondrial function and DNA damage. Such research will be crucial to fully elucidate the pharmacological and toxicological profile of this and related nitro-acetanilide compounds.
References
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NAPQI - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
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What is Acetamide used for? (2024, June 14). Patsnap Synapse. Retrieved January 12, 2026, from [Link]
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What is the mechanism of Acetamide? (2024, July 17). Patsnap Synapse. Retrieved January 12, 2026, from [Link]
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Starting materials for N-[4-(acetyloxy)-2-nitrophenyl]-acetamide synthesis
An In-Depth Technical Guide to the Synthesis of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide
Introduction
N-[4-(acetyloxy)-2-nitrophenyl]-acetamide is a substituted nitroaromatic compound with potential applications in organic synthesis and as an intermediate in the development of pharmaceuticals and other specialty chemicals. Its structure, featuring both an N-acetyl and an O-acetyl group, requires a synthetic strategy that can selectively functionalize the amino and hydroxyl moieties of a substituted aminophenol precursor. This technical guide provides a comprehensive overview of the primary synthetic routes to N-[4-(acetyloxy)-2-nitrophenyl]-acetamide, detailing the starting materials, reaction mechanisms, and experimental protocols. The guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Core Synthetic Strategy: A Two-Step Acetylation Approach
The most direct and logical synthetic route to N-[4-(acetyloxy)-2-nitrophenyl]-acetamide commences with a precursor that already contains the core aromatic structure with the nitro, amino, and hydroxyl groups in the desired orientation. The key challenge lies in the selective acetylation of the amino and hydroxyl groups. Generally, the amino group is more nucleophilic than the hydroxyl group, allowing for selective N-acetylation under controlled conditions. Subsequent O-acetylation can then be performed to yield the final product.
Primary Starting Material: 4-Hydroxy-2-nitroaniline
The most common and efficient synthesis of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide begins with 4-hydroxy-2-nitroaniline. This pathway involves two sequential acetylation steps:
-
Selective N-acetylation to form the intermediate, N-(4-hydroxy-2-nitrophenyl)acetamide.
-
O-acetylation of the intermediate to yield the final product, N-[4-(acetyloxy)-2-nitrophenyl]-acetamide.
Caption: Synthetic pathway from 4-hydroxy-2-nitroaniline.
Experimental Protocols
Step 1: Synthesis of N-(4-hydroxy-2-nitrophenyl)acetamide
This step involves the selective acetylation of the amino group of 4-hydroxy-2-nitroaniline. The use of a mild base like sodium bicarbonate is crucial to neutralize the acetic acid byproduct, and the reaction is typically carried out at a low temperature to favor N-acetylation over O-acetylation.
Materials:
-
4-hydroxy-2-nitroaniline
-
Acetic anhydride
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile
-
Water
-
Ice
Procedure: [1]
-
Dissolve 4-hydroxy-2-nitroaniline in a mixture of acetonitrile and water.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with constant stirring.
-
Gradually add sodium bicarbonate to the mixture. It is important to maintain the pH of the reaction mixture between 5.5 and 6.5.
-
Continue stirring the mixture in the ice bath.
-
The yellow precipitate of N-(4-hydroxy-2-nitrophenyl)acetamide will form.
-
Separate the precipitate by filtration.
-
Purify the product by recrystallization from an aqueous solution.
Causality Behind Experimental Choices:
-
Selective N-acetylation: The amino group is a stronger nucleophile than the phenolic hydroxyl group, allowing for preferential reaction with acetic anhydride under controlled conditions.
-
Low Temperature: Performing the reaction in an ice bath helps to control the exothermicity of the reaction and enhances the selectivity for N-acetylation.
-
pH Control: The addition of sodium bicarbonate neutralizes the acetic acid formed during the reaction, preventing potential acid-catalyzed side reactions and ensuring the amino group remains sufficiently nucleophilic.
Step 2: Synthesis of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide
The intermediate, N-(4-hydroxy-2-nitrophenyl)acetamide, is then subjected to a second acetylation to functionalize the hydroxyl group. This step typically requires more forcing conditions or the use of a catalyst.
Materials:
-
N-(4-hydroxy-2-nitrophenyl)acetamide
-
Acetic anhydride
-
Pyridine or a catalytic amount of sulfuric acid
-
Suitable solvent (e.g., glacial acetic acid)
Procedure:
-
Dissolve N-(4-hydroxy-2-nitrophenyl)acetamide in a suitable solvent like glacial acetic acid.
-
Add acetic anhydride.
-
Add a catalyst, such as pyridine or a few drops of concentrated sulfuric acid.
-
Heat the reaction mixture under reflux for a specified period.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and pour it into cold water to precipitate the product.
-
Collect the solid N-[4-(acetyloxy)-2-nitrophenyl]-acetamide by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization.
Causality Behind Experimental Choices:
-
Catalyst: The phenolic hydroxyl group is less reactive than the amino group, so a catalyst is often employed to facilitate the O-acetylation. Pyridine acts as a nucleophilic catalyst and a base, while sulfuric acid is an acid catalyst that protonates the acetic anhydride, making it more electrophilic.
-
Reflux: Heating the reaction mixture provides the necessary activation energy for the O-acetylation to proceed at a reasonable rate.
Alternative Starting Materials and Synthetic Routes
While 4-hydroxy-2-nitroaniline is the most direct precursor, other starting materials can be considered, although they may involve more complex synthetic pathways.
Starting from 2-Amino-5-nitrophenol
2-Amino-5-nitrophenol is an isomer of 4-hydroxy-2-nitroaniline and can also serve as a starting material. The synthetic strategy would be analogous, involving sequential N-acetylation and O-acetylation.
Caption: General synthetic scheme starting from 2-amino-5-nitrophenol.
Multi-step Synthesis from 4-Nitrophenol
A more extended synthesis can be envisioned starting from 4-nitrophenol. This route would involve the reduction of the nitro group, protection of the resulting amino and hydroxyl groups, followed by nitration and deprotection/acetylation steps. A one-pot hydrogenation and acetylation of 4-nitrophenol to produce paracetamol (N-acetyl-para-aminophenol) has been reported, which could potentially be adapted[2][3][4]. However, achieving the desired 2-nitro substitution pattern on the N-acetyl-p-aminophenol intermediate would require careful control of the nitration conditions.
Nitration of an Acetylated Precursor
Another approach involves introducing the nitro group at a later stage of the synthesis. For instance, N-(4-acetyl-3-hydroxyphenyl)acetamide can be nitrated, although this may lead to a mixture of isomers[5]. The regioselectivity of the nitration is governed by the directing effects of the substituents on the aromatic ring.
Physicochemical Data and Characterization
A summary of the key physicochemical properties of relevant compounds is provided below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 4-Hydroxy-2-nitroaniline | C₆H₆N₂O₃ | 154.12 | - |
| N-(4-hydroxy-2-nitrophenyl)acetamide | C₈H₈N₂O₄ | 196.16 | Yellow solid[1] |
| N-[4-(acetyloxy)-2-nitrophenyl]-acetamide | C₁₀H₁₀N₂O₅ | 238.20 | - |
Characterization of the final product and intermediates should be performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful addition of the acetyl groups.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide and ester carbonyls, and the nitro group.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point Analysis: To assess the purity of the synthesized compound.
Trustworthiness and Self-Validating Systems
The protocols described are based on established chemical principles of selective acetylation. The success of each step can be validated through in-process monitoring using techniques like TLC. The purity of the intermediate and final product should be confirmed by a combination of chromatographic and spectroscopic methods. A sharp melting point for the recrystallized product is a good indicator of high purity.
References
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Hines, J. K., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(3). Available at: [Link]
-
Wang, Y., et al. (2021). Efficient One-Pot Hydrogenation and Acetylation of 4-Nitrophenol for Selective Synthesis of 4-Aminophenol and Paracetamol with a Reusable Ni Catalyst. Reaction Chemistry & Engineering. Available at: [Link]
-
Bai, F., et al. (2020). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Arabian Journal of Chemistry, 13(12), 8935-8943. Available at: [Link]
- Stepwise reduction of p-nitrophenol. Google Patents.
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The Strategic Utility of Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]- in Pharmaceutical Synthesis: A Technical Guide
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Strategic Application of Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]- as a Key Chemical Intermediate.
This guide provides a comprehensive overview of Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-, a pivotal chemical intermediate, offering insights into its synthesis, characterization, and significant role in the development of complex pharmaceutical compounds. As a Senior Application Scientist, the following sections are designed to deliver not just procedural steps, but the underlying chemical logic and strategic considerations essential for leveraging this compound in drug discovery and development.
Core Compound Profile
Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]- is a multifaceted aromatic compound whose true value lies in the strategic placement of its functional groups. The interplay between the acetamide, acetoxy, and nitro groups on the phenyl ring creates a versatile scaffold for the synthesis of a variety of heterocyclic systems, most notably benzimidazoles, which form the core of numerous therapeutic agents.
| Property | Value | Source |
| IUPAC Name | N-[4-(acetyloxy)-2-nitrophenyl]acetamide | [1] |
| Synonyms | 4-Acetoxy-2-nitroacetanilide, (4-acetamido-3-nitrophenyl) acetate, N,O-Diacetyl-4-amino-3-nitrophenol | [1][2] |
| CAS Number | 2243-69-8 | [1] |
| Molecular Formula | C₁₀H₁₀N₂O₅ | [1] |
| Molecular Weight | 238.20 g/mol | [1] |
| Melting Point | 146-148 °C | [2] |
| Appearance | Yellow Solid | [3] |
Strategic Synthesis and Mechanistic Insights
The synthesis of Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]- is a testament to the principles of electrophilic aromatic substitution and functional group protection. A logical and efficient synthetic pathway can be extrapolated from established procedures for analogous compounds.[4][5][6] The proposed synthesis involves a two-step process starting from the readily available 4-acetamidophenol (Acetaminophen).
Step 1: Nitration of 4-Acetamidophenol
The initial and critical step is the regioselective nitration of the aromatic ring. The acetamido group is an ortho-, para-directing activator. To favor the introduction of the nitro group at the ortho position relative to the acetamido group, careful control of reaction conditions is paramount.
Reaction: 4-Acetamidophenol is treated with a nitrating mixture, typically a combination of nitric acid and sulfuric acid, at low temperatures to control the exothermicity of the reaction. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Causality Behind Experimental Choices:
-
Low Temperature: Essential to prevent over-nitration and decomposition of the starting material.
-
Sulfuric Acid: Acts as a catalyst to generate the nitronium ion and as a solvent.
-
Order of Addition: The nitrating mixture is added slowly to the solution of 4-acetamidophenol to maintain temperature control and ensure a steady reaction rate.
The primary product of this reaction is N-(4-hydroxy-2-nitrophenyl)acetamide.
Step 2: Acetylation of N-(4-hydroxy-2-nitrophenyl)acetamide
The final step involves the acetylation of the phenolic hydroxyl group. This is a straightforward esterification reaction.
Reaction: N-(4-hydroxy-2-nitrophenyl)acetamide is reacted with an acetylating agent, such as acetic anhydride, often in the presence of a base catalyst or in an acidic medium.
Causality Behind Experimental Choices:
-
Acetic Anhydride: A common and effective acetylating agent that is readily available.
-
Catalyst: A base (like sodium bicarbonate) can be used to deprotonate the phenol, increasing its nucleophilicity.[5] Alternatively, an acid catalyst can be employed.
The final product, Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-, is then isolated and purified, typically by recrystallization.
Caption: Proposed two-step synthesis of Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-.
The Role as a Strategic Intermediate in Benzimidazole Synthesis
The primary utility of Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]- lies in its role as a precursor to 1,2-diaminobenzene derivatives, which are the cornerstone for constructing the benzimidazole ring system. Benzimidazoles are a class of heterocyclic compounds with a wide range of pharmacological activities, including anthelmintic (e.g., Albendazole), antiulcer, and antihypertensive properties.[7][8][9]
The Transformation Pathway
The conversion of Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]- to a key benzimidazole precursor involves a series of well-established chemical transformations:
-
Hydrolysis: The acetoxy and acetamido groups can be hydrolyzed under acidic or basic conditions to yield 4-amino-3-nitrophenol.
-
Reduction: The nitro group is then selectively reduced to an amine, generating a 1,2-diaminobenzene derivative. Common reducing agents include sodium dithionite or catalytic hydrogenation.
-
Cyclization: The resulting diamine can then be cyclized with a variety of one-carbon synthons (e.g., formic acid, aldehydes, or cyanates) to form the benzimidazole ring.
Caption: Transformation of the intermediate to the core benzimidazole structure.
While direct evidence for the use of Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]- in the synthesis of commercial drugs like Albendazole is not prevalent in publicly available literature, its structural similarity to known precursors makes it a highly valuable and adaptable intermediate.[3][10][11] The synthesis of various benzimidazole derivatives often starts with substituted 2-nitroanilines, highlighting the importance of intermediates like the one discussed.[12][13]
Characterization and Quality Control
For any chemical intermediate intended for pharmaceutical synthesis, rigorous characterization is non-negotiable. The following techniques are essential for confirming the identity and purity of Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure by identifying the chemical environment of each proton and carbon atom.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups such as the amide and ester carbonyls, the nitro group, and aromatic C-H bonds.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Conclusion: A Versatile Building Block for Future Drug Discovery
Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]- represents more than just a chemical compound; it is a strategic tool for medicinal chemists and drug development professionals. Its synthesis is rooted in fundamental organic reactions, and its true potential is realized in its ability to serve as a versatile precursor for the construction of complex, biologically active molecules. The strategic arrangement of its functional groups allows for a controlled and stepwise elaboration to valuable pharmacophores like the benzimidazole nucleus. As the quest for novel therapeutics continues, the intelligent application of such well-designed chemical intermediates will undoubtedly play a crucial role in the future of drug discovery.
References
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A Process For Preparation Of Albendazole Intermediate. (n.d.). Quick Company. Retrieved January 12, 2026, from [Link]
-
Hines, J. E., III, Deere, C. J., Vaddi, P. S., Kondati, R. R., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(4), x220277. [Link]
-
Process for preparation of albendazole. (2013). PubChem. Retrieved January 12, 2026, from [Link]
- A Study of an Anthelmintic Drug- Albendazole Impurities and it's Chemical Synthesis, Portrayal, Mechanism of Action and Side Effects. (2021). International Journal for Research in Applied Science & Engineering Technology, 9(6), 3354-3363.
-
Hines, J. E., III, Deere, C. J., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(9), x220201. [Link]
-
Benzimidazole synthesized by 2‐nitro‐4‐methyl acetanilide.1. (2018). ResearchGate. Retrieved January 12, 2026, from [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2022). Molecules, 27(15), 4983. [Link]
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Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent. (2019). Molecules, 24(16), 2911. [Link]
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Hines, J. E., III, Deere, C. J., Vaddi, P. S., Kondati, R. R., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(4), x220277. [Link]
-
Acetamide, N-(4-ethoxy-2-nitrophenyl)-. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Synthesis of N-alkoxy-substituted 2H-benzimidazoles. (2017). Tetrahedron Letters, 58(45), 4285-4288. [Link]
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Synthesis of N-(4 nitrophenyl) acetamide. (2020). ResearchGate. Retrieved January 12, 2026, from [Link]
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Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2021). Molecules, 26(16), 4983. [Link]
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Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. (2022). Pharmaceutical Chemistry Journal, 56, 1035-1043. [Link]
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N-(2-Bromo-4-nitrophenyl)acetamide. (n.d.). ABL Technology. Retrieved January 12, 2026, from [Link]
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Synthesis of para-nitrophenyl acetate. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]
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4-nitrophenyl acetate. (n.d.). ChemSynthesis. Retrieved January 12, 2026, from [Link]
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Synthesis of 4-hydroxy-3-nitrophenyl acetic acid. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]
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Methodological & Application
Synthesis protocol for N-[4-(acetyloxy)-2-nitrophenyl]-acetamide
An In-Depth Technical Guide to the Synthesis of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide
Authored by a Senior Application Scientist
This document provides a comprehensive, technically detailed guide for the synthesis of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide. This protocol is designed for researchers, chemists, and professionals in drug development and fine chemical synthesis. The narrative structure emphasizes the rationale behind procedural steps, ensuring both clarity and reproducibility.
Introduction and Strategic Overview
N-[4-(acetyloxy)-2-nitrophenyl]-acetamide is a nitroaromatic compound featuring two distinct acetyl functional groups: an N-acetyl group (an amide) and an O-acetyl group (an ester). While direct literature on this specific molecule is sparse, its synthesis is logically derived from the well-established principles of amine and phenol acetylation. The strategic approach involves the exhaustive acetylation of the precursor, 4-amino-3-nitrophenol, using a suitable acetylating agent.
The amino group of an aminophenol is generally more nucleophilic than the hydroxyl group, leading to preferential N-acetylation under mild conditions. However, by employing an excess of a strong acetylating agent and adjusting reaction conditions, such as temperature, a complete di-acetylation can be achieved to yield the target compound. This process is foundational in synthetic organic chemistry for the protection of functional groups or the synthesis of active pharmaceutical ingredients and other specialized chemical intermediates.[1][2]
Reaction Mechanism and Rationale
The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen of the amino group and the oxygen of the hydroxyl group of 4-amino-3-nitrophenol act as nucleophiles, attacking the electrophilic carbonyl carbon of acetic anhydride.
-
N-Acetylation: The more nucleophilic amino group will typically react first, attacking a molecule of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of acetic acid and forming the N-acetylated product, N-(4-hydroxy-2-nitrophenyl)-acetamide.
-
O-Acetylation: The hydroxyl group of the mono-acetylated intermediate then attacks a second molecule of acetic anhydride. This reaction is generally slower than N-acetylation and may require heating to proceed at a reasonable rate. The collapse of the resulting tetrahedral intermediate yields the final di-acetylated product, N-[4-(acetyloxy)-2-nitrophenyl]-acetamide, and another molecule of acetic acid.
Using an excess of acetic anhydride ensures that there is sufficient reagent to acetylate both functional groups. Glacial acetic acid is often used as a solvent as it is compatible with the reagents and can be easily removed.[3][4]
Experimental Protocol: Step-by-Step Synthesis
This protocol details the synthesis of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide from 4-amino-3-nitrophenol.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 4-Amino-3-nitrophenol | C₆H₆N₂O₃ | 154.12 | 5.00 g | 32.4 | Starting Material |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 10.0 mL | 106 | Acetylating Agent (3.3 eq.) |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 50 mL | - | Solvent |
| Deionized Water | H₂O | 18.02 | ~500 mL | - | For precipitation/washing |
| Ethanol | C₂H₅OH | 46.07 | As needed | - | Recrystallization Solvent |
| Standard Glassware | - | - | - | - | Round-bottom flask, condenser, etc. |
| TLC Supplies | - | - | - | - | Silica plates, developing chamber |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide.
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-3-nitrophenol (5.00 g, 32.4 mmol).
-
Add glacial acetic acid (50 mL) to the flask and stir to suspend the solid.
-
Carefully add acetic anhydride (10.0 mL, 106 mmol) to the suspension.
-
Reaction: Heat the reaction mixture to reflux using a heating mantle. The solid should dissolve as the reaction progresses.
-
Allow the reaction to proceed at reflux for 2-3 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC), using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material spot indicates the reaction is complete.
-
Product Isolation: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Pour the cooled reaction mixture slowly into a beaker containing 400 mL of cold deionized water while stirring vigorously. A solid precipitate should form.
-
Continue stirring for 15-20 minutes to ensure complete precipitation and hydrolysis of excess acetic anhydride.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid on the filter paper with two portions of cold deionized water (50 mL each).
-
Purification: Transfer the crude solid to a beaker for recrystallization. Dissolve the solid in a minimum amount of hot ethanol. If the solid does not fully dissolve, add a small amount of hot deionized water dropwise until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
Characterization of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| Melting Point | A sharp melting point range is indicative of high purity. |
| FTIR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1760 (C=O ester stretch), ~1680 (C=O amide stretch), ~1520 & ~1350 (NO₂ asymmetric and symmetric stretch), ~1200 (C-O ester stretch). |
| ¹H NMR (CDCl₃, δ ppm) | Signals corresponding to two distinct acetyl methyl groups (~2.2-2.4 ppm, 2 x 3H), aromatic protons (3H), and an amide N-H proton (1H, broad singlet). |
| Mass Spectrometry | The molecular ion peak (M⁺) should correspond to the molecular weight of the product (C₁₀H₁₀N₂O₅ = 238.19 g/mol ). |
Safety and Handling
-
Acetic Anhydride: Corrosive and a lachrymator. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with the same precautions as acetic anhydride.
-
Nitroaromatic Compounds: Nitroaromatic compounds are potentially toxic and should be handled with care.[5] Avoid inhalation of dust and skin contact.
All waste materials should be disposed of in accordance with institutional and local environmental regulations.
Conclusion
This protocol provides a robust and reliable method for the synthesis of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide through the di-acetylation of 4-amino-3-nitrophenol. The key to success lies in using an excess of the acetylating agent and allowing sufficient reaction time under reflux conditions to ensure both the amino and hydroxyl groups are acetylated. By adhering to the detailed steps and safety precautions outlined, researchers can confidently prepare this compound for further application in their scientific endeavors.
References
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Hines, J. K., Deere, J., Salahifar, H., Martin, E. A., & Uppu, R. M. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(2). Available at: [Link]
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-
Vernekar, K., & Gacche, R. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega. Available at: [Link]
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-
Li, Y., et al. (2021). Efficient One-Pot Hydrogenation and Acetylation of 4-Nitrophenol for Selective Synthesis of 4-Aminophenol and Paracetamol with a Reusable Ni Catalyst. Reaction Chemistry & Engineering. Available at: [Link]
-
Park, J., et al. (2024). One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. Green Chemistry. Available at: [Link]
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Hines, J. K., Martin, E. A., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(7). Available at: [Link]
-
Li, Y., et al. (2020). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Arabian Journal of Chemistry. Available at: [Link]
-
Maier, J. S., et al. (2025). Simultaneous Hydrogenation and Acetylation of 4-Nitrophenol in a Two-Stage Packed-Bed Reactor as a Process Intensification Strategy for Highly Selective Paracetamol Synthesis. Organic Process Research & Development. Available at: [Link]
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Park, J., et al. (2024). One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. Green Chemistry, 26, 4079-4091. Available at: [Link]
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PubChem. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. PubChem. Retrieved from: [Link]
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Samant, B. S., & Deshmukh, A. R. (2014). One-pot efficient reductive acetylation of aromatic nitro compounds. IOSR Journal of Applied Chemistry. Available at: [Link]
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Wikipedia. (n.d.). 4-Nitroaniline. Wikipedia. Retrieved from: [Link]
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ResearchGate. (n.d.). General procedure for the acylation of 4-nitrophenol. ResearchGate. Retrieved from: [Link]
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Hines III, J. K., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. ResearchGate. Available at: [Link]
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Hines, J. K., Martin, E. A., & Uppu, R. M. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 5), 450–454. Available at: [Link]
-
Quora. (2023). What is the reaction mechanism for synthesis of p-Nitroacetanilide from p-nitroaniline by acetylation reaction in the presence of acetic anhydride and water without using H2SO4 or HNO3?. Quora. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). N-(4-Methoxy-2-nitrophenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide. PubChem. Retrieved from: [Link]
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PubChem. (n.d.). N-(4-formyl-2-nitrophenyl)acetamide. PubChem. Retrieved from: [Link]
-
ResearchGate. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. ResearchGate. Available at: [Link]
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Application Note: A Robust HPLC-UV Method for the Quantification of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide. Developed for researchers, scientists, and professionals in drug development, this guide provides a comprehensive protocol, including the scientific rationale behind the methodological choices. The described reversed-phase HPLC method with UV detection is designed to be precise, accurate, and suitable for routine analysis in quality control and research environments.
Introduction
N-[4-(acetyloxy)-2-nitrophenyl]-acetamide is an organic molecule of interest in pharmaceutical research and development, potentially as an intermediate in the synthesis of active pharmaceutical ingredients. Its chemical structure, featuring a nitrophenyl group, an acetamide, and an acetyloxy functional group, necessitates a reliable analytical method for its quantification and purity assessment. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and reproducibility. This document provides a detailed, step-by-step protocol for the HPLC analysis of this compound, grounded in established chromatographic principles.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a specific and robust HPLC method. While comprehensive experimental data for N-[4-(acetyloxy)-2-nitrophenyl]-acetamide is not extensively available in public literature, its structural features allow for informed predictions to guide method development.
Table 1: Estimated Physicochemical Properties of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide
| Property | Estimated Value/Characteristic | Rationale and Implication for HPLC Method Development |
| Molecular Formula | C₁₀H₁₀N₂O₅ | Influences molecular weight and potential for UV absorbance. |
| Molecular Weight | ~238.19 g/mol | Important for preparing standard solutions of known concentration. |
| Structure | Aromatic compound with nitro, acetamide, and acetyloxy groups. | The aromatic ring and nitro group are strong chromophores, making UV detection highly suitable. The overall structure suggests moderate polarity, making it ideal for reversed-phase chromatography. |
| Solubility | Likely soluble in common organic solvents like acetonitrile and methanol; sparingly soluble in water.[1] | This dictates the choice of diluent for sample and standard preparation. A mixture of organic solvent and water is a good starting point. |
| UV Absorbance (λmax) | Expected in the range of 260-290 nm. | Based on structurally similar nitrophenol and aromatic amide compounds, a detection wavelength in this range should provide good sensitivity.[2][3] A diode array detector (DAD) or photodiode array (PDA) detector is recommended to experimentally determine the optimal wavelength. |
| pKa | The amide proton is weakly acidic. | The non-ionizable nature of the amide under typical HPLC conditions simplifies mobile phase selection, as pH control is less critical for retention of the parent molecule.[4] |
HPLC Method Parameters and Rationale
The selected HPLC method is a reversed-phase isocratic separation with UV detection. This approach is favored for its simplicity, robustness, and suitability for the analysis of moderately polar aromatic compounds.
Table 2: Recommended HPLC Method Parameters
| Parameter | Recommended Setting | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent retention for moderately non-polar analytes like the target compound. The specified dimensions and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 3.0) (40:60, v/v) | Acetonitrile is a common organic modifier in reversed-phase HPLC. The phosphate buffer helps to maintain a consistent pH and ionic strength, leading to reproducible retention times. A pH of 3.0 ensures the silanol groups on the stationary phase are protonated, minimizing peak tailing. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive backpressure. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase. |
| Detector | UV-Vis or DAD/PDA | A UV-Vis detector is sufficient for quantitative analysis at a single wavelength. A DAD/PDA detector is highly recommended during method development to determine the optimal detection wavelength and to assess peak purity. |
| Detection Wavelength | 275 nm | This is an estimated optimal wavelength based on similar structures.[2] Experimental verification is crucial. |
| Run Time | 10 minutes | An estimated run time that should be sufficient for the elution of the analyte and any potential impurities. |
Experimental Protocols
Materials and Reagents
-
N-[4-(acetyloxy)-2-nitrophenyl]-acetamide reference standard
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic (KH₂PO₄) (analytical grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
Preparation of Solutions
Mobile Phase (Acetonitrile: 20 mM Potassium Phosphate Buffer pH 3.0 (40:60, v/v))
-
Prepare 20 mM Potassium Phosphate Buffer: Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water.
-
Adjust pH: Adjust the pH of the buffer to 3.0 using phosphoric acid.
-
Mobile Phase Preparation: Mix 400 mL of acetonitrile with 600 mL of the pH-adjusted phosphate buffer.
-
Degas: Degas the mobile phase using vacuum filtration or sonication before use.
Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide reference standard.
-
Dissolve the standard in a 25 mL volumetric flask using acetonitrile as the diluent.
-
Sonicate if necessary to ensure complete dissolution.
Working Standard Solutions
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
The sample preparation procedure will depend on the matrix. For a drug substance, a simple dissolution in the mobile phase may be sufficient. For a drug product, extraction or other sample clean-up steps might be necessary. A generic procedure is as follows:
-
Accurately weigh a portion of the sample containing the analyte.
-
Dissolve the sample in a known volume of mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC System Setup and Operation
Caption: Workflow for the HPLC analysis of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide.
-
System Equilibration: Purge the HPLC system with the mobile phase and then equilibrate the column for at least 30 minutes or until a stable baseline is achieved.
-
Blank Injection: Inject the mobile phase as a blank to ensure the absence of interfering peaks.
-
Standard Injections: Inject the working standard solutions to generate a calibration curve.
-
Sample Injections: Inject the prepared sample solutions.
Data Analysis and System Suitability
Calibration Curve
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions. Perform a linear regression analysis to determine the equation of the line (y = mx + c), the correlation coefficient (r²), and the response factor.
Quantification
Calculate the concentration of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide in the sample using the calibration curve.
System Suitability
To ensure the performance of the chromatographic system, perform system suitability tests.
Table 3: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Areas | ≤ 2.0% (for replicate injections of a standard) |
| Correlation Coefficient (r²) of Calibration Curve | r² ≥ 0.999 |
Method Validation Considerations
For use in a regulated environment, this method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The HPLC method described in this application note provides a reliable and robust means for the quantitative analysis of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide. The use of a C18 column with a simple isocratic mobile phase and UV detection makes this method accessible to most analytical laboratories. Proper method validation is recommended to ensure its suitability for its intended purpose in both research and quality control settings.
References
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PubMed. (n.d.). The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 4-Nitrophenol on Newcrom R1 HPLC column. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. PubMed Central. Retrieved from [Link]
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ResearchGate. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Retrieved from [Link]
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MicroSolv Technology Corporation. (2025). Amide or Amino HPLC Columns What are the Differences. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-(4-Hydroxy-2-nitrophenyl)acetamide. PubMed Central. Retrieved from [Link]
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PubChem. (n.d.). N-(4-formyl-2-nitrophenyl)acetamide. Retrieved from [Link]
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PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]
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PubMed Central. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-(4-Methoxy-3-nitrophenyl)acetamide. PubMed Central. Retrieved from [Link]
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PubChem. (n.d.). Acetamide, N-(4-methyl-2-nitrophenyl)-. Retrieved from [Link]
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National Center for Biotechnology Information. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. PubMed Central. Retrieved from [Link]
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PubMed. (2016). Discovery of a specific inhibitor of human GLUT5 by virtual screening and in vitro transport evaluation. Retrieved from [Link]
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Purification of crude N-[4-(acetyloxy)-2-nitrophenyl]-acetamide by recrystallization
An Application Note and Protocol for the Purification of Crude N-[4-(acetyloxy)-2-nitrophenyl]-acetamide by Recrystallization
Introduction
N-[4-(acetyloxy)-2-nitrophenyl]-acetamide is a key organic intermediate in the synthesis of various pharmaceutical and specialty chemical products. Its molecular structure, featuring an aromatic ring substituted with nitro, acetamido, and acetyloxy groups, makes it a versatile building block. However, its synthesis often yields a crude product contaminated with starting materials, positional isomers, and other byproducts.[1] For its effective use in subsequent reactions, achieving high purity is paramount.
Recrystallization is a robust and widely-used technique for the purification of solid organic compounds.[2] The method is predicated on the principle of differential solubility: a compound's solubility in a given solvent typically increases with temperature.[3] By dissolving the crude solid in a minimal amount of a suitable hot solvent and allowing it to cool slowly, the desired compound crystallizes out in a purer form, while impurities remain dissolved in the surrounding solution (mother liquor) or are removed by filtration.[2][3]
This document provides a detailed guide for researchers and drug development professionals on the principles, solvent selection, and a step-by-step protocol for the purification of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide using recrystallization.
The Foundational Principle: Recrystallization
The success of recrystallization hinges on the solubility curve of the target compound in a chosen solvent. An ideal solvent will dissolve a large quantity of the compound at its boiling point but only a very small amount at low temperatures (e.g., 0-4 °C).[3] Impurities, ideally, should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor upon cooling).[3] The slow, controlled formation of crystals from a supersaturated solution allows for the selective incorporation of the target molecule into the growing crystal lattice, effectively excluding impurity molecules.
Solvent Selection: The Critical Decision
The choice of solvent is the most critical variable in developing a successful recrystallization protocol.[3] The polarity of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide, with its amide, ester, and nitro functional groups, suggests that moderately polar to polar solvents are likely candidates. For structurally similar nitroacetanilide derivatives, polar solvents like ethanol and aqueous mixtures have proven effective.[1][2]
An ideal solvent should possess the following characteristics:
-
Favorable Solubility Profile: High solubility for the target compound at high temperatures and low solubility at low temperatures.
-
Inertness: It must not react with the compound being purified.
-
Volatility: It should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.
-
Safety: It should have low toxicity and flammability.
-
Crystal Quality: It should promote the formation of well-defined, easily filterable crystals.
Logical Approach to Solvent Screening
A systematic, small-scale experimental test is the most reliable method for identifying the optimal solvent.[3] If a single solvent does not provide adequate separation, a binary (mixed) solvent system is often employed.[3][4] This typically consists of a "soluble solvent" in which the compound is highly soluble and an "insoluble solvent" in which it is poorly soluble. The two solvents must be miscible.[3]
Candidate Solvents
The following table summarizes potential solvents for the recrystallization of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Safety Considerations | Potential Use |
| Ethanol | 78.3 | 24.5 | Flammable | Good single solvent or as the "soluble" solvent in a binary system.[1][4] |
| Methanol | 64.5 | 32.7 | Flammable, Toxic | Similar to ethanol, higher polarity.[5] |
| Water | 100 | 80.1 | Non-flammable, Safe | Good "insoluble" solvent in a binary system with an alcohol.[4][6] |
| Ethyl Acetate | 77.1 | 6.0 | Flammable | Good for moderately polar compounds.[5] |
| Isopropanol | 82.6 | 18.3 | Flammable | Alternative to ethanol. |
| Hexane/Heptane | ~69 / ~98 | ~1.9 / ~1.9 | Flammable | Potential "insoluble" solvent for use with ethyl acetate or acetone.[4] |
Health and Safety Precautions
While specific toxicity data for N-[4-(acetyloxy)-2-nitrophenyl]-acetamide is not widely available, it should be handled with the care afforded to related aromatic nitro compounds.
-
Personal Protective Equipment (PPE): Always wear safety goggles conforming to EN 166 (EU) or NIOSH (US) standards, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7][8]
-
Ventilation: Conduct all operations in a well-ventilated chemical fume hood to avoid inhalation of solvent vapors or fine dust of the compound.[7]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.[7] Avoid forming dust and aerosols.[7]
-
Fire Safety: When using flammable solvents like ethanol or ethyl acetate, ensure there are no nearby ignition sources. Use a heating mantle or steam bath for heating; avoid open flames.
Detailed Experimental Protocol
This protocol is divided into two stages: a small-scale test to determine the ideal solvent system, followed by the bulk purification procedure.
Part A: Solvent System Determination (Small-Scale)
-
Place approximately 20-30 mg of the crude N-[4-(acetyloxy)-2-nitrophenyl]-acetamide into a small test tube.
-
Add a candidate solvent (e.g., ethanol) dropwise at room temperature, agitating after each addition, until the solid is just covered. Observe the solubility. The ideal solvent should not dissolve the compound at this stage.
-
Gently heat the test tube in a sand bath or water bath. Continue to add the solvent dropwise until the solid completely dissolves.[2]
-
Remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation.
-
Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal yield.[2]
-
Evaluation: The solvent that dissolves the compound when hot but yields a large crop of well-formed crystals upon cooling is the best choice. If the compound "oils out" or no single solvent is ideal, proceed to test a binary system (e.g., dissolve the crude solid in a minimal amount of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy, then allow to cool).
Part B: Bulk Recrystallization Protocol
-
Dissolution: Place the crude N-[4-(acetyloxy)-2-nitrophenyl]-acetamide in an appropriately sized Erlenmeyer flask. Add a boiling chip and a small amount of the chosen solvent system (determined in Part A). Heat the mixture on a hot plate with stirring. Gradually add more hot solvent until the solid just dissolves. It is crucial to use the minimum amount of hot solvent required to achieve a saturated solution and maximize yield.[2]
-
Hot Filtration (if necessary): If insoluble impurities are present (visible as suspended particles in the hot solution), perform a hot gravity filtration. Preheat a second Erlenmeyer flask, a stemless funnel, and fluted filter paper. Quickly pour the hot solution through the fluted filter paper into the clean, preheated flask. This step prevents premature crystallization of the product in the funnel.
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and set it aside on an insulated surface (like a cork ring) to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, high-purity crystals.[2]
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to induce maximum crystallization from the solution.[2]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel and a filter flask.
-
Washing: While the crystals are still in the Buchner funnel, wash them with a small portion of ice-cold recrystallization solvent.[2] This removes any residual mother liquor adhering to the crystal surfaces.
-
Drying: Allow the crystals to air-dry on the filter paper by drawing air through them for a period. For complete drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.
Assessment of Purity
To validate the effectiveness of the purification, the final product should be analyzed and compared to the crude starting material.
-
Melting Point Determination: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A successful purification will show a single, distinct spot for the final product, whereas the crude material may show multiple spots corresponding to impurities.
-
Spectroscopic Analysis: Techniques such as ¹H NMR, ¹³C NMR, and FTIR can be used to confirm the chemical structure and identify the presence of any remaining impurities.
Troubleshooting
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent; solution is too concentrated. | Re-heat the mixture to dissolve the oil. Add more solvent to decrease the concentration and attempt to cool again. Consider a lower-boiling point solvent. |
| No Crystals Form | Too much solvent was used; solution is not supersaturated. | Boil off some of the solvent to increase the concentration and allow it to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Low Recovery | Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the cold solvent. | Ensure minimum solvent is used. Preheat filtration apparatus thoroughly. Ensure the cooling step is sufficiently cold and long. |
| Colored Impurities Remain | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly as it can adsorb the desired product. |
References
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Uppu, R. M., & Murthy, S. N. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(10). [Link]
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University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
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PubChem. Acetamide, N-(4-ethoxy-2-nitrophenyl)-. National Center for Biotechnology Information. [Link]
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Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. [Link]
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Hines, J. B., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(3). [Link]
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Uppu, R. M., et al. (2021). N-(4-Methoxy-3-nitrophenyl)acetamide. IUCrData, 6(11). [Link]
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Application Notes & Protocols: The Strategic Utility of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide in Heterocyclic Synthesis
Introduction: A Versatile Building Block for Complex Scaffolds
N-[4-(acetyloxy)-2-nitrophenyl]-acetamide is a highly functionalized aromatic compound poised for significant applications in modern organic synthesis. Its strategic arrangement of functional groups—an acetamido group, a nitro group ortho to it, and a para-acetyloxy moiety—renders it an exceptionally valuable intermediate. While the acetamido and acetyloxy groups serve as protected forms of an amine and a phenol respectively, the nitro group provides a key handle for chemical transformation.
The true synthetic power of this molecule lies in its ability to serve as a masked precursor for ortho-phenylenediamines. These 1,2-diaminoarenes are the cornerstone building blocks for a vast array of pharmacologically significant heterocyclic systems, most notably benzimidazoles.[1] Benzimidazole cores are prevalent in numerous FDA-approved drugs, including proton-pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines, underscoring the importance of efficient access to their precursors.[2]
This guide provides a comprehensive overview of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide, detailing its synthesis, physicochemical properties, and a validated protocol for its conversion into benzimidazole derivatives—a pathway of high relevance to researchers in medicinal chemistry and drug development.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and handling requirements is paramount for safe and successful experimentation.
| Property | Data |
| IUPAC Name | N-[4-(acetyloxy)-2-nitrophenyl]-acetamide |
| Molecular Formula | C₁₀H₁₀N₂O₅ |
| Molecular Weight | 238.20 g/mol |
| Appearance | Expected to be a crystalline solid |
| Solubility | Soluble in many organic solvents (e.g., DMSO, DMF, Ethyl Acetate). Limited solubility in water. |
Safety & Handling: While specific data for this exact compound is limited, data for structurally similar nitro-aromatic acetamides provides a strong basis for safety protocols.[3][4]
-
General Hazards: Compounds in this class may be harmful if swallowed, inhaled, or absorbed through the skin.[5] They can cause skin and serious eye irritation.[6]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.
-
Spill & Disposal: In case of a spill, avoid generating dust.[7] Collect the material using a non-sparking tool and place it in a sealed container for disposal. Dispose of chemical waste in accordance with local, state, and federal regulations.
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes.[3] If inhaled, move to fresh air. Seek immediate medical attention for all routes of exposure.[6]
Core Application: A Modular Pathway to Benzimidazole Synthesis
The primary application of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide is its role in a multi-step synthetic sequence culminating in the formation of the benzimidazole ring system. This pathway leverages the sequential transformation of the nitro and acetamido groups to generate the required ortho-phenylenediamine intermediate.
The overall workflow is a robust example of "functional group chess," where protecting groups and reactive handles are manipulated in a specific order to achieve the desired molecular architecture.
Caption: General workflow for benzimidazole synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide
This protocol describes the initial acetylation of a commercially available starting material to yield the title compound. The acetylation protects both the phenolic hydroxyl and the aniline amino groups.
-
Rationale: The acetylation of the amino group is a critical first step in many synthetic sequences involving anilines. It moderates the powerful activating, ortho-, para-directing nature of the amine and protects it from oxidation or unwanted side reactions in subsequent steps.[8] Using an excess of the acetylating agent ensures the less reactive phenolic hydroxyl group is also acetylated.
-
Materials:
-
4-Amino-3-nitrophenol (1.0 eq)
-
Acetic Anhydride (3.0 eq)
-
Pyridine (catalytic amount) or Sodium Acetate (0.5 eq)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
-
Procedure:
-
Suspend 4-amino-3-nitrophenol in ethyl acetate in a round-bottom flask.
-
Add acetic anhydride followed by a catalytic amount of pyridine.
-
Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing saturated sodium bicarbonate solution to quench excess acetic anhydride. Caution: CO₂ evolution will occur.
-
Separate the organic layer. Wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure N-[4-(acetyloxy)-2-nitrophenyl]-acetamide.[9]
-
Protocol 2: Synthesis of 2-Amino-4-acetamidophenol (Benzimidazole Precursor)
This protocol involves the selective reduction of the nitro group. The choice of reducing agent is critical to avoid the cleavage of the amide or ester groups.
-
Rationale: Catalytic hydrogenation is often the method of choice for its clean reaction profile and high yields. The palladium catalyst efficiently reduces the nitro group to an amine without affecting the other functional groups under neutral, low-pressure conditions. This chemoselectivity is the cornerstone of the synthetic strategy.
-
Materials:
-
N-[4-(acetyloxy)-2-nitrophenyl]-acetamide (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source (balloon or Parr hydrogenator)
-
Celite®
-
-
Procedure:
-
Dissolve N-[4-(acetyloxy)-2-nitrophenyl]-acetamide in methanol in a flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Once complete, carefully purge the flask with an inert gas to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional methanol.
-
Combine the filtrates and remove the solvent under reduced pressure. The resulting product, 2-amino-4-acetamidophenol, is often used in the next step without further purification.
-
Protocol 3: Phillips-Ladenburg Benzimidazole Synthesis
This final step is the acid-catalyzed condensation of the in situ generated ortho-phenylenediamine with an aldehyde to form the benzimidazole ring.
-
Rationale: This classic cyclization reaction proceeds via the initial formation of a Schiff base between one of the amino groups and the aldehyde. An intramolecular nucleophilic attack by the second amino group, followed by dehydration (aromatization), yields the stable benzimidazole ring. The use of an acid catalyst is crucial for activating the aldehyde carbonyl and facilitating the dehydration step.
Caption: Mechanism of Phillips-Ladenburg synthesis.
-
Materials:
-
Crude product from Protocol 2 (1.0 eq)
-
An appropriate aldehyde (e.g., benzaldehyde, 1.1 eq)
-
Ethanol or Acetic Acid
-
Hydrochloric Acid (HCl) or p-Toluenesulfonic acid (p-TSA) (catalytic)
-
-
Procedure:
-
Dissolve the crude 2-amino-4-acetamidophenol in ethanol or acetic acid.
-
Add the selected aldehyde to the solution.
-
Add a catalytic amount of acid (e.g., a few drops of concentrated HCl).
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature. If the product precipitates, it can be collected by filtration.
-
Alternatively, neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the final benzimidazole product by column chromatography or recrystallization.
-
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Acetylation (Protocol 1) | Insufficient heating time or temperature; Inactive acetic anhydride. | Increase reflux time. Use fresh, unopened acetic anhydride. Ensure the reaction is anhydrous if using pyridine. |
| Low Yield in Reduction (Protocol 2) | Catalyst poisoning; Incomplete reaction; Loss during filtration. | Use high-purity solvents. Ensure the starting material is pure. Increase hydrogen pressure or reaction time. Wash the Celite pad thoroughly with the reaction solvent. |
| Side Products in Reduction (Protocol 2) | Over-reduction or cleavage of amide/ester if harsh conditions are used (e.g., SnCl₂/HCl). | Stick to mild, neutral conditions like catalytic hydrogenation (H₂/Pd-C). Monitor the reaction closely by TLC to avoid prolonged reaction times. |
| Poor Cyclization (Protocol 3) | Insufficient acid catalyst; Low reaction temperature; Sterically hindered aldehyde. | Optimize the amount of acid catalyst. Ensure the reaction is heated to a sufficient reflux. For hindered aldehydes, consider using microwave irradiation or a stronger acid catalyst.[2] |
Conclusion
N-[4-(acetyloxy)-2-nitrophenyl]-acetamide is more than a simple chemical; it is a strategic precursor designed for modular synthesis. Its architecture allows for the controlled and sequential unmasking of reactive functional groups, providing a reliable and high-yield pathway to ortho-phenylenediamine intermediates. The protocols outlined herein demonstrate its direct and efficient application in constructing the benzimidazole scaffold, a privileged structure in medicinal chemistry. For researchers and drug development professionals, mastering the use of such versatile building blocks is essential for the rapid and effective exploration of new chemical space.
References
-
Hines, J. et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Hines, J. et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
PubChem. (2025). N-(4-ethoxy-2-nitrophenyl)-acetamide Compound Summary. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. Scientific Diagram. Available at: [Link]
-
Özkay, Y. et al. (2018). Synthesis and Antimicrobial Activity of Benzimidazole-Based Acetamide Derivatives. Marmara Pharmaceutical Journal. Available at: [Link]
-
Hines, J. et al. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
PubChem. (2025). N-(4-formyl-2-nitrophenyl)acetamide Compound Summary. Available at: [Link]
-
The Royal Society of Chemistry. (2013). A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. RSC Advances. Available at: [Link]
-
ResearchGate. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. Available at: [Link]
-
Hines, J. et al. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Smajlagić, A. et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. Available at: [Link]
-
Kumar, P. et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering. Available at: [Link]
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Experimental applications of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide in medicinal chemistry
Introduction: A Versatile Tool for Esterase Activity and Inhibitor Screening
In the landscape of medicinal chemistry and drug discovery, the identification of robust and reliable tools for enzyme activity assays is paramount. N-[4-(acetyloxy)-2-nitrophenyl]-acetamide is a specialized chromogenic substrate primarily designed for the detection of esterase activity, with a particular emphasis on acetylcholinesterase (AChE). Its unique chemical structure incorporates an acetyl ester linkage that, when cleaved by an esterase, initiates a chemical cascade resulting in the formation of a colored product.
The principal utility of this compound lies in its application for high-throughput screening (HTS) to identify and characterize inhibitors of esterase enzymes.[1] Acetylcholinesterase, a serine hydrolase, is a critical enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine, thereby terminating nerve impulses.[1] The discovery of novel AChE inhibitors is a significant therapeutic strategy for conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma. The simplicity and sensitivity of assays employing N-[4-(acetyloxy)-2-nitrophenyl]-acetamide make it an invaluable component of the drug discovery workflow.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental applications of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide. It details the underlying mechanism, provides step-by-step protocols for inhibitor screening, and offers insights into data interpretation and synthesis of the compound.
Principle of Detection: A Self-Reporting Molecular System
The functionality of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide as a reporter molecule is rooted in a two-step enzymatic and chemical reaction sequence. The molecule is, in its native state, colorless. The process is initiated by the enzymatic hydrolysis of the acetyl ester bond.
Step 1: Enzymatic Cleavage An esterase, such as acetylcholinesterase (AChE), catalyzes the hydrolysis of the acetyl group from the N-[4-(acetyloxy)-2-nitrophenyl]-acetamide molecule. This reaction yields acetate and an unstable intermediate, N-(4-hydroxy-2-nitrophenyl)acetamide.
Step 2: Intramolecular Rearrangement and Product Formation The N-(4-hydroxy-2-nitrophenyl)acetamide intermediate is unstable and undergoes a rapid intramolecular rearrangement. This rearrangement leads to the formation of a more stable, conjugated system which is a yellow-colored 2-nitro-4-aminophenol derivative. The intensity of the yellow color, which can be quantified by measuring its absorbance at or near 412 nm, is directly proportional to the amount of enzymatic activity.
This elegant mechanism allows for the continuous monitoring of enzyme kinetics in real-time, making it highly suitable for automated high-throughput screening platforms.[1][2]
Caption: Mechanism of colorimetric signal generation.
Core Application: High-Throughput Screening for Acetylcholinesterase (AChE) Inhibitors
The primary application of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide is in the high-throughput screening for inhibitors of AChE. The assay is designed to be simple, robust, and adaptable to 96- or 384-well plate formats. The principle is straightforward: in the presence of an effective inhibitor, the activity of AChE is reduced, leading to a decrease in the rate of color formation.
Experimental Protocol: 96-Well Plate Assay
This protocol provides a framework for screening a compound library for potential AChE inhibitors.
Materials and Reagents:
-
N-[4-(acetyloxy)-2-nitrophenyl]-acetamide (Substrate)
-
Recombinant Human Acetylcholinesterase (AChE)
-
AChE Assay Buffer (e.g., 0.1 M Phosphate Buffer, pH 8.0)
-
Test Compounds (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., Donepezil, Galantamine)
-
96-well clear, flat-bottom microplates
-
Multi-well spectrophotometer (plate reader)
Protocol Steps:
-
Reagent Preparation:
-
AChE Enzyme Solution: Prepare a working solution of AChE in cold AChE Assay Buffer to the desired final concentration (e.g., 0.5-2 mU/mL). Keep on ice. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range for the desired assay duration.
-
Substrate Solution: Prepare a stock solution of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide in a suitable organic solvent (e.g., DMSO) and then dilute to the final working concentration in AChE Assay Buffer. The final concentration is typically near the enzyme's Km value for the substrate.
-
Test Compound Plates: Prepare serial dilutions of test compounds in 100% DMSO in a separate plate. Then, dilute these into Assay Buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration in the assay well is low (typically ≤1%) to avoid enzyme inhibition or compound precipitation.
-
-
Assay Procedure:
-
Add 50 µL of AChE Assay Buffer to all wells.
-
Add 10 µL of the diluted test compound or control (positive inhibitor control, or DMSO vehicle for negative control) to the appropriate wells.
-
Add 20 µL of the AChE enzyme solution to all wells except the "blank" or "no enzyme" control wells. Add 20 µL of Assay Buffer to these blank wells instead.
-
Mix gently by tapping the plate and pre-incubate for 10-15 minutes at room temperature. This step allows test compounds to interact with the enzyme before the substrate is introduced.
-
Initiate the reaction by adding 20 µL of the substrate solution to all wells.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 412 nm every 60 seconds for 15-30 minutes (kinetic mode).
-
Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 20-30 minutes) at 37°C and then measure the final absorbance at 412 nm.[1]
-
Data Analysis and Interpretation
-
Calculate Reaction Rate (V): For kinetic data, determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔOD/min).
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (V_inhibitor - V_blank) / (V_no_inhibitor - V_blank)] * 100
-
Where:
-
V_inhibitor is the rate in the presence of the test compound.
-
V_no_inhibitor is the rate in the presence of the DMSO vehicle control.
-
V_blank is the rate in the "no enzyme" control well.
-
-
-
Determine IC50 Values: For active compounds ("hits"), perform a dose-response experiment with a range of compound concentrations. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Caption: High-Throughput Screening (HTS) workflow for AChE inhibitors.
Quantitative Data Summary
The following table provides representative concentrations and parameters for setting up an AChE inhibitor screening assay. These values should be optimized for specific laboratory conditions and enzyme lots.
| Parameter | Typical Range/Value | Rationale |
| Enzyme Concentration | 0.5 - 2.0 mU/mL | Provides a robust signal within a linear range for a 15-30 minute kinetic read. |
| Substrate Concentration | 100 - 500 µM | Often set near the Km value to ensure sensitivity to competitive inhibitors. |
| Final DMSO Concentration | ≤ 1% v/v | Minimizes solvent effects on enzyme activity and compound solubility. |
| Positive Control (Donepezil) | 10 µM | A known potent inhibitor used to validate assay performance (should yield >90% inhibition). |
| Wavelength | 405 - 415 nm | Corresponds to the peak absorbance of the yellow product. |
| Assay Temperature | 37°C | Optimal temperature for human AChE activity. |
| Read Time (Kinetic) | 15 - 30 minutes | Sufficient time to establish a linear reaction rate while minimizing substrate depletion. |
Synthesis Overview
N-[4-(acetyloxy)-2-nitrophenyl]-acetamide is not typically synthesized in a screening lab but is commercially available. However, understanding its synthesis provides context for its chemical properties. The synthesis is generally a multi-step process. A related compound, N-(4-hydroxy-2-nitrophenyl)acetamide, can be synthesized via the acetylation of 4-hydroxy-2-nitroaniline using acetic anhydride.[3] The final step to produce the target compound would involve the acetylation of the hydroxyl group.
A general synthetic approach for a similar class of compounds involves the acetylation of the parent aniline followed by nitration.[4] For instance, N-(4-nitrophenyl) acetamide can be synthesized from acetanilide via nitration.[5] The precise route for N-[4-(acetyloxy)-2-nitrophenyl]-acetamide would involve protecting the phenol as an acetyl ester before or after the amidation and nitration steps, requiring careful planning of the synthetic sequence.
Troubleshooting and Scientific Considerations
-
High Background Signal: If the "no enzyme" blank wells show a significant increase in absorbance, it may indicate spontaneous hydrolysis of the substrate. Ensure the pH of the assay buffer is not excessively high and check the purity of the substrate.
-
Compound Interference: Colored compounds can interfere with the assay by absorbing at 412 nm. Always run parallel wells containing the test compound without the enzyme to correct for this background absorbance.
-
Low Z'-factor: A low Z'-factor (<0.5) indicates poor assay quality. This can be due to inconsistent dispensing, enzyme instability, or high variability in controls. Re-optimize enzyme and substrate concentrations and ensure proper mixing.
-
Enzyme Source: The kinetic parameters of AChE can vary depending on the source (e.g., human recombinant vs. electric eel). Ensure the enzyme source is consistent and relevant to the therapeutic target.
Conclusion
N-[4-(acetyloxy)-2-nitrophenyl]-acetamide is a well-established and highly effective tool for the study of esterases, particularly acetylcholinesterase. Its utility in a simple, colorimetric "mix-and-read" assay format makes it ideal for high-throughput screening campaigns in medicinal chemistry. By providing a robust method for identifying and characterizing enzyme inhibitors, this compound serves as a critical first step in the pipeline for developing novel therapeutics targeting the cholinergic system and other pathways modulated by esterase activity.
References
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Acetylcholinesterase Activity Colorimetric Assay Kit. (n.d.). BioVision. Retrieved January 12, 2026, from [Link]
-
Hines, J. V., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Cholinesterase (CHE) Activity Assay Kit (E-BC-K052-S). (n.d.). Elabscience. Retrieved January 12, 2026, from [Link]
-
Hines, J. V., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Hines, J. V., et al. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Hines, J. V., et al. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Synthesis of N-(4 nitrophenyl) acetamide. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
The results of preliminary high throughput screening and hit... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Discovery of a specific inhibitor of human GLUT5 by virtual screening... (2016). ResearchGate. Retrieved January 12, 2026, from [Link]
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Discovery of a specific inhibitor of human GLUT5 by virtual screening and in vitro transport evaluation. (2016). PubMed Central. Retrieved January 12, 2026, from [Link]
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N-(4-Hydroxy-2-nitrophenyl)acetamide. (2022). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. (2022). MDPI. Retrieved January 12, 2026, from [Link]
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A Fluorescence-Based Assay to Probe Inhibitory Effect of Fructose Mimics on GLUT5 Transport in Breast Cancer Cells. (2020). PubMed Central. Retrieved January 12, 2026, from [Link]
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High-Throughput Screening: today's biochemical and cell-based approaches. (2020). PubMed. Retrieved January 12, 2026, from [Link]
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Acceptor-substrate recognition by N-acetylglucosaminyltransferase-V... (1993). PubMed. Retrieved January 12, 2026, from [Link]
-
Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed. Retrieved January 12, 2026, from [Link]
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A solid-phase glycosyltransferase assay for high-throughput screening in drug discovery research. (2000). PubMed. Retrieved January 12, 2026, from [Link]
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An acceptor analogue of β-1,4-galactosyltransferase: Substrate, inhibitor, or both?. (2014). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Enzymatic synthesis of p-nitrophenyl 3(5)-O-beta-N-acetylglucosaminyl-alpha-maltopentaoside by lysozyme; a novel substrate for human amylase assay. (1991). PubMed. Retrieved January 12, 2026, from [Link]
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- 5. researchgate.net [researchgate.net]
Application Note: A Validated Protocol for Real-Time Monitoring of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide Synthesis by Thin-Layer Chromatography
Abstract & Introduction
The acetylation of aromatic amines is a fundamental transformation in the synthesis of pharmaceuticals and other fine chemicals. Specifically, the conversion of a substituted aniline, such as 4-(acetyloxy)-2-nitroaniline, to its corresponding acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-acetamide, requires careful monitoring to ensure complete consumption of the starting material and to minimize the formation of impurities. Thin-Layer Chromatography (TLC) is an indispensable analytical technique for this purpose, offering a rapid, cost-effective, and highly sensitive method for the qualitative assessment of reaction progress.[1][2]
This application note provides a comprehensive, field-proven protocol for monitoring this specific acetylation reaction. We move beyond a simple recitation of steps to explain the underlying chemical principles that govern the separation, ensuring that the protocol is not only followed but understood. This guide is designed for researchers, chemists, and drug development professionals, providing a self-validating system for reliable, real-time reaction analysis.
The Chromatographic Principle: Polarity-Driven Separation
The success of this TLC protocol hinges on the significant polarity difference between the reactant (starting material, SM) and the product (P).
-
Starting Material (SM): 4-(acetyloxy)-2-nitroaniline: This molecule contains a primary aromatic amine (-NH₂) group. The lone pair of electrons on the nitrogen atom is readily available for hydrogen bonding, making it a highly polar functional group that interacts strongly with the polar silica gel stationary phase of the TLC plate.[3]
-
Product (P): N-[4-(acetyloxy)-2-nitrophenyl]-acetamide: In the product, the primary amine has been converted to an amide (-NHCOCH₃). The lone pair on the amide nitrogen is delocalized by resonance with the adjacent carbonyl group. This delocalization significantly reduces the nitrogen's ability to act as a hydrogen bond donor, rendering the product substantially less polar than the starting material.
This difference in polarity is the key to separation: the more polar starting material will adhere more strongly to the silica gel and travel a shorter distance up the plate (lower Retention Factor, Rf), while the less polar product will be carried further by the mobile phase (higher Rf).[4][5]
Essential Materials and Reagents
-
TLC Plates: Silica Gel 60 F₂₅₄ plates (or equivalent) on an aluminum or glass backing. The F₂₅₄ indicator allows for visualization under UV light.[6]
-
Mobile Phase (Eluent): A mixture of Hexane and Ethyl Acetate. The optimal ratio must be determined empirically but a good starting point is 70:30 (Hexane:Ethyl Acetate, v/v).[7]
-
Sample Solvent: Dichloromethane (DCM) or Ethyl Acetate for dissolving reaction aliquots.
-
TLC Developing Chamber: A glass chamber with a tight-fitting lid.
-
Spotting Capillaries: Glass microcapillary tubes.
-
Visualization Tools:
-
UV Lamp (254 nm).[8]
-
Iodine chamber or a potassium permanganate (KMnO₄) staining solution.
-
Experimental Protocol: A Step-by-Step Guide
This protocol is designed as a self-validating system through the use of a three-lane spotting pattern, which is critical for unambiguous interpretation.[9]
Part A: Preparation of the TLC System
-
Chamber Saturation: Pour the chosen mobile phase (e.g., 70:30 Hexane:Ethyl Acetate) into the developing chamber to a depth of approximately 0.5 cm. Line the inside of the chamber with a piece of filter paper, ensuring it is wetted by the solvent. Close the lid and allow the chamber to saturate for at least 10-15 minutes.
-
Causality Explored: A saturated chamber ensures that the atmosphere is rich in solvent vapor, which prevents the mobile phase from evaporating off the TLC plate as it runs.[10] This leads to more uniform solvent flow and produces consistent, reproducible Rf values.
-
Part B: Sample Preparation and Spotting
-
Plate Preparation: Obtain a TLC plate (e.g., 5 cm x 7 cm). Using a pencil, gently draw a light origin line about 1 cm from the bottom edge. Be careful not to gouge the silica layer. Mark three small, equidistant ticks on this line for spotting.[2]
-
Sample Preparation:
-
Starting Material (SM) Reference: Prepare a dilute solution of the 4-(acetyloxy)-2-nitroaniline starting material in the sample solvent (~1 mg/mL).
-
Reaction Mixture (RM): At various time points (e.g., t=0, 30 min, 60 min), withdraw a small aliquot (1-2 drops) from your reaction and dilute it with ~0.5 mL of the sample solvent.
-
-
The Three-Lane Spotting Technique:
-
Lane 1 (Left): Using a capillary, spot the SM Reference solution on the leftmost tick.
-
Lane 2 (Center - Cospot): Spot the SM Reference on the center tick. Then, using a fresh capillary, carefully spot the Reaction Mixture (RM) directly on top of the SM spot. This is the crucial "cospot".[9]
-
Lane 3 (Right): Using a fresh capillary, spot the Reaction Mixture (RM) on the rightmost tick.
-
Expert Tip: Aim for very small, concentrated spots (1-2 mm in diameter). Allow the solvent to fully evaporate between applications. Large spots lead to poor separation.[5]
-
Part C: Chromatogram Development
-
Elution: Carefully place the spotted TLC plate into the saturated developing chamber. Ensure the origin line is above the level of the solvent pool.
-
Development: Allow the solvent front to travel up the plate until it is about 1 cm from the top edge.
-
Drying: Immediately remove the plate and, with a pencil, mark the final position of the solvent front. Allow the plate to air dry completely in a fume hood.
Part D: Visualization and Data Analysis
-
UV Visualization: Place the dried plate under a UV lamp (254 nm). The aromatic compounds will appear as dark spots against the fluorescent green background. Gently circle the visible spots with a pencil.[8]
-
Staining (Optional but Recommended): Prepare a potassium permanganate stain. Dip the plate into the stain solution and then gently heat it with a heat gun. Organic compounds will appear as yellow/brown spots on a purple background. This helps visualize any non-UV active byproducts.
-
Rf Calculation: Measure the distance from the origin line to the center of each spot and the distance from the origin line to the solvent front mark. Calculate the Rf value for each spot using the formula:[11][12][13]
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Interpreting the Results: Tracking Reaction Progress
The three-lane system provides a clear, time-lapsed narrative of the reaction:
-
At Time Zero (t=0): The RM lane (Lane 3) should show only one major spot that has the same Rf value as the SM Reference in Lane 1. The cospot (Lane 2) will appear as a single, slightly larger spot at the same Rf.
-
During the Reaction (Intermediate Time): The RM lane will show two spots: a diminishing spot corresponding to the starting material and a new, emerging spot at a higher Rf value, which is the product. The cospot lane will clearly show two separated spots, confirming the identity of the lower spot as the unreacted starting material.
-
Reaction Completion: The RM lane should show only one major spot corresponding to the product. The spot corresponding to the starting material should be completely absent. The cospot lane will show two distinct spots: the SM reference spot and the product spot from the reaction mixture. The absence of the lower Rf spot in the RM lane confirms the full consumption of the starting material.
Data Summary Table
| Compound | Expected Rf Value* | Appearance (UV 254 nm) | Rationale for Rf |
| Starting Material | ~0.3 | Dark Spot | High polarity (primary amine) leads to strong interaction with silica. |
| Product | ~0.6 | Dark Spot | Lower polarity (amide) leads to weaker interaction with silica. |
*Note: Rf values are indicative and highly dependent on the exact solvent system, temperature, and plate type. They should be used for relative comparison.[3]
Workflow Visualization
The following diagram illustrates the logical workflow of the TLC monitoring protocol.
Caption: Workflow for monitoring the reaction via TLC.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| All spots remain on the origin line. | Mobile phase is not polar enough. | Increase the proportion of the more polar solvent (Ethyl Acetate).[14] |
| All spots run to the solvent front (Rf > 0.9). | Mobile phase is too polar. | Increase the proportion of the less polar solvent (Hexane).[14] |
| Spots are streaked or "tailed". | Sample is too concentrated; compound is acidic/basic. | Dilute the sample. Add a small amount (0.5-1%) of acetic acid or triethylamine to the mobile phase to suppress streaking of acidic or basic compounds, respectively.[5] |
| Poor separation between SM and P. | Suboptimal solvent polarity. | Methodically adjust the solvent ratio in small increments (e.g., from 70:30 to 65:35 Hexane:EtOAc) to find the ideal separation. The goal is to maximize the difference in Rf values (ΔRf). |
References
-
Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from [Link][11][13]
-
ALWSCI. (2025). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). ALWSCI Blog. Retrieved from [Link][14]
-
University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. Retrieved from [Link][3]
-
Pediaa.Com. (2018). How to Calculate Rf Values for TLC. Retrieved from [Link][4]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link][5]
-
Study.com. (2021). How to Calculate Retention Factors in Thin-Layer Chromatography. Retrieved from [Link][12]
-
BrainKart. (2018). Choice Of Solvent System in Thin Layer Chromatography (TLC). Retrieved from [Link][15]
-
University of York. (n.d.). Thin Layer Chromatography. Chemistry Teaching Labs. Retrieved from [Link][6]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link][7]
-
University of Rochester. (n.d.). How to: Monitor by TLC. Department of Chemistry. Retrieved from [Link][9]
-
University of California, Los Angeles. (n.d.). Thin Layer Chromatography. Chemistry and Biochemistry. Retrieved from [Link][2]
-
University of Colorado Boulder. (n.d.). TLC Visualization Methods. Organic Chemistry. Retrieved from [Link][8]
Sources
- 1. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 4. pediaa.com [pediaa.com]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. How To [chem.rochester.edu]
- 10. Tips & Tricks for Thin-Layer Chromatography [merckmillipore.com]
- 11. Khan Academy [khanacademy.org]
- 12. How to Calculate Retention Factors in Thin-Layer Chromatography | Chemistry | Study.com [study.com]
- 13. youtube.com [youtube.com]
- 14. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 15. brainkart.com [brainkart.com]
Application Notes and Protocols for the Derivatization of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of a Versatile Scafford
N-[4-(acetyloxy)-2-nitrophenyl]-acetamide is a substituted nitroaromatic compound with significant potential as a versatile intermediate in organic synthesis and drug discovery. Its structure incorporates three key functional groups ripe for chemical modification: an acetyl-protected phenol, a nitro group, and an acetamide moiety. The strategic manipulation of these groups opens pathways to a diverse array of more complex molecules, including those with potential pharmacological activity. The true synthetic value of this scaffold lies in the selective and sequential transformation of its functional groups. For instance, the nitro group can be reduced to an amine, a crucial step in forming diamino intermediates necessary for synthesizing heterocyclic compounds like benzimidazoles.[1] Similarly, the acetoxy group can be hydrolyzed to reveal a reactive phenol, and the acetamide itself can be modified. This guide provides a comprehensive overview of the primary derivatization strategies for N-[4-(acetyloxy)-2-nitrophenyl]-acetamide, complete with detailed protocols and the underlying chemical principles.
Core Derivatization Strategies: A Multi-faceted Approach
The derivatization of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide can be logically approached by targeting its three primary functional groups. The choice of reaction pathway will depend on the desired final product and the required sequence of transformations. The reactivity of each group can be modulated by the reaction conditions, allowing for a high degree of control over the synthetic outcome.
Diagram: Key Derivatization Pathways
Caption: Key derivatization pathways for N-[4-(acetyloxy)-2-nitrophenyl]-acetamide.
Protocol 1: Selective Hydrolysis of the Acetoxy Group
The selective removal of the acetyl protecting group to yield N-(4-hydroxy-2-nitrophenyl)-acetamide is a common and critical first step in many synthetic routes. This transformation unmasks the phenolic hydroxyl group for subsequent reactions such as etherification or esterification. The choice between acidic or basic hydrolysis conditions can be influenced by the stability of other functional groups in the molecule.
Causality of Experimental Choices:
-
Acid-Catalyzed Hydrolysis: This method is effective and proceeds through the protonation of the ester carbonyl, making it more susceptible to nucleophilic attack by water. Dilute strong acids are typically used to minimize potential side reactions like hydrolysis of the amide bond, which generally requires more forcing conditions.[2]
-
Base-Mediated Hydrolysis (Saponification): This involves the nucleophilic attack of a hydroxide ion on the ester carbonyl. While efficient, this method can also potentially lead to the hydrolysis of the amide bond if the reaction conditions are too harsh (e.g., high temperature or prolonged reaction times). Careful control of stoichiometry and temperature is crucial.
Experimental Protocol: Acid-Catalyzed Hydrolysis
| Parameter | Value | Notes |
| Starting Material | N-[4-(acetyloxy)-2-nitrophenyl]-acetamide | 1.0 eq |
| Reagent | 2 M Hydrochloric Acid | 10 mL per gram of starting material |
| Solvent | Ethanol | To ensure solubility of the starting material |
| Temperature | 50-60 °C | Gentle heating to promote the reaction |
| Reaction Time | 2-4 hours | Monitor by TLC for disappearance of starting material |
| Work-up | Neutralization with NaHCO₃ | To quench the acid and precipitate the product |
Step-by-Step Methodology:
-
Dissolve N-[4-(acetyloxy)-2-nitrophenyl]-acetamide in a minimal amount of ethanol in a round-bottom flask.
-
Add the 2 M hydrochloric acid solution to the flask.
-
Heat the reaction mixture to 50-60 °C with stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., ethyl acetate/hexane).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Slowly add a saturated solution of sodium bicarbonate with stirring until the pH is neutral.
-
The product, N-(4-hydroxy-2-nitrophenyl)-acetamide, will precipitate out of solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.[3]
Protocol 2: Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a pivotal transformation that opens up a vast array of subsequent chemical modifications. The resulting ortho-amino acetamide is a key precursor for the synthesis of heterocyclic compounds, such as benzimidazoles, which are prevalent in many pharmaceuticals.[1][4]
Causality of Experimental Choices:
-
Metal-Acid Reduction (e.g., SnCl₂/HCl): This is a classic and reliable method for the reduction of aromatic nitro groups. Stannous chloride is a mild reducing agent that is selective for the nitro group in the presence of other reducible functionalities like the amide. The acidic conditions are necessary for the reaction to proceed.
-
Catalytic Hydrogenation (e.g., H₂/Pd-C): This method is often cleaner and avoids the use of stoichiometric metal reagents. However, it may require specialized equipment (hydrogenator) and careful optimization to avoid over-reduction or side reactions, depending on the substrate.
Experimental Protocol: Nitro Group Reduction with Stannous Chloride
| Parameter | Value | Notes |
| Starting Material | N-[4-(acetyloxy)-2-nitrophenyl]-acetamide | 1.0 eq |
| Reagent | Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 3.0 - 4.0 eq |
| Solvent | Ethanol or Ethyl Acetate | To dissolve the starting material |
| Acid | Concentrated Hydrochloric Acid | To maintain acidic conditions |
| Temperature | 60-70 °C | To facilitate the reduction |
| Reaction Time | 3-6 hours | Monitor by TLC |
| Work-up | Basification with NaOH or NaHCO₃ | To precipitate the tin salts and liberate the free amine |
Step-by-Step Methodology:
-
Suspend N-[4-(acetyloxy)-2-nitrophenyl]-acetamide in ethanol or ethyl acetate in a round-bottom flask.
-
Add stannous chloride dihydrate to the suspension.
-
Slowly add concentrated hydrochloric acid with stirring. The reaction is exothermic.
-
Heat the mixture to 60-70 °C and stir until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture in an ice bath and carefully add a concentrated solution of sodium hydroxide or a saturated solution of sodium bicarbonate until the pH is basic (pH > 8).
-
A precipitate of tin salts will form.
-
Filter the mixture through a pad of celite to remove the inorganic salts.
-
Extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-[4-(acetyloxy)-2-aminophenyl]-acetamide.
Diagram: Workflow for Benzimidazole Synthesis
Sources
The Strategic Utility of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide in the Synthesis of Bioactive Molecules: A Detailed Guide
In the landscape of medicinal chemistry and drug discovery, the selection of a starting material is a critical decision that dictates the efficiency and versatility of a synthetic route. N-[4-(acetyloxy)-2-nitrophenyl]-acetamide emerges as a highly strategic building block, offering a unique combination of functionalities that can be sequentially and selectively manipulated to construct complex, bioactive heterocyclic scaffolds. This guide provides an in-depth exploration of the chemical logic behind its use, detailed protocols for its synthesis and subsequent transformations, and a perspective on its application in the development of potent therapeutic agents.
The Molecular Rationale: A Pre-organized Scaffold for Heterocycle Synthesis
The synthetic power of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide lies in the latent reactivity of its substituents and their specific arrangement on the phenyl ring. This strategic positioning facilitates a streamlined approach to the synthesis of key pharmacophores, particularly those based on benzimidazole and quinoxaline ring systems.
Key Structural Features and Their Synthetic Implications:
-
Ortho-Nitroacetamido Moiety: The core of this building block's utility is the 1,2-relationship between the nitro group and the acetamido group. Catalytic reduction of the nitro group unmasks an amine, generating a crucial 1,2-phenylenediamine derivative. This intermediate is primed for cyclization reactions with a variety of electrophilic partners to form the five-membered imidazole ring of the benzimidazole core or the six-membered pyrazine ring of the quinoxaline core.
-
Acetyloxy Protecting Group: The phenolic hydroxyl group at the 4-position is masked as an acetate ester. This serves two primary purposes:
-
Protection: The acetyl group prevents the acidic phenol from interfering with subsequent reactions, such as those involving strong bases or organometallic reagents.
-
Modulation of Bioactivity: In the final molecule, the presence of a free phenol can be crucial for target engagement, often acting as a hydrogen bond donor or acceptor. The acetyl group can be readily cleaved under mild conditions to reveal this important functionality at a late stage in the synthesis.
-
-
Acetamido Group: Beyond its role in forming the diamine, the acetamido group can also be hydrolyzed to provide another point for diversification, although this is a less common strategy.
The overall synthetic logic is depicted in the workflow below:
Caption: Synthetic pathways from N-[4-(acetyloxy)-2-nitrophenyl]-acetamide.
Synthesis and Characterization
The preparation of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide is a straightforward two-step process starting from the commercially available 4-amino-3-nitrophenol.
Protocol 2.1: Synthesis of N-(4-hydroxy-2-nitrophenyl)-acetamide
This initial step involves the selective acetylation of the amino group of 4-amino-3-nitrophenol.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 4-Amino-3-nitrophenol | 154.12 | 10 | 1.54 g |
| Acetic Anhydride | 102.09 | 12 | 1.13 mL |
| Acetonitrile | - | - | 50 mL |
| Water | - | - | 12.5 mL |
| Sodium Bicarbonate | 84.01 | 20-30 | 1.68-2.52 g |
Procedure:
-
Suspend 4-amino-3-nitrophenol (1.54 g, 10 mmol) in a mixture of acetonitrile (50 mL) and water (12.5 mL) in a 100 mL round-bottom flask.
-
Cool the suspension in an ice bath with continuous stirring.
-
Slowly add acetic anhydride (1.13 mL, 12 mmol) to the cooled suspension.
-
Carefully add sodium bicarbonate (1.68-2.52 g, 20-30 mmol) portion-wise, ensuring the pH of the reaction mixture is maintained between 5.5 and 6.5.
-
Continue stirring the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
A yellow precipitate of N-(4-hydroxy-2-nitrophenyl)-acetamide will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from an ethanol/water mixture.
Protocol 2.2: Synthesis of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide
The final step is the acetylation of the phenolic hydroxyl group.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| N-(4-hydroxy-2-nitrophenyl)-acetamide | 196.16 | 10 | 1.96 g |
| Acetic Anhydride | 102.09 | 20 | 1.88 mL |
| Pyridine | 79.10 | - | 20 mL |
Procedure:
-
Dissolve N-(4-hydroxy-2-nitrophenyl)-acetamide (1.96 g, 10 mmol) in pyridine (20 mL) in a 50 mL round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.88 mL, 20 mmol) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure N-[4-(acetyloxy)-2-nitrophenyl]-acetamide.
Application in the Synthesis of Bioactive Benzimidazoles
Benzimidazole derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1]
Protocol 3.1: Synthesis of a 6-Hydroxybenzimidazole Derivative
This protocol outlines a general procedure for the synthesis of a 6-hydroxybenzimidazole derivative, a common scaffold in kinase inhibitors.
Caption: Workflow for the synthesis of a 6-hydroxybenzimidazole derivative.
Step 1: Reduction of the Nitro Group
-
To a solution of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide (2.38 g, 10 mmol) in ethanol (50 mL), add stannous chloride dihydrate (SnCl₂·2H₂O) (11.28 g, 50 mmol).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-acetamido-2-amino-4-acetoxyphenylamine. This intermediate is often used in the next step without further purification.
Step 2: Cyclization to the Benzimidazole Core
-
Dissolve the crude diamine from the previous step in ethanol (40 mL).
-
Add the desired aldehyde (10 mmol) to the solution.
-
Reflux the mixture for 6-8 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The protected benzimidazole derivative may precipitate out of the solution.
-
Collect the solid by filtration or concentrate the solution and purify the residue by column chromatography (e.g., silica gel, ethyl acetate/hexane gradient).
Step 3: Deprotection of the Acetyl Group
-
Suspend the protected benzimidazole derivative in a mixture of water and concentrated hydrochloric acid (1:1, v/v).
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the solution and neutralize with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the final 6-hydroxybenzimidazole product.
-
Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.
Application in the Synthesis of Bioactive Quinoxalines
Quinoxaline and its derivatives are another important class of nitrogen-containing heterocycles that are integral to many biologically active compounds, including anticancer and antimicrobial agents.[2][3]
Protocol 4.1: Synthesis of a 6-Hydroxyquinoxaline Derivative
This protocol provides a general method for the synthesis of a 6-hydroxyquinoxaline, which can be a key intermediate in the development of various therapeutic agents.
Caption: Workflow for the synthesis of a 6-hydroxyquinoxaline derivative.
Step 1: Reduction of the Nitro Group
-
Dissolve N-[4-(acetyloxy)-2-nitrophenyl]-acetamide (2.38 g, 10 mmol) in ethanol (50 mL) in a hydrogenation vessel.
-
Add 10% Palladium on carbon (Pd/C) (10 mol%).
-
Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature until the theoretical amount of hydrogen is consumed (or until TLC indicates complete conversion).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude diamine intermediate.
Step 2: Condensation to the Quinoxaline Ring
-
Dissolve the crude 1-acetamido-2-amino-4-acetoxyphenylamine in ethanol (40 mL).
-
Add a 1,2-dicarbonyl compound, for example, benzil (2.10 g, 10 mmol), to the solution.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture. The product may crystallize upon cooling.
-
Collect the solid by filtration or purify by column chromatography to obtain the protected quinoxaline derivative.
Step 3: Deprotection of the Acetyl Group
-
Dissolve the protected quinoxaline in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (1.2 equivalents) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1N HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the final product by recrystallization or column chromatography.
Conclusion: A Versatile and Enabling Building Block
N-[4-(acetyloxy)-2-nitrophenyl]-acetamide stands out as a valuable and versatile building block in the synthesis of bioactive molecules. Its pre-organized functionality allows for the efficient construction of privileged heterocyclic scaffolds such as benzimidazoles and quinoxalines. The strategic use of the acetyl protecting group for the latent phenolic hydroxyl functionality provides an additional layer of synthetic flexibility, enabling the late-stage introduction of a key pharmacophoric feature. The protocols outlined in this guide are intended to serve as a practical foundation for researchers and drug development professionals to leverage the synthetic potential of this powerful intermediate in the discovery of novel therapeutic agents.
References
-
Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (URL: [Link])
-
Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. (URL: [Link])
-
Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (URL: [Link])
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (URL: [Link])
-
Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. (URL: [Link])
-
Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. (URL: [Link])
-
Biologically active benzimidazole derivatives. (URL: [Link])
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (URL: [Link])
-
Recent achievements in the synthesis of benzimidazole derivatives. (URL: [Link])
-
Synthesis, characterization and pharmacological studies of biologically active benzimidazole derivatives. (URL: [Link])
-
N-(4-Methoxy-2-nitrophenyl)acetamide. (URL: [Link])
-
Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. (URL: [Link])
-
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (URL: [Link])
-
Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives and evaluation of their anticancer activity. (URL: [Link])
-
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (URL: [Link])
-
N-(4-Hydroxy-2-nitrophenyl)acetamide. (URL: [Link])
-
Synthesis of N-(4 nitrophenyl) acetamide. (URL: [Link])
-
N-(4-Methoxy-3-nitrophenyl)acetamide. (URL: [Link])
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. (URL: [Link])
-
Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides. (URL: [Link])
-
N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. (URL: [Link])
Sources
Liquid chromatography method for isolating impurities in N-[4-(acetyloxy)-2-nitrophenyl]-acetamide
An Application Note for the Isolation and Quantification of Impurities in N-[4-(acetyloxy)-2-nitrophenyl]-acetamide using a Stability-Indicating HPLC Method
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation, identification, and quantification of process-related and degradation impurities of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide. The method is designed for researchers, quality control analysts, and professionals in pharmaceutical development, providing a reliable protocol to ensure the purity and stability of this active pharmaceutical ingredient (API). The developed gradient method utilizes a C18 stationary phase with UV detection, demonstrating excellent resolution between the main analyte and impurities generated under forced degradation conditions, including hydrolysis, oxidation, and thermal stress. This protocol is foundational for routine quality control, stability studies, and regulatory submissions.
Introduction and Scientific Rationale
N-[4-(acetyloxy)-2-nitrophenyl]-acetamide is a complex aromatic compound featuring functional groups susceptible to chemical transformation. In pharmaceutical development, the control of impurities is a critical mandate from regulatory bodies like the ICH, as impurities can impact the safety and efficacy of the final drug product.[1] A well-developed analytical method is therefore essential to detect and quantify any substance that is not the intended API.[2][3]
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for impurity profiling due to its high resolution, sensitivity, and adaptability.[4][5] The structural features of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide—specifically the ester (acetyloxy) and amide (acetamide) linkages—present clear pathways for degradation, primarily through hydrolysis. The nitroaromatic core suggests that oxidative pathways may also contribute to impurity formation.
This guide details a method designed to be "stability-indicating," meaning it can effectively separate the API from its potential degradation products, process-related impurities, and excipients. To achieve this, we employ forced degradation studies, which intentionally stress the API to generate these impurities and validate the method's specificity.[6][7][8]
Potential Impurities Investigated:
-
Process-Related Impurities:
-
Impurity A (Starting Material): 4-acetoxy-2-nitroaniline (from incomplete acetylation of the amine).
-
Impurity B (Isomeric Impurities): Positional isomers that may arise during the synthesis of precursors.[9]
-
-
Degradation Products:
Experimental Methodology
Materials and Reagents
-
N-[4-(acetyloxy)-2-nitrophenyl]-acetamide Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Phosphate Monobasic (KH₂PO₄) (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Hydrogen Peroxide (30% solution)
-
Hydrochloric Acid (1 M)
-
Sodium Hydroxide (1 M)
-
Deionized Water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.[12] PDA detection is crucial for evaluating peak purity and tracking spectral profiles across different stress conditions.
Table 1: Optimized HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH adjusted to 3.0 with H₃PO₄) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (with PDA scan from 200-400 nm) |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Preparation of Solutions
-
Reference Standard Solution (100 µg/mL): Accurately weigh 10 mg of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh 100 mg of the API test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. This higher concentration is used to facilitate the detection of minor impurities.
Forced Degradation Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[1][8] The goal is to achieve 5-20% degradation of the API, ensuring that the analytical method can resolve the resulting degradants.[6]
-
Acid Hydrolysis: To 1 mL of the sample solution (1000 µg/mL), add 1 mL of 1 M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 100 µg/mL with diluent.
-
Base Hydrolysis: To 1 mL of the sample solution, add 1 mL of 1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 1 M HCl and dilute to a final concentration of 100 µg/mL.
-
Oxidative Degradation: To 1 mL of the sample solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours. Dilute to a final concentration of 100 µg/mL.
-
Thermal Degradation: Expose the solid API powder to 105°C for 24 hours. Prepare a 100 µg/mL solution from the stressed powder.
-
Photolytic Degradation: Expose the API solution (1000 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Dilute to a final concentration of 100 µg/mL.
Method Validation Principles
For regulatory acceptance, the method must be validated according to ICH Q2(R1) guidelines.[5] Key parameters include:
-
Specificity: Demonstrated by the separation of the main peak from all impurities generated during forced degradation. Peak purity analysis using a PDA detector should confirm no co-elution.[12]
-
Linearity: Assessed by analyzing a series of solutions over a concentration range (e.g., LOQ to 150% of the specification limit for each impurity).
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Accuracy: Evaluated by spiking known amounts of impurities into the sample matrix and calculating the percent recovery.
-
Precision: Assessed at the repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels, with results expressed as Relative Standard Deviation (%RSD).
-
Robustness: Involves making small, deliberate changes to method parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min) to confirm the method's reliability.
Results and Discussion
The developed HPLC method successfully separates N-[4-(acetyloxy)-2-nitrophenyl]-acetamide from its key potential impurities. Under the specified conditions, the main API peak is expected to elute at approximately 15 minutes.
-
Separation Profile: More polar impurities, such as the hydrolysis products (Impurities C, D, and E), are expected to elute earlier than the parent compound. Less polar, process-related impurities may elute later. The gradient is designed to provide sufficient resolution for all these species.
-
Forced Degradation Insights:
-
Base hydrolysis is expected to be the most significant degradation pathway, rapidly cleaving the ester bond to form Impurity C (N-(4-hydroxy-2-nitrophenyl)-acetamide), which is significantly more polar and will have a much shorter retention time.
-
Acid hydrolysis will likely proceed slower, also yielding Impurity C and potentially Impurity D.
-
Oxidative stress may lead to the formation of various minor impurities, whose separation confirms the method's specificity.
-
The API should show good stability under thermal and photolytic stress.
-
Table 2: Potential Impurities and Expected Chromatographic Behavior
| Impurity ID | Structure Name | Likely Origin | Expected Polarity (vs. API) | Expected Retention Time (vs. API) |
| API | N-[4-(acetyloxy)-2-nitrophenyl]-acetamide | - | - | Reference |
| A | 4-acetoxy-2-nitroaniline | Starting Material | More Polar | Shorter |
| C | N-(4-hydroxy-2-nitrophenyl)-acetamide | Hydrolysis | More Polar | Shorter |
| D | 4-(acetyloxy)-2-nitrophenylamine | Hydrolysis | More Polar | Shorter |
| E | 4-amino-2-nitrophenol | Hydrolysis | Most Polar | Much Shorter |
Analytical Workflow Visualization
The overall process, from sample handling to final analysis, follows a systematic workflow to ensure data integrity and reproducibility.
Caption: Workflow for impurity profiling of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide.
Conclusion
This application note provides a comprehensive, stability-indicating RP-HPLC method suitable for the quality control and stability assessment of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide. The method demonstrates high specificity by effectively separating the main component from impurities generated through synthetic pathways and forced degradation. The use of gradient elution and PDA detection ensures robust and reliable results. This protocol serves as an essential tool for drug development professionals to ensure product quality and meet stringent regulatory requirements.
References
-
SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. Retrieved from SynThink website. [Link]
-
ResearchGate. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Retrieved from ResearchGate. [Link]
-
Pharmaffiliates. (2024). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from Pharmaffiliates. [Link]
-
Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from Veeprho. [Link]
-
J-Stage. (1981). Separation of Aromatic Nitro Compounds by One-dimensional Dual Band Thin-Layer Chromatography and High Speed Liquid Chromatography. Journal of Health Science, 27(2), 95-101. [Link]
-
LCGC. (n.d.). HPLC Impurity Profile Analyses of Pharmaceutical Substances Using UV Photodiode Array Detection. Retrieved from LCGC. [Link]
-
Smejkal, F., Popl, M., Cíhová, A., & Zázvorková, M. (1980). Reversed-phase liquid chromatography of aromatic nitro compounds on a macroporous polystyrene gel. Journal of Chromatography A, 197(2), 147-153. [Link]
-
Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Retrieved from Agilent. [Link]
-
SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column. Retrieved from SIELC. [Link]
-
Hines III, H. L., Martin, G. N., Deere, J., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(8). [Link]
-
Agency for Toxic Substances and Disease Registry. (1993). Analytical Methods. In Toxicological Profile for Nitrobenzene. [Link]
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from R Discovery. [Link]
-
National Center for Biotechnology Information. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. PubChem Compound Database. [Link]
-
Hines III, H. L., Martin, G. N., Deere, J., & Uppu, R. M. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(3). [Link]
-
BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. Retrieved from BioPharm International. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from BJSTR. [Link]
-
ResearchGate. (2022). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. Retrieved from ResearchGate. [Link]
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
-
Hines III, H. L., Martin, G. N., Deere, J., & Uppu, R. M. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. IUCrData, 8(10). [Link]
-
National Center for Biotechnology Information. (n.d.). N-(4-formyl-2-nitrophenyl)acetamide. PubChem Compound Database. [Link]
-
ResearchGate. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. Retrieved from ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide
Welcome to the technical support center dedicated to the synthesis of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and significantly improve your reaction yields. Our approach is grounded in mechanistic principles and extensive laboratory experience to ensure you can confidently address the challenges of this multi-step synthesis.
Introduction to the Synthesis
The synthesis of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide is a nuanced process that typically begins with the acetylation of p-aminophenol, followed by a regioselective nitration, and a final acetylation of the hydroxyl group. Each of these steps presents unique challenges that can contribute to a reduction in the overall yield. This guide will dissect each stage of the reaction, offering insights into potential pitfalls and their resolutions.
Troubleshooting Guide: From Low Yields to High Purity
Low yields in this synthesis can be attributed to a variety of factors, from incomplete reactions to the formation of undesired side products. This section provides a systematic approach to identifying and resolving these common issues.
Issue 1: Low Yield in the Initial Acetylation of p-Aminophenol
Q: My initial N-acetylation of p-aminophenol to form N-(4-hydroxyphenyl)acetamide (paracetamol) is resulting in a low yield. What are the likely causes and how can I improve it?
A: Low yields at this stage often stem from incomplete reactions or side-product formation. Here’s a breakdown of potential causes and solutions:
-
Incomplete Reaction: The acetylation of the amino group is generally rapid; however, incomplete reactions can occur due to several factors.[1]
-
Insufficient Acetic Anhydride: Ensure at least a stoichiometric equivalent of acetic anhydride is used. A slight excess (1.1-1.2 equivalents) can drive the reaction to completion.
-
Reaction Time and Temperature: While the reaction is often exothermic, maintaining a controlled temperature is crucial. Running the reaction at room temperature or with gentle warming (40-50°C) for 1-2 hours is typically sufficient. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure the disappearance of the starting material.[2]
-
-
Side-Product Formation (O-Acetylation): A significant side reaction is the acetylation of the hydroxyl group to form 4-acetamidophenyl acetate.[3]
-
Control of Reaction Conditions: O-acetylation is more likely to occur under more forcing conditions (higher temperatures and longer reaction times). By keeping the reaction temperature moderate and monitoring for the consumption of the starting material, you can minimize this side product.
-
pH Control: The reaction is typically performed in a solvent like glacial acetic acid or water. Maintaining a neutral to slightly acidic pH can favor N-acetylation over O-acetylation.
-
| Parameter | Recommended Condition | Rationale |
| Acetic Anhydride | 1.1 - 1.2 equivalents | Drives the reaction to completion without promoting excessive side reactions. |
| Temperature | Room Temperature to 50°C | Provides sufficient energy for the reaction while minimizing O-acetylation. |
| Reaction Time | 1 - 2 hours (TLC monitored) | Ensures completion without prolonged heating that can lead to byproducts. |
| Solvent | Glacial Acetic Acid or Water | Provides a suitable medium for the reaction. |
Issue 2: Poor Regioselectivity and Low Yield During Nitration
Q: The nitration of N-(4-hydroxyphenyl)acetamide is giving me a mixture of isomers and a low yield of the desired N-(4-hydroxy-2-nitrophenyl)acetamide. How can I improve the regioselectivity and overall yield?
A: This is a critical and often challenging step. The acetamido group is an ortho-, para-director, and since the para position is blocked, it directs the incoming nitro group to the ortho position. However, the hydroxyl group is also an activating ortho-, para-director, which can lead to complex product mixtures if not properly controlled.
-
Formation of Isomeric Byproducts: The primary challenge is to prevent nitration at the position ortho to the hydroxyl group (position 3).
-
Temperature Control is Critical: The nitration of activated aromatic rings is highly exothermic. Maintaining a low temperature (0-5°C) throughout the addition of the nitrating agent is paramount to enhance regioselectivity.[4][5] Runaway reactions can lead to dinitration and oxidative degradation of the starting material.
-
Slow Addition of Nitrating Agent: The nitrating mixture (typically a combination of nitric acid and sulfuric acid) should be added dropwise to the solution of N-(4-hydroxyphenyl)acetamide with vigorous stirring to ensure efficient mixing and heat dissipation.[4]
-
-
Oxidative Degradation: The presence of nitric acid can lead to the oxidation of the starting material, resulting in the formation of dark, tarry byproducts and a corresponding decrease in yield.
-
Protecting the Phenolic Hydroxyl Group: One effective strategy to prevent both unwanted nitration and oxidation is to protect the hydroxyl group as an acetate ester before nitration. This is achieved by acetylating N-(4-hydroxyphenyl)acetamide to form 4-acetamidophenyl acetate. The acetyl group is less activating than the hydroxyl group, leading to a cleaner nitration. The acetyl protecting group can then be selectively removed post-nitration.
-
Issue 3: Inefficient Final Acetylation and Product Isolation
Q: I am struggling with the final acetylation of N-(4-hydroxy-2-nitrophenyl)acetamide to obtain the desired N-[4-(acetyloxy)-2-nitrophenyl]-acetamide. What are the key factors for a successful reaction and purification?
A: The final O-acetylation requires careful control to ensure a complete reaction and to avoid hydrolysis of the product during workup.
-
Incomplete Acetylation: The phenolic hydroxyl group is less nucleophilic than the amino group, so this acetylation may require slightly more forcing conditions than the initial N-acetylation.
-
Reagent and Catalyst: Using acetic anhydride is standard. The reaction can be catalyzed by a small amount of concentrated sulfuric acid or performed in the presence of a base like pyridine or sodium acetate to neutralize the acetic acid byproduct.[1]
-
Reaction Conditions: Gentle heating (e.g., 50-70°C) may be necessary to drive the reaction to completion. As always, monitoring by TLC is essential.[6]
-
-
Product Hydrolysis: The acetyloxy group is an ester and can be susceptible to hydrolysis, especially under acidic or basic conditions, which can occur during the workup.
-
Neutral Workup: After the reaction is complete, it is crucial to perform the workup under neutral or near-neutral conditions. Quenching the reaction by pouring it into ice water is a common method to precipitate the product.[7] Thoroughly washing the precipitate with cold water will help remove any remaining acid.
-
-
Purification Challenges: The final product may contain impurities from incomplete reactions or side products.
-
Recrystallization: Recrystallization is a powerful technique for purifying the final product. A suitable solvent system, such as an ethanol/water mixture, can be effective.[4] If the product "oils out," it may be due to a high level of impurities or cooling the solution too quickly.[1] In such cases, using a larger volume of solvent and allowing for slow cooling can promote the formation of pure crystals.
-
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the amino group by acetylation before nitration? A1: The amino group is highly activating and susceptible to oxidation by nitric acid. Protecting it as an acetamido group moderates its activating effect, prevents oxidation, and directs the nitration to the desired ortho position relative to the acetamido group.[4]
Q2: How can I effectively monitor the progress of each reaction step? A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring these reactions.[1][2] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visually track the consumption of the reactant and the formation of the product. This allows you to determine the optimal reaction time and avoid the formation of byproducts from prolonged reaction times or excessive heating. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[8]
Q3: What is the role of sulfuric acid in the nitration step? A3: Concentrated sulfuric acid serves as a catalyst in the nitration reaction. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species that attacks the aromatic ring.
Q4: My final product is colored. How can I decolorize it? A4: A yellow or brownish color in the final product is often due to residual nitro-containing impurities or oxidation byproducts. During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb these colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.[1]
Q5: Can I perform a one-pot synthesis for this molecule? A5: While one-pot reactions are attractive for their efficiency, the synthesis of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide is generally best performed in a stepwise manner with isolation and purification of the intermediates.[3][9] This approach allows for better control over each reaction, leading to a cleaner final product and often a higher overall yield.
Visualizing the Synthesis and Troubleshooting
Reaction Pathway
Caption: Synthetic route to N-[4-(acetyloxy)-2-nitrophenyl]-acetamide.
Troubleshooting Logic
Caption: Troubleshooting logic for low yield issues.
Detailed Experimental Protocol
This protocol outlines a reliable method for the synthesis of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide, incorporating best practices to maximize yield and purity.
Part 1: Synthesis of N-(4-hydroxyphenyl)acetamide (Paracetamol)
-
In a 250 mL round-bottom flask, dissolve 10.9 g (0.1 mol) of p-aminophenol in a mixture of 30 mL of water and 30 mL of glacial acetic acid.
-
To this solution, add 11.2 mL (12.2 g, 0.12 mol) of acetic anhydride in one portion.
-
Stir the mixture at room temperature for 1 hour. The product will begin to precipitate.
-
Cool the mixture in an ice bath for 30 minutes to complete crystallization.
-
Collect the white precipitate by vacuum filtration and wash with cold water.
-
Dry the product in a desiccator. The expected yield is 13-14 g.
Part 2: Synthesis of N-(4-hydroxy-2-nitrophenyl)acetamide
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 15.1 g (0.1 mol) of the dried N-(4-hydroxyphenyl)acetamide from Part 1 to 50 mL of concentrated sulfuric acid, ensuring the temperature is maintained below 20°C.
-
Cool the mixture to 0-5°C in an ice-salt bath.
-
Prepare a nitrating mixture by slowly adding 7.5 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of N-(4-hydroxyphenyl)acetamide over a period of 1 hour, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue stirring the mixture at 0-10°C for 1 hour.
-
Slowly pour the reaction mixture onto 400 g of crushed ice with vigorous stirring to precipitate the crude product.
-
Filter the yellow solid, wash it thoroughly with cold water until the washings are neutral to litmus paper, and then dry the product.
Part 3: Synthesis of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide
-
In a 250 mL round-bottom flask, suspend 9.8 g (0.05 mol) of the dried N-(4-hydroxy-2-nitrophenyl)acetamide from Part 2 in 50 mL of glacial acetic acid.
-
Slowly add 5.6 mL (6.1 g, 0.06 mol) of acetic anhydride to the suspension.
-
Add 2-3 drops of concentrated sulfuric acid as a catalyst.
-
Heat the reaction mixture to 60°C with stirring for 1 hour. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then pour it into 300 mL of ice water with stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure N-[4-(acetyloxy)-2-nitrophenyl]-acetamide.
References
-
Magritek. (n.d.). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Retrieved from [Link]
- Willems, P., et al. (2018). Parallel reaction monitoring reveals N-terminal acetylation of plastid precursor proteins. Plant Methods, 14, 101.
- Park, J., et al. (2024). One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. Green Chemistry, 26(5), 3045-3053.
- Google Patents. (n.d.). US5648535A - Process for preparing acyl aminophenols.
- Naik, S., et al. (2018). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molbank, 2018(4), M1023.
- Hines, J. F., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide.
- Park, J., et al. (2024). One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. Green Chemistry, 26(5), 3045-3053. DOI:10.1039/D3GC04281B
- Gawas, P., & Kuvelkar, K. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega, 3(12), 18671–18679.
- Google Patents. (n.d.). US20230104724A1 - An environment-friendly process for selective acylation of aminophenol.
-
European Patent Office. (n.d.). EP 0622354 A2 - Improved process for preparing acyl aminophenols. Retrieved from [Link]
- Park, J., et al. (2023). Simultaneous Hydrogenation and Acetylation of 4-Nitrophenol in a Two-Stage Packed-Bed Reactor as a Process Intensification Strategy for Highly Selective Paracetamol Synthesis. Organic Process Research & Development, 27(11), 2096-2104.
- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
- Hines, J. F., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide.
- Guerraba, W., et al. (2022). LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL)ACETAMIDE. Moroccan Journal of Heterocyclic Chemistry, 21(1), 39-47.
- Psenak, M., et al. (2022). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. International Journal of Molecular Sciences, 23(8), 4448.
- Google Patents. (n.d.). CN101066929A - Process of preparing 4-amino-3-nitro phenol.
- De Cesare, S., et al. (2021). Direct Monitoring of Biocatalytic Deacetylation Reactions by 1H NMR Reveals Fine Details of Substrate Specificity. Organic & Biomolecular Chemistry, 19(22), 4945-4949.
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-(4-ethoxy-2-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]
- Hines, J. F., et al. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide.
-
Smajlagić, A., et al. (2020). Synthesis of N-(4 nitrophenyl) acetamide. ResearchGate. Retrieved from [Link]
- Liu, H., et al. (2012). Study on Synthesis of p-Nitroacetanilide.
- Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.
- van den Eijnden, D. H., et al. (1981). The separation by liquid chromatography (under elevated pressure) of phenyl, benzyl, and O-nitrophenyl glycosides of oligosaccharides. Analysis of substrates and products for four N-acetyl-D-glucosaminyl-transferases involved in mucin synthesis.
- Chen, J., et al. (2021). Effects of Reaction Temperature on the Photocatalytic Activity of TiO2 with Pd and Cu Cocatalysts.
- Izquierdo, M., et al. (2021). pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. ChemRxiv.
- Palcic, M. M., & Hindsgaul, O. (1988). 2)-O-(4-O-methyl-alpha-D-mannopyranosyl)-(1----6)-beta-D-glucopyr Anoside. A Potential Specific Acceptor-Substrate for N-acetylglucosaminyltransferase-V (GnT V).
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04281B [pubs.rsc.org]
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- 8. Separation of Acetamide, N-(4-ethoxy-2-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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Technical Support Center: Optimizing the Acetylation of 4-Hydroxy-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the optimization of the acetylation of 4-hydroxy-2-nitroaniline. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the success of your experiments. As Senior Application Scientists, we have synthesized our field expertise with established scientific principles to create a comprehensive resource for this crucial chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the acetylation of 4-hydroxy-2-nitroaniline?
The primary product is N-(4-hydroxy-2-nitrophenyl)acetamide. This reaction involves the selective N-acetylation of the amino group.
Q2: Which acetylating agent is preferred for this reaction, acetic anhydride or acetyl chloride?
Acetic anhydride is generally the preferred reagent for the acetylation of 4-hydroxy-2-nitroaniline.[1] While acetyl chloride is more reactive and can lead to faster reaction times, it also produces corrosive hydrogen chloride (HCl) gas as a byproduct, which can complicate the reaction setup and workup.[1][2] Acetic anhydride is milder, more selective, and its byproduct, acetic acid, is less corrosive and more easily removed.[1]
Q3: Can the hydroxyl group also be acetylated?
While O-acetylation is possible, N-acetylation is generally favored under the recommended reaction conditions. The amino group in anilines is typically more nucleophilic than the hydroxyl group in phenols, leading to preferential reaction at the nitrogen atom. Careful control of reaction conditions, such as temperature and stoichiometry of the acetylating agent, can further enhance the selectivity for N-acetylation.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a convenient and effective method for monitoring the progress of the reaction.[3][4] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the 4-hydroxy-2-nitroaniline and the formation of the N-(4-hydroxy-2-nitrophenyl)acetamide product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.[5]
Q5: What are the key safety precautions I should take when performing this experiment?
Acetic anhydride is flammable, corrosive, and can cause severe skin burns and eye damage.[6][7] It is also fatal if inhaled.[8] 4-hydroxy-2-nitroaniline is also a hazardous chemical. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[7][8][9] Ensure that an eyewash station and safety shower are readily accessible.[6]
Troubleshooting Guide
This section addresses common issues that may arise during the acetylation of 4-hydroxy-2-nitroaniline and provides systematic solutions to resolve them.
Problem 1: Low or No Product Yield
A low yield of N-(4-hydroxy-2-nitrophenyl)acetamide is a common issue that can be attributed to several factors.
dot
Caption: Troubleshooting workflow for low reaction yield.
Detailed Solutions:
-
Reagent Quality: The purity of your starting materials is critical.[10] Impurities in the 4-hydroxy-2-nitroaniline can interfere with the reaction. Acetic anhydride can hydrolyze to acetic acid over time, reducing its effectiveness.[5] Always use fresh or properly stored reagents.
-
Stoichiometry: Ensure that the molar ratio of acetic anhydride to 4-hydroxy-2-nitroaniline is appropriate. A slight excess of acetic anhydride is often used to drive the reaction to completion.[11]
-
Reaction Temperature: The reaction is typically carried out at a reduced temperature, often in an ice bath, to control the exothermic nature of the reaction and minimize side product formation.[3][11] However, if the temperature is too low, the reaction rate may be significantly reduced.
-
Reaction Time: Monitor the reaction progress by TLC to ensure it has gone to completion.[3][4] Insufficient reaction time will result in a low conversion of the starting material.
-
Workup and Purification: The pH of the reaction mixture during workup is important. A pH between 5.5 and 6.5 is recommended for the precipitation of the product.[11] The choice of solvent for recrystallization is also crucial to maximize yield and purity. An aqueous solution or methanol has been successfully used.[11]
Problem 2: Formation of Impurities/Side Products
The presence of unexpected spots on a TLC plate or impurities in the final product can be due to side reactions.
Potential Causes and Solutions:
-
O-Acetylation: Although N-acetylation is favored, some O-acetylation of the hydroxyl group may occur, especially if the reaction temperature is too high or a large excess of acetic anhydride is used.
-
Di-acetylation: While less common, di-acetylation of both the amino and hydroxyl groups is a possibility.
-
Solution: Similar to preventing O-acetylation, careful control of stoichiometry and temperature is key.
-
-
Decomposition: The starting material or product may be sensitive to harsh conditions.
-
Solution: Avoid excessively high temperatures and prolonged reaction times. Ensure that the workup procedure is performed promptly after the reaction is complete.[12]
-
Optimized Experimental Protocol
This protocol is based on a validated literature procedure and is designed to provide a high yield of pure N-(4-hydroxy-2-nitrophenyl)acetamide.[11]
Materials and Equipment:
-
4-hydroxy-2-nitroaniline
-
Acetic anhydride
-
Sodium bicarbonate
-
Acetonitrile
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve 4-hydroxy-2-nitroaniline (1.0 eq) in a mixture of acetonitrile and water (1:4 v/v).
-
Cooling: Cool the solution in an ice bath with constant stirring.
-
Addition of Acetic Anhydride: Slowly add acetic anhydride (1.2 eq) to the cooled solution.
-
pH Adjustment: Carefully add sodium bicarbonate in small portions until the pH of the mixture is between 5.5 and 6.5.[11] Continue stirring in the ice bath.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Product Isolation: Collect the yellow precipitate of N-(4-hydroxy-2-nitrophenyl)acetamide by vacuum filtration.
-
Washing: Wash the solid with cold deionized water.
-
Purification: Recrystallize the crude product from an aqueous solution or methanol to obtain pure N-(4-hydroxy-2-nitrophenyl)acetamide.[11]
-
Drying: Dry the purified product under vacuum.
Data Presentation
| Parameter | Recommended Value | Rationale |
| Solvent System | Acetonitrile/Water (1:4 v/v) | Provides good solubility for the starting material.[11] |
| Temperature | 0-5 °C (Ice Bath) | Controls the exothermic reaction and minimizes side products.[3][11] |
| Acetylating Agent | Acetic Anhydride | Milder and more selective than acetyl chloride.[1] |
| Molar Ratio (Acetic Anhydride:Aniline) | 1.2 : 1.0 | A slight excess drives the reaction to completion.[11] |
| pH during Workup | 5.5 - 6.5 | Optimizes the precipitation of the product.[11] |
| Purification Method | Recrystallization (Aqueous solution or Methanol) | Effective for obtaining high-purity product.[11] |
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism.
dot
Caption: Mechanism of N-acetylation.
The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile and attacks one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of acetic acid and forming the N-acetylated product.
References
-
N-(4-Hydroxy-2-nitrophenyl)acetamide - PMC - PubMed Central. [Link]
-
Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under. [Link]
-
Bioanalytical approaches for the detection of protein acetylation-related enzymes - PubMed. [Link]
-
Acetic anhydride or acetyl chloride, that is the question... - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. [Link]
-
Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions - MDPI. [Link]
-
An Acetyl-Click Chemistry Assay to Measure HAT1 Acetylation - PMC - NIH. [Link]
-
Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. [Link]
-
Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation: Methods and Protocols | Request PDF - ResearchGate. [Link]
-
data reports N-(4-Hydroxy-2-nitrophenyl)acetamide - IUCr Journals. [Link]
-
Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine - Magritek. [Link]
-
Does Acetyl Chloride (AcCl) is best alternative for acetic anhydride for acetylation reaction? [Link]
-
Acetylation Detection Method | MtoZ Biolabs. [Link]
-
Acetic Anhydride - IsoLab. [Link]
-
Safety Data Sheet: Acetic acid anhydride - Carl ROTH. [Link]
-
Journal of Chemical, Biological and Physical Sciences Synthesis and crystallization of N-(4-nitrophenyl) acetamides - JCBPS. [Link]
-
Safety data sheet - acetic anhydride - INEOS Group. [Link]
-
N-(4-Methoxy-2-nitrophenyl)acetamide - PMC - PubMed Central. [Link]
-
What is the reaction mechanism for synthesis of p-Nitroacetanilide from p-nitroaniline by acetylation reaction in the presence of acetic anhydride and water without using H2SO4 or HNO3? - Quora. [Link]
-
acetylation aniline - YouTube. [Link]
-
Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. [Link]
-
What are some common causes of low reaction yields? : r/Chempros - Reddit. [Link]
-
Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib | Organic Process Research & Development - ACS Publications. [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - NIH. [Link]
-
(PDF) N-(4-Hydroxy-2-nitrophenyl)acetamide - ResearchGate. [Link]
-
Question: What is the reaction mechanism for the synthesis of 4-bromo-2-nitroaniline (multistep synthesis) from acetylation of aniline, bromination, nitration and hydrolysis? How much yield is supposed to be obtained (in grams and %)? procedure - Chegg. [Link]
-
A New Pd-Based Catalytic System for the Reductive Carbonylation of Nitrobenzene to Form N-(4-hydroxyphenyl)acetamide Selectively in One Pot - MDPI. [Link]
-
Highly Selective and Solvent-Dependent Reduction of Nitrobenzene to N-Phenylhydroxylamine, Azoxybenzene, and Aniline Catalyzed by Phosphino-Modified Polymer Immobilized Ionic Liquid-Stabilized AuNPs | ACS Catalysis. [Link]
-
The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium - PubMed. [Link]
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Side product formation in the synthesis of nitrophenyl acetamides
Welcome to the technical support center for the synthesis of nitrophenyl acetamides. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental challenges. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and in-depth explanations to help you optimize your synthesis, minimize side product formation, and achieve high-purity products.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield of the Desired Nitrophenyl Acetamide
Question: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
Answer: Low yield in the synthesis of nitrophenyl acetamides is a frequent issue that can arise from several factors. Systematically investigating each possibility is key to resolving the problem.
-
Incomplete Reaction: The acetylation or nitration reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inactive reagents.[1] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]
-
Side Product Formation: The formation of unwanted byproducts, such as positional isomers, can consume your starting material and complicate purification.[1][2]
-
Product Loss During Workup: Significant amounts of the product can be lost during extraction, washing, or precipitation steps if the procedure is not optimized.[1]
-
Product Loss During Purification: Yield can be diminished during recrystallization if an inappropriate solvent is used or if too much solvent is used, causing the product to remain in the mother liquor.[1]
-
Purity of Starting Material: The purity of the initial aniline or acetanilide is critical. Positional isomers present as impurities in the starting material will lead to the formation of the corresponding isomeric products, reducing the yield of the desired compound.[1]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for diagnosing and resolving low reaction yields.
Issue 2: Formation of Multiple Products and Isomeric Impurities
Question: My TLC analysis shows multiple spots, indicating the presence of several byproducts. How can I minimize their formation?
Answer: The formation of multiple products, particularly positional isomers (e.g., ortho and para isomers), is a classic challenge in electrophilic aromatic substitution reactions like nitration.[3][4]
-
Mechanism of Isomer Formation: The acetamido group (-NHCOCH₃) is an ortho-, para-directing group. During nitration of acetanilide, the incoming nitro group (-NO₂) can be directed to either the ortho or para position. The para product is generally favored due to steric hindrance from the bulky acetamido group, which impedes the approach of the electrophile to the ortho position.[5] However, if the reaction temperature is not well-controlled, the formation of the ortho isomer can increase.
-
Minimizing Isomer Formation:
-
Strict Temperature Control: The nitration of acetanilides is an exothermic reaction.[3][4] Maintaining a low temperature (typically 0-10°C) is crucial to enhance the regioselectivity of the reaction and minimize the formation of the ortho-isomer and other side products.[2][6]
-
Protecting Group Strategy: For the nitration of anilines, the amino group is strongly activating and can lead to multiple nitration and oxidation side products.[2][6] Protecting the amino group by converting it to an acetamide (acetylation) before nitration is a standard and effective strategy to control the reaction.[2][6]
-
Reaction Mechanism: Nitration of Acetanilide
Caption: Mechanism of p- and o-nitroacetanilide formation.
Issue 3: Dark or Discolored Product
Question: My final product is dark brown or tarry, not the expected pale yellow crystals. What causes this discoloration?
Answer: A dark or discolored product is typically a sign of impurities resulting from oxidation or other side reactions.
-
Oxidation of the Aniline: If you are starting from an aniline derivative, the amino group is susceptible to oxidation by nitric acid, especially at elevated temperatures. This can lead to the formation of dark, tarry materials.[6] Strict temperature control is the most effective way to prevent this.[6]
-
Colored Impurities in Starting Material: The discoloration may originate from impurities already present in your starting materials.[1] It is good practice to purify the starting aniline or acetanilide if its purity is questionable.
-
Decolorization During Purification: If the crude product is discolored, it can often be purified by treating it with activated charcoal during recrystallization.[7] The charcoal adsorbs the colored impurities, which are then removed by hot filtration.
Issue 4: Difficulties in Purification by Recrystallization
Question: My product "oils out" instead of crystallizing, or I have trouble forming crystals. What can I do?
Answer: "Oiling out" occurs when a compound separates from the solution as a liquid instead of forming a solid crystalline lattice.[8] This is a common problem in recrystallization and can be addressed with the following strategies:
-
High Level of Impurities: A high concentration of impurities can depress the melting point of your product, causing it to separate as an oil.[1] If this is the case, consider a preliminary purification by column chromatography before attempting recrystallization.
-
Solvent Selection: The choice of solvent is critical for successful recrystallization.[7] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For nitrophenyl acetamides, ethanol or a binary mixture of ethanol and water is often effective.[3][7]
-
Cooling Rate: Cooling the solution too quickly can lead to supersaturation and cause the product to oil out.[1] Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
-
Inducing Crystallization: If crystals are slow to form, you can try scratching the inside of the flask at the solution's surface with a glass rod or adding a "seed crystal" of the pure compound to induce crystallization.[8]
Troubleshooting Common Recrystallization Problems
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form | Too much solvent used; solution is not saturated. | Boil off some solvent to concentrate the solution and allow it to cool again.[8] |
| Product "Oils Out" | High level of impurities; solution cooled too quickly. | Redissolve the oil by adding more hot solvent and allow for slower cooling. Consider pre-purification by chromatography.[1] |
| Low Recovery | Too much solvent used; product is significantly soluble in cold solvent. | Use the minimum amount of hot solvent required for dissolution. Ensure the solution is thoroughly chilled in an ice bath before filtration.[8] |
| Colored Crystals | Colored impurities are co-crystallizing with the product. | During the recrystallization process, add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove it along with the impurities.[7] |
Experimental Protocols
Protocol 1: Synthesis of N-(4-nitrophenyl)acetamide
This protocol details the nitration of acetanilide to form N-(4-nitrophenyl)acetamide.
-
Preparation: In a flask, dissolve acetanilide in glacial acetic acid.[3] Cool the mixture to approximately 5°C in an ice bath.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.[2]
-
Reaction: Add the nitrating mixture dropwise to the cooled acetanilide solution while stirring vigorously. Ensure the temperature of the reaction mixture does not exceed 10°C.[2]
-
Precipitation: After the addition is complete, allow the mixture to stir at room temperature for a short period. Then, pour the reaction mixture slowly into a beaker containing crushed ice and water to precipitate the crude product.[9]
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.[2]
-
Purification: Dry the crude product and then purify it by recrystallization from an ethanol-water mixture.[2]
Protocol 2: Purity Assessment by Thin Layer Chromatography (TLC)
TLC is an essential technique for monitoring reaction progress and assessing the purity of the crude and purified product.
-
Plate Preparation: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark spots for your starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (RM).
-
Spotting: Dissolve small amounts of your starting material and crude reaction product in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot the solutions onto the marked positions on the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate). The solvent level should be below the spotting line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp.
-
Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing. The presence of multiple spots in the reaction mixture lane suggests the formation of side products.[1]
References
- BenchChem. (2025). Troubleshooting low yield in "N-(2-Methyl-5-nitrophenyl)acetamide" synthesis.
- BenchChem. (2025). Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)acetamide by Recrystallization.
- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
- BenchChem. (2025). Optimizing reaction conditions for the synthesis of "N-(2-Methyl-5-nitrophenyl)acetamide".
- BenchChem. (2025). Technical Support Center: Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide.
-
Smajlagić, A., et al. (2020). Molecular structure of N-(4-nitrophenyl) acetamide Organic compound... ResearchGate. Retrieved from [Link]
-
Smajlagić, A., et al. (2020). Synthesis of N-(4 nitrophenyl) acetamide. ResearchGate. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the Impurity Profiling and Identification of N-(2-Methyl-5-nitrophenyl)acetamide.
- BenchChem. (2025). An In-Depth Technical Guide to N-(2-Methyl-5-nitrophenyl)acetamide: Discovery, Synthesis, and Biological.
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-(4-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
- Uppu, R. M., et al. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide.
- BenchChem. (2025). A Comparative Guide to the Validation of HPLC Methods for the Quantification of N-(2-Methyl-5-nitrophenyl)acetamide.
- Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide.
- BenchChem. (2025). "N-(2-Methyl-5-nitrophenyl)acetamide" physical and chemical properties.
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-(4-methoxy-3-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Purification of N-(2-fluoro-4-nitrophenyl)acetamide by Recrystallization.
- Uppu, R. M., et al. (2022). data reports N-(4-Methoxy-2-nitrophenyl)acetamide. IUCr Journals.
- The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. The Royal Society of Chemistry.
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide
Welcome to the technical support center for N-[4-(acetyloxy)-2-nitrophenyl]-acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for purifying this critical intermediate. My approach is to combine established chemical principles with field-proven insights to help you overcome common challenges and achieve the desired purity for your compound.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions regarding the purification of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide.
Q1: What are the most likely impurities in a crude sample of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide?
The impurity profile is highly dependent on the synthetic route. A common route is the nitration of N-[4-(acetyloxy)phenyl]-acetamide. In this case, the primary impurities are typically:
-
Positional Isomers: The nitration of the acetylated precursor can yield not only the desired 2-nitro isomer but also other isomers, such as N-[4-(acetyloxy)-3-nitrophenyl]-acetamide. The acetamide group is an ortho-, para-director, but steric hindrance can influence the regioselectivity[1][2].
-
Di-nitrated Byproducts: If the reaction conditions, particularly temperature and concentration of the nitrating agent, are not strictly controlled, dinitration of the aromatic ring can occur[1].
-
Unreacted Starting Material: Incomplete nitration will leave residual N-[4-(acetyloxy)phenyl]-acetamide in the crude product.
-
Hydrolyzed Byproducts: The acetyl group is an ester and can be susceptible to hydrolysis back to a hydroxyl group, especially under acidic or basic conditions, leading to the formation of N-(4-hydroxy-2-nitrophenyl)-acetamide[3].
-
Oxidation Products: The use of strong acids like nitric acid can sometimes lead to the formation of dark, tarry materials due to oxidation[1].
Q2: My crude product is a dark, oily substance instead of a solid. What should I do?
An oily or tarry consistency usually indicates the presence of significant impurities that are depressing the melting point of your compound and preventing crystallization.
-
Initial Wash: First, try triturating the oil with a non-polar solvent in which your product is expected to be insoluble, such as cold hexanes or diethyl ether. This can help remove highly non-polar, tarry impurities and may induce solidification of the desired compound.
-
Aqueous Work-up: Ensure your work-up procedure was thorough. Washing the crude organic extract with a sodium bicarbonate solution can help remove residual acids, which might contribute to degradation.
-
Chromatography: If trituration fails, the most effective path forward is purification by column chromatography. This technique is excellent for separating the desired product from both polar and non-polar impurities that inhibit crystallization.
Q3: Is recrystallization a suitable method for purifying this compound?
Yes, recrystallization is often the most efficient and scalable method for purifying solid organic compounds like N-[4-(acetyloxy)-2-nitrophenyl]-acetamide[1]. The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures, while impurities remain soluble at all temperatures[4]. For structurally similar nitroacetanilides, polar solvents like ethanol or binary mixtures such as ethanol/water are often effective[1][4].
Q4: How can I assess the purity of my final product?
Several analytical techniques can be used to confirm the purity and identity of your compound:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. Impurities typically cause melting point depression and broadening.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple eluent systems suggests high purity.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase HPLC method can provide a precise purity value (e.g., % area under the curve). For related acetamides, C18 columns with acetonitrile and water-based mobile phases are commonly used[5][6].
-
Spectroscopic Methods: ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are essential for confirming the structural identity of the purified compound.
Troubleshooting and Optimization Guide
This section provides solutions to specific problems encountered during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound "oils out" during recrystallization | The boiling point of the solvent is higher than the melting point of the impure compound. / The solution is supersaturated. | Use a lower-boiling point solvent or a binary solvent system. / Add slightly more hot solvent to ensure the compound fully dissolves before cooling. / Try cooling the solution more slowly. |
| Poor recovery of crystals after recrystallization | Too much solvent was used. / The compound is significantly soluble in the solvent even at low temperatures. / Premature crystallization occurred during hot filtration. | Reduce the volume of solvent used for dissolution to the minimum required. / Place the flask in an ice-water bath for a longer duration to maximize precipitation[4]. / Test alternative solvents where the compound has lower cold solubility. / Ensure the filtration apparatus is pre-heated to prevent cooling. |
| Colored impurities persist in the crystals | The impurity co-crystallizes with the product. / The impurity is adsorbed onto the crystal surface. | Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). / Perform a second recrystallization. / If color persists, column chromatography is the recommended next step. |
| Multiple spots on TLC after purification | The chosen purification method (e.g., recrystallization) is ineffective for separating the specific impurities present (e.g., positional isomers). | Purification by column chromatography is necessary. This method offers superior separation power based on differences in polarity. For closely related isomers, a high-performance flash chromatography system may be required. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol outlines a systematic approach to finding an optimal solvent and performing the recrystallization.
Part 1: Solvent Screening
The key to successful recrystallization is selecting the right solvent. Based on the purification of similar compounds, good candidates include ethanol, methanol, ethyl acetate, and binary mixtures with water[1][4].
-
Setup: Place ~20-30 mg of your crude N-[4-(acetyloxy)-2-nitrophenyl]-acetamide into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, water) dropwise at room temperature, vortexing after each addition.
-
Observation at Room Temp:
-
If the compound dissolves readily at room temperature, the solvent is unsuitable on its own (solubility is too high).
-
If the compound is insoluble or sparingly soluble, proceed to the next step.
-
-
Heating: Gently heat the tubes containing the sparingly soluble samples in a water bath. Continue adding the solvent dropwise until the compound just dissolves.
-
Cooling: Allow the clear solutions to cool slowly to room temperature, then place them in an ice-water bath.
-
Selection: The ideal solvent is one that dissolves the compound completely when hot but yields a large quantity of pure-looking crystals upon cooling[4]. If no single solvent is ideal, try binary systems (e.g., dissolve in hot ethanol and add water dropwise until the solution becomes cloudy, then add a drop of ethanol to redissolve and cool).
Part 2: Bulk Recrystallization Procedure
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent (or solvent system) in small portions while heating the mixture on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or tar), perform a hot filtration. Place a funnel with fluted filter paper into a pre-heated receiving flask. Pour the hot solution through the funnel quickly to remove the impurities.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum. Characterize the final product by melting point and an appropriate analytical technique (TLC, HPLC).
Protocol 2: Purification by Column Chromatography
For high-purity requirements or to separate challenging impurities like positional isomers, silica gel column chromatography is recommended[1]. A common mobile phase for similar compounds is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate).
-
TLC Analysis: First, determine the optimal eluent system using TLC. Spot your crude material on a silica gel TLC plate and develop it in various hexane/ethyl acetate mixtures (e.g., 9:1, 4:1, 2:1, 1:1). The ideal system will give your desired product an Rf value of approximately 0.25-0.35 and show good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent system and carefully pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like dichloromethane). If not fully soluble, adsorb the crude material onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
-
Elution: Run the column by passing the eluent through it, collecting fractions. Monitor the separation by TLC.
-
Fraction Pooling & Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Final Product: Dry the resulting solid under high vacuum to remove all solvent residues.
Protocol 3: Purity Assessment by HPLC
This protocol provides a starting point for developing a robust analytical method.
| Parameter | Recommended Conditions |
| HPLC System | Quaternary Pump with Autosampler and UV/Vis Detector |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water[5][6] |
| Mobile Phase B | Acetonitrile[5][6] |
| Gradient Elution | Start with a high %A (e.g., 90%), ramp to a high %B (e.g., 95%) over 10-15 minutes, hold, and then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or determine optimal wavelength by UV scan) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a known concentration of the compound (e.g., 0.5 mg/mL) in acetonitrile or a mixture of acetonitrile and water. |
Visual Workflow Guides
The following diagrams illustrate the logical flow of the purification and troubleshooting processes.
Caption: General workflow for the purification and analysis of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide.
Caption: Troubleshooting guide for common issues encountered during recrystallization.
References
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-(4-ethoxy-2-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Hines, I. V, et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central. Retrieved from [Link]
-
Hines, I. V, et al. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. PubMed Central. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column. Retrieved from [Link]
-
Hines, I. V, et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. PubMed Central. Retrieved from [Link]
-
Hines, I. V, et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. PubMed Central. Retrieved from [Link]
-
NACALAI TESQUE, INC. (n.d.). Silica Gel for Column Chromatography|Products. Retrieved from [Link]
- Google Patents. (2007). CN101066929A - Process of preparing 4-amino-3-nitro phenol.
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. Retrieved from [Link]
Sources
- 1. Acetamide, N-(4-ethoxy-2-nitrophenyl)- | C10H12N2O4 | CID 70170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(4-Hydroxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetamide, N-(4-ethoxy-2-nitrophenyl)- [webbook.nist.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Degradation pathways of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide under acidic conditions
Welcome to the technical support guide for N-[4-(acetyloxy)-2-nitrophenyl]-acetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of its degradation under acidic conditions. Here, we provide in-depth answers to common questions, troubleshooting advice for experimental challenges, and validated protocols to ensure the integrity of your results.
Section 1: Core Concepts & Mechanistic FAQs
This section addresses the fundamental questions regarding the stability and degradation pathways of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide in an acidic environment.
Q1: What is the primary degradation pathway for N-[4-(acetyloxy)-2-nitrophenyl]-acetamide under acidic conditions?
The primary degradation pathway is acid-catalyzed hydrolysis. The molecule possesses two functional groups susceptible to this reaction: an ester (acetyloxy) and an amide (acetamide). Generally, acid-catalyzed ester hydrolysis is kinetically favored over amide hydrolysis. Therefore, the degradation is expected to proceed sequentially.
-
Step 1 (Fast): Rapid hydrolysis of the ester bond to yield N-(4-hydroxy-2-nitrophenyl)-acetamide and acetic acid.
-
Step 2 (Slow): Slower hydrolysis of the amide bond of the intermediate to yield 4-amino-3-nitrophenol and a second molecule of acetic acid.
The mechanism for both steps involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by a nucleophilic attack by water.[1][2]
Q2: What are the expected major intermediates and final products of the degradation?
Based on the primary pathway, you should expect to observe the following species in your reaction mixture over time:
-
Starting Material: N-[4-(acetyloxy)-2-nitrophenyl]-acetamide
-
Major Intermediate: N-(4-hydroxy-2-nitrophenyl)-acetamide
-
Final Degradation Product: 4-amino-3-nitrophenol
-
By-product: Acetic Acid
The relative concentrations of these species will depend on the reaction time, temperature, and acid concentration.
Q3: How does the nitro group influence the degradation process?
The ortho-nitro group is a strong electron-withdrawing group, which has a significant electronic effect on the molecule. It increases the susceptibility of the carbonyl carbons in both the ester and amide groups to nucleophilic attack by water, thereby accelerating the rate of hydrolysis compared to a non-nitrated analog.[3] Furthermore, the position of the nitro group influences the pKa of the phenolic and anilinic protons of the intermediates and products.[4][5][6]
Degradation Pathway Overview
The following diagram illustrates the sequential hydrolysis of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide under acidic conditions.
Caption: Sequential hydrolysis pathway of the target molecule.
Section 2: Troubleshooting Experimental & Analytical Issues
This section is structured to address specific problems you may encounter during your experiments, providing causes and actionable solutions.
Q4: My degradation kinetics are not reproducible. What are the common causes?
Inconsistent kinetic data is a frequent challenge. Here are the most common culprits and how to address them:
| Potential Cause | Explanation & Troubleshooting Steps |
| pH & Buffer Inconsistency | The rate of acid-catalyzed hydrolysis is highly dependent on pH. Minor variations in buffer preparation can lead to significant changes in reaction rates. Solution: Use a calibrated pH meter. Prepare buffers fresh and ensure the buffer capacity is sufficient to handle any pH shifts during the reaction. Validate the pH of the reaction mixture at the start and end of the experiment.[7] |
| Temperature Fluctuations | Hydrolysis reactions are temperature-sensitive. Inconsistent temperature control will lead to variable rates. Solution: Use a thermostatically controlled water bath or reaction block. Ensure the entire reaction vessel is maintained at the target temperature. |
| Inaccurate Concentrations | Errors in preparing stock solutions of the substrate or the acid catalyst will directly impact the observed kinetics. Solution: Use calibrated analytical balances and volumetric flasks. Perform serial dilutions carefully. Consider verifying the concentration of your stock solution via UV-Vis spectrophotometry using a known extinction coefficient. |
| Solvent Purity | Impurities in solvents can sometimes catalyze or inhibit the reaction.[8] Solution: Use high-purity, HPLC-grade solvents and reagents for all experiments to minimize variability. |
Q5: I am observing unexpected peaks in my HPLC/LC-MS analysis. How do I identify them?
Unexpected peaks can arise from side-products, impurities in the starting material, or analytical artifacts. A systematic approach is crucial for identification.[7][9]
Systematic Troubleshooting Workflow for Unexpected Peaks:
Caption: A logical workflow for identifying unknown peaks.
Possible Chemical Sources of Unexpected Peaks:
-
Positional Isomers: During the synthesis of the starting material, isomers may have been formed. For instance, N-[3-(acetyloxy)-2-nitrophenyl]-acetamide. These may have very similar retention times but different mass spectra.
-
Products of Nitro Group Reduction: If reducing agents are inadvertently present, the nitro group could be reduced to a nitroso or amino group, leading to a host of other products.
Section 3: Key Experimental Protocols
To ensure data quality and reproducibility, we provide the following detailed methodologies for common experiments.
Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol is designed to assess the stability of the compound and identify degradation products.
Objective: To generate a degradation profile of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide in a controlled acidic environment.
Materials:
-
N-[4-(acetyloxy)-2-nitrophenyl]-acetamide (high purity)
-
HPLC-grade Acetonitrile (ACN) and Water
-
Hydrochloric Acid (HCl), 1.0 M solution
-
Sodium Hydroxide (NaOH), 1.0 M solution (for quenching)
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV or DAD detector and a C18 column
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve N-[4-(acetyloxy)-2-nitrophenyl]-acetamide in ACN to prepare a 1.0 mg/mL stock solution.
-
Reaction Initiation: In a 50 mL volumetric flask, add 25 mL of 0.2 M HCl (prepared by diluting the 1.0 M stock). Place the flask in a water bath set to 50°C.
-
Allow the acid solution to equilibrate for 15 minutes.
-
Add 1.0 mL of the 1.0 mg/mL stock solution to the pre-heated acid. Mix thoroughly and immediately start a timer. This is your T=0 reference point for kinetics, though the first analytical sample is taken after a short interval.
-
Time Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 1.0 mL aliquot of the reaction mixture.
-
Quenching: Immediately add the 1.0 mL aliquot to a vial containing 1.0 mL of 0.1 M NaOH to neutralize the acid and stop the degradation. Mix well. Self-Validation Step: Analyze a quenched sample immediately and after 1 hour to ensure the reaction has been effectively stopped.
-
HPLC Analysis: Inject the quenched samples onto the HPLC system. Use a suitable gradient method (e.g., Water:ACN with 0.1% formic acid) to separate the parent compound from its degradants.
-
Data Analysis: Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of the degradation products over time. Calculate the percentage of degradation at each time point.
Protocol 2: Identification of Degradants using LC-MS/MS
Objective: To elucidate the structures of the major degradation products observed in the forced degradation study.
Methodology:
-
Sample Preparation: Use a sample from a later time point of the forced degradation study (e.g., 240 minutes) where a significant amount of degradation products has formed.
-
LC-MS Analysis: Inject the sample into an LC-MS system equipped with an electrospray ionization (ESI) source, operating in both positive and negative ion modes to maximize information gathering.[10][11]
-
Full Scan (MS1): Acquire full scan mass spectra to determine the molecular weights of the parent compound and all eluting degradation products.
-
Tandem MS (MS/MS): Perform product ion scans on the molecular ions ([M+H]⁺ or [M-H]⁻) of the parent compound and the suspected degradation products.[12]
-
Fragmentation Analysis:
-
Parent Compound: Analyze the fragmentation pattern of the parent compound to identify characteristic fragment ions.
-
Intermediate: The major intermediate, N-(4-hydroxy-2-nitrophenyl)-acetamide, should have a molecular weight corresponding to the loss of an acetyl group (42 Da) from the ester. Its MS/MS spectrum should show fragments consistent with this structure.
-
Final Product: The final product, 4-amino-3-nitrophenol, should have a molecular weight corresponding to the loss of a second acetyl group (42 Da) from the amide of the intermediate.
-
-
Structure Confirmation: Compare the observed fragmentation patterns with theoretical fragmentation pathways to confirm the identities of the degradation products.
References
-
Hydrolysis of Acetanilide: Mechanism & Explanation. [Link][1]
-
Hydrolysis of Acetanilide: Mechanism & Explanation - Video. [Link][2]
-
KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE. [Link]
-
THE TRYPSIN CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE. [Link]
-
KINETICS AND MECHANISMS OF THE ACID- CATALYSED HYDROLYSES OF 4-NITROPHENYL- N-AROYL-ARENEIMINOSULPHONATES. [Link]
-
Application of LCMS in small-molecule drug development. [Link][10]
-
The acid-catalysed hydrolysis of acetanilide. [Link]
-
LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. [Link][11]
-
9.3: Chymotrypsin- A Case Study. [Link]
-
What is the mechanism of Acetanilide? [Link]
-
What is the reason nitrophenol is much more acidic than normal phenol? [Link][3]
-
RESONANCE (PART 6): ortho- and para-Nitrophenol are stable and more acidic than meta-nitrophenol. [Link]
-
KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE. [Link]
-
KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE. [Link][8]
-
Troubleshooting and Performance Improvement for HPLC. [Link]
-
Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. [Link]
-
LC-MS for identifying photodegradation products of pharmaceuticals in the environment. [Link]
-
“UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. [Link][9]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]
-
Liquid chromatography/mass spectrometry (LC/MS) identification of photooxidative degradates of crystalline and amorphous MK-912. [Link]
-
Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Link][12]
-
N-(4-Methoxy-3-nitrophenyl)acetamide. [Link]
-
A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. [Link]
-
N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]
-
Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. [Link]
-
N-(4-Hydroxy-2-nitrophenyl)acetamide. [Link]
-
(PDF) N-(4-Hydroxy-2-nitrophenyl)acetamide. [Link]
-
p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. [Link]
-
N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. [Link]
Sources
- 1. study.com [study.com]
- 2. Hydrolysis of Acetanilide: Mechanism & Explanation - Video | Study.com [study.com]
- 3. quora.com [quora.com]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. ijnrd.org [ijnrd.org]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification [ideas.repec.org]
Technical Support Center: Navigating the Scale-Up Synthesis of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide
Welcome to the Technical Support Center for the synthesis of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide. This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during your experimental work. Our focus is on providing practical, experience-driven advice grounded in solid scientific principles to ensure the safety, efficiency, and success of your scale-up campaigns.
Introduction to the Synthesis and its Challenges
The synthesis of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide is a multi-step process that, while conceptually straightforward, presents several challenges upon scale-up. The most common synthetic route involves the acetylation of p-aminophenol to N-(4-hydroxyphenyl)acetamide (paracetamol), followed by the nitration of the aromatic ring, and finally, the acetylation of the phenolic hydroxyl group. Alternatively, N-(4-hydroxyphenyl)acetamide can be nitrated first, followed by acetylation of the hydroxyl group. Each of these steps carries its own set of potential issues, from controlling the exothermic nature of the nitration reaction to ensuring the desired regioselectivity and minimizing the formation of impurities. This guide will walk you through these challenges, providing you with the knowledge to anticipate, troubleshoot, and overcome them.
Troubleshooting Guides
This section is dedicated to addressing specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, providing a direct and actionable solution.
Issue 1: Low Yield of the Desired Product
Question: We are experiencing a significantly lower than expected yield of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide during our pilot-scale run. What are the likely causes and how can we improve it?
Answer: A low yield in this synthesis can stem from several factors, often related to the nitration step. Here’s a breakdown of potential causes and their remedies:
-
Incomplete Nitration: The nitration reaction may not have gone to completion.
-
Troubleshooting:
-
Reaction Time: Monitor the reaction closely using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). Extend the reaction time if starting material is still present.
-
Temperature: While low temperatures are crucial for safety and selectivity, a temperature that is too low can significantly slow down the reaction rate. A careful balance must be struck. Consider a slight, controlled increase in temperature, ensuring it remains within the safe operating limits determined by a thermal hazard assessment.
-
Nitrating Agent Stoichiometry: Ensure that the molar ratio of the nitrating agent to the substrate is optimized. While an excess of the nitrating agent can drive the reaction to completion, it can also lead to the formation of byproducts. A slight excess is often optimal.
-
-
-
Product Loss During Work-up and Purification: The work-up and purification steps are common points of product loss.
-
Troubleshooting:
-
Extraction: Optimize the choice of extraction solvent and the number of extractions to ensure complete recovery of the product from the aqueous phase.
-
Recrystallization: Carefully select the recrystallization solvent to maximize the recovery of the pure product while leaving impurities in the mother liquor. Seeding the solution with a small crystal of the pure product can sometimes improve crystallization efficiency.
-
-
-
Side Reactions: The formation of byproducts consumes the starting material and reduces the yield of the desired product.
-
Troubleshooting:
-
Polynitration: The introduction of more than one nitro group onto the aromatic ring is a common side reaction. This can be minimized by careful control of the nitrating agent stoichiometry and maintaining a low reaction temperature.
-
Oxidation: The nitrating mixture is a strong oxidizing agent and can lead to the formation of tarry, dark-colored byproducts, especially at elevated temperatures.[1] Maintaining a low temperature and slow, controlled addition of the nitrating agent are critical to minimize oxidation.[1]
-
Hydrolysis: The acetyloxy group can be susceptible to hydrolysis under the acidic conditions of the nitration reaction, leading to the formation of N-(4-hydroxy-2-nitrophenyl)acetamide. Minimizing the reaction time and temperature can help to reduce the extent of this side reaction.
-
-
Issue 2: Poor Regioselectivity and Formation of Isomeric Impurities
Question: Our analysis shows a significant amount of the 3-nitro isomer in our final product. How can we improve the regioselectivity of the nitration step to favor the desired 2-nitro isomer?
Answer: Achieving high regioselectivity in the nitration of substituted acetanilides is a critical challenge. The directing effects of the substituents on the aromatic ring play a key role. In the case of N-(4-hydroxyphenyl)acetamide, both the acetamido (-NHCOCH₃) and the hydroxyl (-OH) groups are ortho-, para-directing and activating. The desired product is the result of nitration at the position ortho to the acetamido group and meta to the hydroxyl group. The formation of the 3-nitro isomer occurs when nitration takes place at the position ortho to the hydroxyl group and meta to the acetamido group.
Here's how to enhance the formation of the desired 2-nitro isomer:
-
Understanding the Directing Effects: The acetamido group is a moderately activating ortho-, para-director. The hydroxyl group is a strongly activating ortho-, para-director. The interplay of these two groups determines the position of nitration.
-
Controlling the Reaction Conditions:
-
Temperature: Lower reaction temperatures generally favor the thermodynamically more stable product, which in this case is often the less sterically hindered para-substituted product. However, since the para position is already occupied, the choice is between the two ortho positions. Low temperatures can help to increase the selectivity by reducing the overall reactivity of the system and allowing the electronic directing effects to dominate over statistical considerations.
-
Choice of Nitrating Agent: The choice of nitrating agent can influence regioselectivity. A milder nitrating agent may offer better control. However, for industrial-scale synthesis, a mixture of nitric acid and sulfuric acid is the most common choice due to its cost-effectiveness.
-
Solvent: The solvent can also play a role in regioselectivity by solvating the intermediate species and influencing their stability.
-
-
Protecting Groups: While the acetamido group is already a protecting group for the amine, the high activation of the hydroxyl group can lead to the formation of the undesired isomer. In some cases, a different protecting group strategy might be considered, although this would add extra steps to the synthesis.
Issue 3: Thermal Runaway and Safety Concerns during Scale-Up
Question: We are planning to scale up the nitration step from a 1 L to a 100 L reactor. What are the critical safety considerations we need to address to prevent a thermal runaway?
Answer: The nitration of aromatic compounds is a notoriously exothermic reaction, and the risk of a thermal runaway increases significantly with scale. A thermal runaway occurs when the heat generated by the reaction exceeds the heat removal capacity of the reactor, leading to a rapid and uncontrolled increase in temperature and pressure, which can result in an explosion.
Here are the essential safety measures for scaling up this nitration:
-
Thermal Hazard Assessment: Before any scale-up, a thorough thermal hazard assessment is mandatory. This should be done using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1). This assessment will determine key safety parameters such as the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the onset temperature for decomposition.
-
Controlled Addition of the Nitrating Agent: The nitrating agent should be added slowly and in a controlled manner to the solution of the substrate. This ensures that the rate of heat generation is manageable by the reactor's cooling system.
-
Efficient Cooling: The reactor must have an efficient cooling system capable of removing the heat generated by the reaction. The cooling capacity should be carefully calculated and tested before the scale-up.
-
Vigorous Agitation: Good mixing is crucial to ensure a uniform temperature throughout the reaction mass and to prevent the formation of localized hot spots.
-
Emergency Quenching Plan: Have a well-defined and tested emergency quenching plan in place. This may involve the rapid addition of a large volume of a cold, inert solvent to dilute the reaction mixture and absorb the excess heat.
-
Continuous Monitoring: The reaction temperature, pressure, and other critical parameters should be continuously monitored throughout the process. Alarms should be in place to alert operators to any deviations from the set parameters.
-
Use of Continuous Flow Reactors: For large-scale production, consider the use of continuous flow reactors. These reactors have a much higher surface-area-to-volume ratio than batch reactors, which allows for superior heat transfer and temperature control, significantly reducing the risk of thermal runaway.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for N-[4-(acetyloxy)-2-nitrophenyl]-acetamide?
The most common and practical synthetic route starts with the readily available and inexpensive p-aminophenol. The synthesis typically proceeds in two or three steps:
-
Acetylation of p-aminophenol: p-Aminophenol is first acetylated, usually with acetic anhydride, to form N-(4-hydroxyphenyl)acetamide (paracetamol). This step protects the amino group and moderates its activating effect.
-
Nitration of N-(4-hydroxyphenyl)acetamide: The intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring, primarily at the 2-position.
-
Acetylation of the hydroxyl group: The final step involves the acetylation of the phenolic hydroxyl group to yield the target molecule, N-[4-(acetyloxy)-2-nitrophenyl]-acetamide.
Q2: What are the typical impurities found in the final product?
The impurity profile of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide can be complex. The most common impurities include:
-
Starting Materials: Unreacted N-(4-hydroxyphenyl)acetamide.
-
Isomeric Impurities: The most significant isomeric impurity is N-[4-(acetyloxy)-3-nitrophenyl]-acetamide, formed from the nitration at the 3-position.
-
Polynitrated Byproducts: Dinitro derivatives can be formed if the reaction conditions are not carefully controlled.
-
Degradation Products: Hydrolysis of the acetyloxy group can lead to the formation of N-(4-hydroxy-2-nitrophenyl)acetamide.
-
Oxidation Products: Dark, tarry materials can be formed due to the strong oxidizing nature of the nitrating mixture.[1]
A thorough impurity profiling study using techniques like HPLC and LC-MS is essential for process development and quality control.[2]
Q3: What are the best methods for purifying the final product on a large scale?
For large-scale purification, recrystallization is the most common and cost-effective method. The choice of solvent is critical. A good recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. Ethanol or a mixture of ethanol and water is often a good starting point for the recrystallization of nitroacetanilides.
For very high purity requirements, other techniques such as column chromatography can be used, but these are generally more expensive and less practical for large-scale production.
Data Presentation
The following tables provide illustrative data on how reaction conditions can affect the yield and purity of the product. Note that this data is representative and the optimal conditions for your specific process will need to be determined experimentally.
Table 1: Effect of Temperature on the Nitration of N-(4-hydroxyphenyl)acetamide
| Reaction Temperature (°C) | Yield of 2-nitro isomer (%) | Yield of 3-nitro isomer (%) | Total Yield (%) |
| -10 to 0 | 75 | 5 | 80 |
| 0 to 10 | 70 | 10 | 80 |
| 10 to 20 | 60 | 15 | 75 |
| > 20 | < 50 | > 20 | < 70 (due to side reactions) |
Table 2: Effect of Nitrating Agent Stoichiometry on Product Distribution
| Molar Ratio (HNO₃ : Substrate) | Mono-nitrated Product (%) | Di-nitrated Product (%) | Unreacted Substrate (%) |
| 1.0 : 1.0 | 80 | < 1 | 19 |
| 1.1 : 1.0 | 90 | 2 | 8 |
| 1.5 : 1.0 | 85 | 10 | 5 |
| 2.0 : 1.0 | 70 | 25 | 5 |
Experimental Protocols
This section provides a general, step-by-step methodology for the synthesis of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide. Safety Note: This procedure involves the use of corrosive and highly reactive chemicals. It should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. A thermal hazard assessment should be completed before attempting this reaction on any scale.
Step 1: Acetylation of p-Aminophenol to N-(4-hydroxyphenyl)acetamide
-
In a suitable reactor, charge p-aminophenol and water.
-
Stir the mixture to form a slurry.
-
Slowly add acetic anhydride to the slurry. The reaction is exothermic, so control the addition rate to maintain the temperature within a safe range (e.g., below 60 °C).
-
After the addition is complete, stir the mixture for a specified time to ensure the reaction goes to completion.
-
Cool the reaction mixture to induce crystallization of the N-(4-hydroxyphenyl)acetamide.
-
Isolate the product by filtration, wash with cold water, and dry.
Step 2: Nitration of N-(4-hydroxyphenyl)acetamide
-
In a reactor equipped with efficient cooling and agitation, charge concentrated sulfuric acid and cool it to a low temperature (e.g., 0-5 °C).
-
Slowly add the dried N-(4-hydroxyphenyl)acetamide to the cold sulfuric acid, ensuring that the temperature does not rise significantly.
-
In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while maintaining a low temperature.
-
Add the nitrating mixture dropwise to the solution of N-(4-hydroxyphenyl)acetamide, maintaining the reaction temperature below 10 °C. This is a critical step, and the addition rate should be carefully controlled.
-
After the addition is complete, continue to stir the reaction mixture at a low temperature for a period of time, monitoring the reaction progress by HPLC or TLC.
-
Once the reaction is complete, carefully quench the reaction by slowly pouring the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Isolate the crude N-(4-hydroxy-2-nitrophenyl)acetamide by filtration, and wash the solid thoroughly with cold water until the washings are neutral.
Step 3: Acetylation of N-(4-hydroxy-2-nitrophenyl)acetamide
-
In a reactor, suspend the dried N-(4-hydroxy-2-nitrophenyl)acetamide in a suitable solvent (e.g., acetic acid).
-
Add acetic anhydride to the suspension.
-
Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir until the reaction is complete (monitor by HPLC or TLC).
-
Cool the reaction mixture and pour it into cold water to precipitate the final product.
-
Isolate the crude N-[4-(acetyloxy)-2-nitrophenyl]-acetamide by filtration, wash with water, and dry.
-
Purify the product by recrystallization from a suitable solvent.
Visualization of the Synthetic Workflow
The following diagram illustrates the overall workflow for the synthesis of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide.
Caption: Synthetic workflow for N-[4-(acetyloxy)-2-nitrophenyl]-acetamide.
Logical Relationships in Troubleshooting
The following diagram illustrates the logical relationships between common problems, their causes, and potential solutions in the synthesis of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide.
Caption: Troubleshooting logic for the synthesis scale-up.
References
- BenchChem Technical Support Center. (2025). Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide.
- BenchChem Technical Support Center. (2025).
- Hines, J. V., et al. (2022). N-(4-hydroxy-2-nitrophenyl)acetamide.
- Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide.
- BenchChem. (2025). A Comparative Guide to the Impurity Profiling and Identification of N-(2-Methyl-5-nitrophenyl)acetamide.
- Uppu, R. M., et al. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide.
- Duesel, B. F., & Wilbert, G. (1967). Process for the preparation of n-acetyl-p-aminophenol (apap). U.S. Patent No. 3,341,587. Washington, DC: U.S.
- Baron, F. A. (1973). Method of purification of n-acetyl-p-aminophenol. U.S. Patent No. 3,748,358. Washington, DC: U.S.
- Clingan, W. R., et al. (1986). Process for the preparation of N-acetyl-P-aminophenol. U.S. Patent No. 4,565,890. Washington, DC: U.S.
- European Patent Office. (1989). Purification of N-acetyl aminophenols. EP 0320484 A2.
- International Journal of Research and Analytical Reviews. (2019). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. IJRAR, 6(1), 886-890.
- Research and Reviews: A Journal of Pharmaceutical Science. (2017). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. 8(3).
- BenchChem Technical Support Center. (2025).
- Maciej, J., et al. (2022). Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. Molecules, 27(15), 4786.
Sources
Technical Support Center: Purification of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide, focusing on the effective removal of colored impurities. As Senior Application Scientists, we have compiled this resource based on established purification principles for aromatic nitro compounds and insights from analogous chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: My crude N-[4-(acetyloxy)-2-nitrophenyl]-acetamide product has a distinct yellow to brownish color. What are the likely sources of these colored impurities?
A1: The coloration in your crude product typically arises from several potential side reactions occurring during the nitration of N-[4-(acetyloxy)phenyl]-acetamide. The primary culprits are often:
-
Dinitrated Byproducts: Over-nitration of the aromatic ring can lead to the formation of dinitro compounds, which are often intensely colored.
-
Oxidation Products: The strong oxidizing nature of the nitrating mixture ( nitric acid and sulfuric acid) can lead to the formation of dark, tarry polymeric materials.[1]
-
Positional Isomers: While the primary product is the 2-nitro isomer, small amounts of other positional isomers may form, which can contribute to the overall color of the crude product.[1]
-
Hydrolysis Products: Partial hydrolysis of the acetyl group, either during the reaction or workup, can yield 4-hydroxy-2-nitroaniline. Phenolic nitro compounds are often colored, and their presence can impart a yellow or orange hue to the final product.[2][3]
Q2: What is the most effective and straightforward method for removing these colored impurities?
A2: For solid organic compounds like N-[4-(acetyloxy)-2-nitrophenyl]-acetamide, recrystallization is the most common and effective purification technique.[1] This method relies on the differences in solubility between the desired compound and the impurities in a chosen solvent at different temperatures. For highly colored impurities, the use of activated charcoal during recrystallization is highly recommended.
Q3: How do I select the appropriate solvent for recrystallization?
A3: An ideal recrystallization solvent should dissolve the target compound well at elevated temperatures but poorly at room temperature or below. For compounds structurally similar to N-[4-(acetyloxy)-2-nitrophenyl]-acetamide, polar solvents are often effective.[4] Based on the purification of related nitroacetanilides, the following solvents are excellent starting points:
A simple screening process, as outlined in the troubleshooting guide below, will help you determine the optimal solvent or solvent mixture for your specific sample.
Q4: Can I use column chromatography for purification?
A4: Yes, column chromatography is a viable option, particularly for achieving very high purity or for separating isomers with similar solubilities.[1] A normal-phase silica gel column with a mobile phase of increasing polarity (e.g., a hexane/ethyl acetate gradient) would be a suitable starting point. However, for routine removal of colored impurities, recrystallization is often more efficient in terms of time and resources.
Troubleshooting Guide: Recrystallization of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide
This section provides a step-by-step protocol for the purification of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide by recrystallization, along with troubleshooting tips for common issues.
Experimental Protocol: Recrystallization
Objective: To purify crude N-[4-(acetyloxy)-2-nitrophenyl]-acetamide by removing colored and other soluble impurities.
Materials:
-
Crude N-[4-(acetyloxy)-2-nitrophenyl]-acetamide
-
Selected recrystallization solvent (e.g., 95% ethanol, ethanol/water mixture)
-
Activated charcoal (decolorizing carbon)
-
Standard laboratory glassware (Erlenmeyer flasks, beakers)
-
Heating and stirring apparatus (hot plate with magnetic stirrer)
-
Filtration apparatus (Buchner funnel, filter flask, vacuum source)
Step-by-Step Procedure:
-
Solvent Selection: If the optimal solvent is unknown, perform small-scale solubility tests with the solvents listed in the table below.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal (approximately 1-2% by weight of the crude product). Swirl the flask and gently reheat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or air-dry on a watch glass.
Data Presentation: Solvent Selection for Recrystallization
| Solvent System | Rationale | Expected Outcome |
| Ethanol (95%) | Good solvency for many organic compounds at high temperatures, with reduced solubility upon cooling. | A good general-purpose solvent for recrystallization of nitroaromatic compounds.[9] |
| Ethanol/Water | A binary solvent system that allows for fine-tuning of polarity to optimize crystal yield. | Often provides excellent recovery and purity for acetanilides.[1][5] |
| Aqueous Solution | Exploits the polarity of the molecule; similar compounds have been successfully recrystallized from water.[6][7][8] | May require a larger volume of solvent due to potentially lower solubility. |
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Product does not crystallize upon cooling. | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and attempt to cool again. |
| Product "oils out" instead of crystallizing. | The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the solute. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
| Low recovery of purified product. | The compound is too soluble in the cold solvent, or too much solvent was used for washing. | Use a less polar solvent or a binary mixture. Ensure the washing solvent is ice-cold and used sparingly. |
| Product is still colored after recrystallization. | Insufficient activated charcoal was used, or the charcoal was not effectively removed during hot filtration. | Repeat the recrystallization with a fresh portion of activated charcoal. Ensure the filtration setup is pre-heated to prevent premature crystallization. |
Visualization of the Purification Workflow
Caption: Recrystallization workflow for purifying N-[4-(acetyloxy)-2-nitrophenyl]-acetamide.
Chemical Structures
Caption: Key chemical structures involved in the purification process.
References
-
Uppu, R. M., et al. (2022). N-(4-Methoxy-3-nitrophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Koudelka, J., et al. (2022). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. MDPI. Retrieved from [Link]
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-(4-ethoxy-2-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Hines, J. V., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
Sources
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- 3. 3459-18-5, 4-Nitrophenyl-2-acetamido-2-deoxy-β-D-glucopyranoside, CAS: 3459-18-5 [chemsynlab.com]
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N-[4-(acetyloxy)-2-nitrophenyl]-acetamide oils out during recrystallization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for N-[4-(acetyloxy)-2-nitrophenyl]-acetamide. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during the purification of this compound. This guide provides in-depth, experience-based solutions to ensure the successful crystallization of your product.
Troubleshooting Guide: Oiling Out During Recrystallization
Primary User Issue: "Why is my N-[4-(acetyloxy)-2-nitrophenyl]-acetamide 'oiling out' during recrystallization?"
Answer: The phenomenon known as "oiling out" occurs when a compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice during cooling.[1][2] This is a common problem in recrystallization that hinders purification because impurities tend to be more soluble in the oily droplets of your compound than in the bulk solvent, leading to an impure product upon eventual solidification.[1][2]
The primary cause of oiling out is the solution becoming supersaturated at a temperature that is above the melting point of your compound.[1] For N-[4-(acetyloxy)-2-nitrophenyl]-acetamide, this can be triggered by several factors:
-
High Impurity Load: Significant impurities can dramatically depress the melting point of your compound, making it more susceptible to melting at the temperature of crystallization.[1][3]
-
Inappropriate Solvent Choice: The selected solvent may not have the ideal solubility characteristics, causing the compound to precipitate prematurely at a higher temperature.[3][4]
-
Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered process of crystal nucleation and growth, favoring the disordered liquid state.[1][5]
-
Excessive Supersaturation: Using the absolute minimum amount of a highly effective solvent can lead to the solution becoming supersaturated at a very high temperature.
This guide will walk you through diagnosing the specific cause and implementing a robust solution.
Frequently Asked Questions (FAQs) & Troubleshooting Protocols
Q1: What exactly is "oiling out" and why is it detrimental to purification?
A1: Oiling out is a liquid-liquid phase separation that occurs when a solute is forced out of a supersaturated solution as a supercooled liquid instead of a solid.[2] This process is kinetically favored over crystallization when the solute molecules cannot arrange themselves into a crystal lattice quickly enough.
The resulting oil is essentially a highly concentrated, impure liquid form of your target compound. Impurities, which may have been successfully excluded from a crystal lattice, readily dissolve in these oily droplets.[1] If this oil solidifies, it often traps these impurities and solvent molecules, resulting in a glassy, amorphous solid with poor purity.[1][2]
Q2: My compound has oiled out. What is the immediate corrective action?
A2: If you observe oil droplets forming, the immediate goal is to redissolve the oil and attempt a more controlled crystallization.
Protocol 1: Immediate Remediation of an Oiled-Out Sample
-
Re-heat the Solution: Place the flask back on the heat source and heat until the oil completely redissolves into a clear solution.
-
Add More Solvent: Add a small additional volume (5-10% increment) of the hot recrystallization solvent. This decreases the saturation point, meaning the solution will need to cool to a lower temperature before precipitation begins, hopefully below the compound's melting point.[1][6]
-
Ensure Slow Cooling: Once the solution is clear again, remove it from the heat. Insulate the flask by placing it on a wooden block or several layers of paper towel and cover it with a watch glass.[1] This slows the rate of cooling, providing more time for proper crystal nucleation.[7]
-
Induce Crystallization (If Necessary): If crystals are slow to form, gently scratch the inner surface of the flask with a glass rod at the meniscus.[1] The microscopic scratches provide nucleation sites. Alternatively, add a single, pure seed crystal of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide if available.
Q3: How do I select a better solvent or solvent system to prevent oiling out?
A3: The choice of solvent is the most critical factor in a successful recrystallization.[8][9] An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[7][8] For N-[4-(acetyloxy)-2-nitrophenyl]-acetamide, a moderately polar compound, solvents like ethanol, isopropanol, or ethyl acetate, potentially in a binary mixture with water or hexanes, are good starting points.
Protocol 2: Systematic Solvent Screening
-
Small-Scale Tests: Place approximately 20-30 mg of your crude compound into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent (see Table 1) dropwise at room temperature. A good candidate solvent will not dissolve the compound readily.
-
Heating: Heat the test tubes that showed poor room-temperature solubility in a water or sand bath. Continue adding the hot solvent dropwise until the solid just dissolves.
-
Cooling: Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.
-
Observation: The ideal solvent is one that yields a high quantity of solid, crystalline precipitate upon cooling. If no single solvent is effective, proceed to develop a binary solvent system.
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | 100 | 80.1 | Good for polar compounds; often used as the "poor" solvent with alcohols. |
| Ethanol | 78 | 24.5 | A versatile, moderately polar solvent. Good general choice for many organic compounds. |
| Methanol | 65 | 32.7 | More polar than ethanol; highly effective but can lead to high solubility. |
| Isopropanol | 82 | 19.9 | Less polar than ethanol, good for reducing solubility. |
| Ethyl Acetate | 77 | 6.0 | Medium polarity solvent. |
| Acetone | 56 | 20.7 | Highly effective solvent, but its low boiling point can make it difficult to maintain a hot solution. |
| Toluene | 111 | 2.4 | Nonpolar solvent, useful for less polar compounds or as the "poor" solvent in a binary system. |
| Heptane/Hexanes | 98 / 69 | ~1.9 | Very nonpolar; almost always used as the "poor" solvent to induce precipitation from a more polar one. |
dot
Caption: Diagram 2: Impurity Removal Workflow
Q5: Could my cooling rate be the problem, and how do I control it?
A5: Absolutely. Rapid cooling is a frequent cause of oiling out. [1]Crystallization is a process of thermodynamic equilibrium that requires time for molecules to orient themselves correctly into a low-energy lattice structure. Crashing a compound out of solution by plunging a hot flask into an ice bath is a non-equilibrium process that favors the formation of disordered oils or very small, impure crystals. [7] Best Practices for Controlled Cooling:
-
Benchtop Cooling: After heating, place the flask on a surface that does not conduct heat well, such as a cork ring or folded paper towels. Let it stand undisturbed and cool to room temperature. This can take 20-30 minutes and is often where the best crystal growth occurs. [1]* Insulation: Cover the mouth of the flask with a watch glass. This traps solvent vapor, creating an insulating layer and ensuring a slower, more even cooling rate.
-
Gradual Chilling: Only after the flask has fully reached room temperature should you transfer it to an ice-water bath to maximize the yield by further decreasing the compound's solubility. [10] By following these troubleshooting guides and understanding the chemical principles behind them, you can effectively diagnose and solve the issue of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide oiling out, leading to a purer final product.
References
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Oguro, M., & Baker, I. (2017). Effects of impurities and their redistribution during recrystallization of ice crystals. Journal of Glaciology, Cambridge Core. [Link]
-
Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. [Link]
-
Helmenstine, A. M. (2022). Troubleshooting Problems in Crystal Growing. ThoughtCo. [Link]
-
Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods? [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
Safrole. (n.d.). Recrystallization and hot filtration. [Link]
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. [Link]
-
Chemistry Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization? [Link]
-
Jakani, S., et al. (2007). Effect of impurities on the recrystallization texture in commercially pure copper-ETP wires. [Link]
-
Zhanghua. (2024). Troubleshooting Common Issues with Crystallizer Equipment. [Link]
-
CUNY Baruch College. (2024). Purification by Recrystallization. [Link]
-
Unknown Source. (n.d.). Recrystallization. [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]
-
Royal Society of Chemistry. (n.d.). Hot gravity filtration. RSC Education. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. [Link]
-
Organic Process Research & Development. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]
-
Kyoto University. (n.d.). Hot Filtration & Recrystallization. Operation Guide for Chemistry Experiments. [Link]
-
Hines, J., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E, PubMed Central. [Link]
-
Unknown Source. (n.d.). Guide for crystallization. [Link]
-
Universität Potsdam. (n.d.). Advice for Crystallization. [Link]
-
PubChem. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. [Link]
-
Hines, J., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E, PubMed Central. [Link]
-
Hines, J., et al. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. Acta Crystallographica Section E, PubMed Central. [Link]
-
PubChem. (n.d.). N-(4-formyl-2-nitrophenyl)acetamide. [Link]
-
NIST. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. NIST WebBook. [Link]
-
Hines, J., et al. (2024). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Acta Crystallographica Section E, PubMed Central. [Link]
-
Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]
-
PubChem. (n.d.). N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide. [Link]
-
PubChem. (n.d.). Acetamide, N-(4-methyl-2-nitrophenyl)-. [Link]
Sources
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- 8. edu.rsc.org [edu.rsc.org]
- 9. Recrystallization [sites.pitt.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide
This technical support guide addresses a common issue encountered during the synthesis of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide: incomplete reactions . This document provides a structured troubleshooting framework, detailed protocols, and expert insights to help researchers diagnose and resolve synthetic challenges, ensuring high yield and purity.
The most established and logical synthetic route commences with the widely available N-(4-hydroxyphenyl)acetamide (Acetaminophen), proceeds through an electrophilic aromatic substitution (nitration), and concludes with an O-acetylation. Incomplete conversion can occur at either of these key stages.
Part 1: Frequently Asked Questions (FAQs) & Initial Diagnostics
This section is designed to quickly diagnose the nature of the incomplete reaction. The primary diagnostic tool is Thin Layer Chromatography (TLC), which can effectively distinguish between the starting material, intermediate, and final product.[1][2][3]
Q1: My final reaction mixture shows multiple spots on TLC. How do I identify what they are?
A1: To diagnose the issue, you must run a TLC plate co-spotted with known standards. Spot your reaction mixture alongside the initial starting material (Acetaminophen) and the isolated intermediate from the nitration step (N-(4-hydroxy-2-nitrophenyl)acetamide).
-
Spot A: Pure N-(4-hydroxyphenyl)acetamide (Starting Material)
-
Spot B: Your crude reaction mixture
-
Spot C: Pure N-(4-hydroxy-2-nitrophenyl)acetamide (Intermediate)
By comparing the Rf values, you can determine which species is persisting in your final mixture, pointing to the specific incomplete step.
Q2: My TLC shows a significant amount of unreacted N-(4-hydroxyphenyl)acetamide. What caused the nitration to fail?
A2: An incomplete nitration is a common problem. The persistence of starting material points to issues with the nitrating agent or reaction conditions. Key factors include:
-
Ineffective Nitrating Agent: The nitronium ion (NO₂⁺) may not have formed in sufficient concentration. This is often due to wet reagents (water in sulfuric or nitric acid) or an incorrect acid ratio.
-
Poor Temperature Control: The nitration of activated rings like acetaminophen is highly exothermic. If the temperature rises significantly above the optimal 0-10°C range, side reactions, including oxidation and degradation, can occur, consuming the nitrating agent ineffectively.[4]
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. Monitoring by TLC is crucial to determine the endpoint.
Q3: My TLC indicates all the acetaminophen is consumed, but a large amount of the N-(4-hydroxy-2-nitrophenyl)acetamide intermediate remains after the final step. Why is the O-acetylation incomplete?
A3: This points to a problem with the final acetylation step. Common causes include:
-
Deactivated Reagent: Acetic anhydride is highly susceptible to hydrolysis.[5][6][7][8][9] If it has been exposed to atmospheric moisture, it will convert to acetic acid, which is not an effective acetylating agent under these conditions. Always use a fresh, unopened bottle or a properly stored aliquot of acetic anhydride.
-
Catalyst Issues: While this reaction can proceed without a catalyst, it is often slow.[10][11] The presence of a base catalyst (like sodium acetate or pyridine) or acid catalyst helps to accelerate the O-acetylation of the phenolic hydroxyl group. The electron-withdrawing effect of the nitro group makes the phenol less nucleophilic, sometimes necessitating a catalyst for full conversion.
-
Sub-optimal Temperature: While high temperatures can cause degradation, the reaction may be too slow at room temperature. Gentle heating (e.g., 50-60°C) can often drive the reaction to completion.
Q4: I'm observing a dark, tarry consistency in my reaction mixture. What's happening?
A4: Tar formation, particularly during the nitration step, is a strong indicator of oxidative side reactions. This is almost always caused by the reaction temperature becoming too high. The nitrating mixture is a powerful oxidant and can degrade the sensitive phenolic ring if not kept under strict temperature control (0-10°C).[4] Slow, dropwise addition of the nitrating mixture into the cooled substrate solution is critical.
Part 2: In-Depth Troubleshooting Protocols & Data Interpretation
Protocol 1: Verifying Reagent Quality
Objective: To rule out reagent degradation as the cause of incomplete reaction.
-
Acetic Anhydride Integrity Check:
-
Carefully add 1 mL of your acetic anhydride to 5 mL of ice-cold deionized water in a test tube.
-
Observation: A vigorous, exothermic reaction with the evolution of heat indicates active anhydride.[6][7] If the mixing is placid with little to no heat, the anhydride has likely hydrolyzed to acetic acid and should be discarded.[5]
-
-
Acid Concentration:
-
For the nitrating mixture, always use concentrated sulfuric acid (98%) and concentrated nitric acid (70%). Using lower concentrations will result in excess water, which quenches the formation of the necessary nitronium ion.
-
Protocol 2: Optimizing the Nitration Step
Objective: To ensure complete conversion of N-(4-hydroxyphenyl)acetamide to N-(4-hydroxy-2-nitrophenyl)acetamide.
-
Setup: In a flask equipped with a magnetic stirrer and thermometer, dissolve N-(4-hydroxyphenyl)acetamide in glacial acetic acid or concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0°C.
-
Nitrating Mixture: In a separate, cooled flask, prepare the nitrating mixture by adding concentrated nitric acid dropwise to concentrated sulfuric acid. Allow this mixture to cool to 0°C.
-
Addition: Add the nitrating mixture to the acetaminophen solution dropwise using an addition funnel. Crucially, monitor the internal temperature and ensure it does not rise above 10°C.
-
Monitoring: After addition is complete, stir the reaction at 0-10°C. Take aliquots every 15-20 minutes to monitor the reaction's progress by TLC (see Table 1 for solvent system). The reaction is complete when the starting material spot is no longer visible.
-
Workup: Pour the reaction mixture slowly over a large volume of crushed ice with vigorous stirring to precipitate the yellow product, N-(4-hydroxy-2-nitrophenyl)acetamide.
Protocol 3: Driving the O-Acetylation to Completion
Objective: To ensure complete conversion of the intermediate to the final product.
-
Setup: To the dried N-(4-hydroxy-2-nitrophenyl)acetamide intermediate, add a slight excess (1.5-2.0 equivalents) of fresh acetic anhydride.
-
Catalysis (Optional but Recommended): Add a catalytic amount of sodium acetate or a few drops of pyridine.
-
Heating: Stir the mixture and gently heat to 50-60°C using a water bath.
-
Monitoring: Use TLC to monitor the disappearance of the intermediate.
-
Workup: Once the reaction is complete, cool the mixture and pour it into ice water to precipitate the crude product and hydrolyze any remaining acetic anhydride. Filter, wash with cold water, and recrystallize from a suitable solvent like ethanol.
Data Presentation: Analytical Reference Table
The table below provides typical Rf values for use in TLC analysis to monitor reaction progress.
| Compound | Structure | Typical Mobile Phase | Expected Rf Value | Visualization |
| N-(4-hydroxyphenyl)acetamide (Acetaminophen) | CC(=O)Nc1ccc(O)cc1 | Ethyl Acetate / Hexane (1:1) | ~ 0.35 | UV (254 nm), stains with permanganate |
| N-(4-hydroxy-2-nitrophenyl)acetamide | CC(=O)Nc1ccc(O)c(c1)[O-] | Ethyl Acetate / Hexane (1:1) | ~ 0.50 | UV (254 nm), visible yellow spot |
| N-[4-(acetyloxy)-2-nitrophenyl]-acetamide | CC(=O)Oc1ccc(NC(=O)C)c([O-])c1 | Ethyl Acetate / Hexane (1:1) | ~ 0.65 | UV (254 nm) |
Note: Rf values are approximate and can vary based on plate type, chamber saturation, and exact solvent ratio.
Part 3: Visualization of Workflow and Troubleshooting Logic
Synthetic Workflow Diagram
This diagram illustrates the key stages of the synthesis and highlights the points where incomplete reactions typically occur.
Caption: Synthetic pathway highlighting critical failure points.
Troubleshooting Decision Tree
This diagram provides a logical path to follow when diagnosing an incomplete reaction based on TLC results.
Caption: Decision tree for troubleshooting incomplete reactions.
References
-
Hines, J. K., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(3). Available at: [Link]
-
Wikipedia. (n.d.). Acetic anhydride. Retrieved from [Link]
-
Fritzler, B. C., et al. (2014). Acetic anhydride hydrolysis at high acetic anhydride to water ratios. International Journal of Chemical Kinetics, 46(3), 153-162. Available at: [Link]
-
LookChem. (n.d.). Acetic anhydride hydrolysis at high acetic anhydride to water ratios. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013). Is it possible to create an acid anhydride that's stable in water and if so what conditions must its structure satisfy? Retrieved from [Link]
-
Filo. (n.d.). Acetic anhydride reacts with water (a hydrolysis reaction) to produce ace... Retrieved from [Link]
-
Wikipedia. (n.d.). Paracetamol. Retrieved from [Link]
-
Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(12). Available at: [Link]
-
Bodedla, G. B., et al. (2018). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Chemistry, 1(1), 3. Available at: [Link]
-
ResearchGate. (2022). (PDF) N-(4-Hydroxy-2-nitrophenyl)acetamide. Retrieved from [Link]
-
University of Arizona. (2020). Thin Layer Chromatography (rev 3/2020). Retrieved from [Link]
-
YouTube. (2020). Acetylation Reaction Mechanism-Organic Chemistry. Retrieved from [Link]
-
Bartleby. (n.d.). The Preparation of Acetaminophen (Paracetamol) with Thin Layer Chromatography (Tlc) to Monitor the Reaction. Retrieved from [Link]
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Available at: [Link]
-
ResearchGate. (2013). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. Retrieved from [Link]
-
Quora. (2018). Why don't phenols show an acetylation reaction? Retrieved from [Link]
-
University of Calgary. (n.d.). Ch24 - Acylation of phenols. Retrieved from [Link]
-
MDPI. (2013). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. Catalysts, 3(4), 953-963. Available at: [Link]
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Acetylation of phenols using acetic acid. (n.d.). Retrieved from [Link]
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CurlyArrows. (n.d.). Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? Retrieved from [Link]
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ChemBAM. (n.d.). Chromatography of painkiller drugs. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Acetamide, N-(4-ethoxy-2-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]
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Uppu, R. M., et al. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. IUCrData, 8(Pt 5), x230298. Available at: [Link]
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El-Kimary, E. I., et al. (2013). Validation Thin Layer Chromatography for the Determination of Acetaminophen in Tablets and Comparison with a Pharmacopeial Method. The Scientific World Journal, 2013, 825830. Available at: [Link]
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van den Eijnden, D. H., et al. (1983). The separation by liquid chromatography (under elevated pressure) of phenyl, benzyl, and O-nitrophenyl glycosides of oligosaccharides. Analysis of substrates and products for four N-acetyl-D-glucosaminyl-transferases involved in mucin synthesis. Carbohydrate Research, 120, 3-16. Available at: [Link]
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Palcic, M. M., & Hindsgaul, O. (1988). 2)-O-(4-O-methyl-alpha-D-mannopyranosyl)-(1----6)-beta-D-glucopyr Anoside. A Potential Specific Acceptor-Substrate for N-acetylglucosaminyltransferase-V (GnT V). Carbohydrate Research, 174, 319-324. Available at: [Link]
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Optimizing workup procedure for N-[4-(acetyloxy)-2-nitrophenyl]-acetamide precipitation
An in-depth guide to optimizing the workup and precipitation of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide, designed for chemists and drug development professionals. This technical support center provides detailed troubleshooting for common experimental issues in a direct question-and-answer format, supported by step-by-step protocols and scientific explanations for each procedural choice.
Technical Support Center: N-[4-(acetyloxy)-2-nitrophenyl]-acetamide Precipitation
This guide is structured to provide rapid, actionable solutions to challenges encountered during the isolation and purification of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide. As a Senior Application Scientist, my goal is to explain not just the "how" but the "why" behind these optimization strategies, ensuring robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of the workup procedure for this compound?
The primary goal is to isolate N-[4-(acetyloxy)-2-nitrophenyl]-acetamide from the crude reaction mixture in high purity and yield. This involves removing unreacted starting materials, reagents (like acetic anhydride or catalysts), and any side products formed during the synthesis. Precipitation or recrystallization is the key purification step, leveraging solubility differences between the desired product and impurities.
Q2: How does the chemical structure of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide influence the choice of precipitation solvent?
The molecule possesses several key functional groups that dictate its solubility:
-
Aromatic Ring, Acetyl Group, and Acetyloxy Group: These contribute to a moderate polarity and potential for pi-pi stacking and dipole-dipole interactions.
-
Nitro Group (-NO2): A strong electron-withdrawing and polar group.
-
Acetamide Group (-NHCOCH3): Capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).
An ideal solvent should fully dissolve the compound at an elevated temperature but have low solubility at room temperature or below to ensure maximum recovery. Solvents like ethanol, isopropanol, or aqueous mixtures are often good starting points for compounds with this functionality.[1][2]
Q3: Can pH play a role in the precipitation of this specific molecule?
While the acetamide nitrogen is generally considered non-basic, the pH of the workup solution is still critical. If the preceding reaction was incomplete, residual 4-amino-3-nitrophenyl acetate (the unacetylated amine precursor) will be present. The basicity of this aromatic amine is influenced by the electron-withdrawing nitro group.[3] Adjusting the pH can alter the solubility of such basic impurities, potentially keeping them in the aqueous phase during extraction or in the mother liquor during precipitation.[4][5] However, extreme pH (highly acidic or basic) should be avoided to prevent hydrolysis of the acetyloxy ester group.
Troubleshooting Guide: Common Precipitation Issues
Problem 1: The product "oils out" instead of precipitating as a solid.
Core Explanation: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid phase rather than a crystalline solid.[6] This typically happens when the solution temperature is higher than the melting point of the impure solid.[7] Impurities often lower the melting point of a compound, making this a common issue with crude products. Oiled-out products are generally low in purity because the liquid droplets can trap impurities more effectively than a growing crystal lattice.[7]
Possible Causes & Solutions:
| Cause | Scientific Rationale | Recommended Solution |
| High Impurity Level | Impurities depress the melting point of the solid, causing it to melt in the hot solvent before it can crystallize upon cooling. | 1. Pre-purification: If feasible, perform a simple column chromatography or an initial wash/extraction to remove the bulk of impurities before attempting precipitation.[8] 2. Change Solvent System: Use a solvent in which the impurities are highly soluble even at low temperatures. |
| Supersaturation is too high / Cooling is too rapid | The solution becomes saturated at a temperature above the compound's melting point. Rapid cooling doesn't give molecules enough time to orient into a stable crystal lattice. | 1. Increase Solvent Volume: Add more hot solvent (10-20% excess) to lower the saturation temperature. While this may slightly decrease yield, it significantly improves purity.[7] 2. Slow Cooling: Allow the solution to cool to room temperature slowly on the benchtop before moving it to an ice bath. Do not disturb the flask during this initial cooling phase.[2][9] |
| Poor Solvent Choice | The solvent may be too "good" or too "poor." If the solvent and solute have very dissimilar polarities, they may be immiscible at certain temperatures, leading to phase separation.[10] | 1. Use a Solvent Mixture: Dissolve the compound in a "good" solvent (e.g., ethanol) and slowly add a "poor" or "anti-solvent" (e.g., water) at an elevated temperature until the solution becomes turbid. Then, add a small amount of the good solvent to redissolve the solid and allow it to cool slowly.[11] 2. Switch Solvents: Experiment with alternative solvents like isopropanol, ethyl acetate, or toluene. |
Problem 2: Very low yield of precipitated product.
Core Explanation: Low yield typically results from either an incomplete initial reaction or significant product loss during the workup and purification stages.[7][8] A common mistake is using an excessive amount of recrystallization solvent, which keeps a large portion of the product dissolved in the mother liquor even after cooling.
Possible Causes & Solutions:
| Cause | Scientific Rationale | Recommended Solution |
| Excessive Recrystallization Solvent | The product has some residual solubility even in the cold solvent. Using a large excess of solvent maximizes this loss. | 1. Use the Minimum Solvent: In a trial run with a small sample, determine the minimum amount of hot solvent required to fully dissolve the crude product. Use this ratio for the bulk precipitation.[2][7] 2. Concentrate the Mother Liquor: If you suspect significant product loss, you can recover a second, less pure crop of crystals by carefully evaporating a portion of the solvent from the mother liquor and re-cooling. |
| Premature Precipitation During Hot Filtration | If a hot filtration step is used to remove insoluble impurities, the product can crystallize on the filter funnel and paper as the solution cools. | 1. Pre-heat Equipment: Use a pre-heated filter funnel (stemless or short-stemmed is best) and flask. 2. Use Excess Solvent: Add a small excess (5-10%) of hot solvent before filtration to keep the product dissolved. This excess can be boiled off before the final cooling and crystallization step. |
| Inappropriate Solvent Choice | The chosen solvent may have too high a dissolving power for the product, even at low temperatures. | 1. Test Solvents: Before committing to a solvent, test the solubility of a small amount of crude product in various solvents at room temperature and at their boiling points. An ideal solvent shows poor solubility at room temp and high solubility when hot.[11] |
| Incomplete Initial Reaction | The low yield is not from the workup but from the synthesis itself. | 1. Monitor Reaction: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and ensure all starting material is consumed before beginning the workup.[8][12] |
Visual Workflow: Troubleshooting Precipitation
The following diagram outlines a decision-making process for troubleshooting common issues during the precipitation of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide.
Caption: A decision tree for troubleshooting common precipitation problems.
Optimized Experimental Protocol for Precipitation
This protocol provides a robust method for the purification of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide from a crude solid.
1. Solvent Selection (Small Scale Trial) a. Place ~50 mg of the crude, dry product into three separate small test tubes. b. To the tubes, add 1 mL of ethanol, isopropanol, and ethyl acetate, respectively. c. Observe solubility at room temperature. A suitable solvent will not fully dissolve the compound. d. Gently heat the tubes that did not dissolve the solid in a hot water bath. Add solvent dropwise until the solid just dissolves. e. Remove the tubes from the heat and allow them to cool slowly to room temperature, followed by cooling in an ice-water bath. f. Select the solvent that provides a good yield of crystalline solid with minimal soluble impurities left in the mother liquor. For this compound, ethanol or an ethanol/water mixture is often effective.[2][12]
2. Dissolution of the Crude Product a. Place the bulk of the crude N-[4-(acetyloxy)-2-nitrophenyl]-acetamide into an Erlenmeyer flask (the flask size should be such that the solvent will fill it to about one-third to one-half of its volume). b. Add the chosen solvent in small portions while heating the mixture on a hotplate with stirring. Continue adding the hot solvent until the solid is completely dissolved. Avoid a large excess of solvent.[2]
3. Decolorization (Optional) a. If the solution is highly colored, remove it from the heat source and allow it to cool slightly. b. Add a very small amount of activated charcoal (spatula tip) to the solution. c. Re-heat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.
4. Hot Filtration (To remove charcoal or insoluble impurities) a. Place a piece of fluted filter paper into a stemless or short-stemmed funnel. b. Pre-heat the funnel and a clean receiving Erlenmeyer flask by placing them on top of a beaker of boiling water. c. Pour the hot solution through the filter paper quickly to minimize cooling and premature crystallization. d. Rinse the original flask with a small amount of hot solvent and pass it through the filter to recover any remaining product.
5. Crystallization a. Cover the flask containing the hot filtrate with a watch glass to prevent solvent evaporation and contamination. b. Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7] c. Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the product yield.
6. Isolation and Washing a. Collect the precipitated crystals by vacuum filtration using a Buchner funnel. b. Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor. c. Continue to draw air through the crystals on the filter for several minutes to help them dry.
7. Drying a. Carefully transfer the semi-dry crystals from the filter paper to a pre-weighed watch glass. b. Dry the product to a constant weight, either in a desiccator under vacuum or in a vacuum oven at a modest temperature (e.g., 40-50 °C) to remove all residual solvent.
Visual Workflow: Optimized Precipitation Protocol
Caption: Step-by-step workflow for the optimized precipitation of the target compound.
References
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Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
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Li, H., & Lee, L. S. (2001). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Environmental Science & Technology, 35(14), 2998-3004. [Link]
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Hines, J. F., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 296–300. [Link]
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SIELC Technologies. (n.d.). Separation of Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]- on Newcrom R1 HPLC column. [Link]
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Waters. (n.d.). Effect of pH on LC-MS Analysis of Amines. [Link]
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Validation & Comparative
A Spectroscopic Guide to the Structural Confirmation of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide
In the landscape of pharmaceutical development and materials science, the unequivocal structural confirmation of synthesized compounds is a cornerstone of rigorous scientific practice. This guide provides a comprehensive, multi-technique spectroscopic approach to validate the molecular structure of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide. We will delve into the interpretation of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry data, offering a comparative analysis against potential isomers and related compounds to provide a robust framework for structural elucidation.
Introduction: The Importance of Positional Isomerism
N-[4-(acetyloxy)-2-nitrophenyl]-acetamide is a substituted aromatic compound with potential applications as an intermediate in organic synthesis. The precise arrangement of the acetoxy, nitro, and acetamido groups on the phenyl ring is critical to its chemical reactivity and downstream utility. Spectroscopic analysis, therefore, is not merely a confirmatory step but a crucial investigation to differentiate it from its isomers, such as N-[2-(acetyloxy)-4-nitrophenyl]-acetamide or N-[5-(acetyloxy)-2-nitrophenyl]-acetamide.
Experimental Workflow: A Multi-Faceted Approach
A conclusive structural determination relies on the convergence of data from multiple, independent spectroscopic techniques. Each method probes different aspects of the molecular structure, and together they provide a detailed and self-validating picture.
Caption: A typical workflow for the synthesis, purification, and spectroscopic confirmation of an organic compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide is expected to exhibit distinct signals for the aromatic protons, the acetamido protons, and the acetoxy protons. The substitution pattern on the aromatic ring gives rise to a characteristic splitting pattern.
Expected ¹H NMR Data (in CDCl₃):
-
Aromatic Protons: The three protons on the phenyl ring will appear in the aromatic region (typically δ 7.0-9.0 ppm). Due to the ortho-nitro group and the para-acetoxy group, we expect a specific coupling pattern. The proton ortho to the nitro group will be the most deshielded.
-
Acetamido NH Proton: A broad singlet, typically in the δ 8.0-10.0 ppm region, which may exchange with D₂O.
-
Acetoxy Methyl Protons: A sharp singlet around δ 2.3 ppm.
-
Acetamido Methyl Protons: A sharp singlet around δ 2.2 ppm.
¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Expected ¹³C NMR Data (in CDCl₃):
-
Carbonyl Carbons: Two signals in the downfield region (δ 165-170 ppm) corresponding to the ester and amide carbonyls.
-
Aromatic Carbons: Six signals in the aromatic region (δ 110-150 ppm). The carbons attached to the nitro and acetamido groups will be significantly shifted.
-
Methyl Carbons: Two signals in the aliphatic region (δ 20-30 ppm) for the two methyl groups.
Comparative Analysis with Isomers
The ¹H and ¹³C NMR spectra of potential isomers would show distinct differences in chemical shifts and coupling constants, particularly for the aromatic protons. For example, in an isomer with a nitro group at the 3-position, the coupling patterns of the aromatic protons would be significantly different.
| Compound | Aromatic Proton Chemical Shifts (δ, ppm) and Coupling | Key Differentiating Features |
| N-[4-(acetyloxy)-2-nitrophenyl]-acetamide | Distinct set of three aromatic signals with specific coupling constants reflecting the 1,2,4-substitution pattern. | The proton ortho to the nitro group is significantly downfield. |
| N-[2-(acetyloxy)-4-nitrophenyl]-acetamide | Different chemical shifts and coupling patterns for the three aromatic protons due to the altered positions of the electron-withdrawing and -donating groups. | The proton ortho to the acetamido group would be influenced differently. |
| N-[5-(acetyloxy)-2-nitrophenyl]-acetamide | Yet another unique set of aromatic signals. | The relative positions of the protons to the nitro and acetoxy groups change the electronic environment. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.[1][2][3]
Expected IR Absorption Bands:
-
N-H Stretch: A moderate to sharp absorption band around 3300-3400 cm⁻¹ corresponding to the amide N-H bond.[1][2]
-
C=O Stretches: Two distinct strong absorption bands in the carbonyl region. The ester C=O stretch is typically found at a higher frequency (around 1760 cm⁻¹) than the amide C=O stretch (Amide I band, around 1680 cm⁻¹).[1][2][4]
-
N-O Stretches (Nitro Group): Two strong absorption bands, one asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.
-
C-O Stretch (Ester): A strong absorption in the 1200-1300 cm⁻¹ region.[1]
The presence of two distinct carbonyl absorptions is a key piece of evidence for the presence of both the ester and amide functional groups.
Caption: Logical flow from functional groups to expected IR peaks.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through the analysis of its fragmentation pattern.
Expected Mass Spectrometry Data:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide (C₁₀H₁₀N₂O₅), which is 238.19 g/mol .
-
Key Fragmentation Pathways: Aromatic nitro compounds often exhibit characteristic fragmentation patterns.[5][6][7] Common losses include the loss of the nitro group (NO₂) or nitric oxide (NO).[6][8] The presence of the acetoxy and acetamido groups will also lead to specific fragment ions. For instance, the loss of a ketene molecule (CH₂=C=O) from the acetamido or acetoxy group is a common fragmentation pathway.
Comparative Fragmentation: The fragmentation patterns of isomers can be subtly different. The "ortho effect," for example, can lead to unique fragmentation pathways for ortho-substituted nitroaromatics, which may not be observed in meta or para isomers.[6]
Conclusion: A Self-Validating System for Structural Confirmation
By integrating the data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, a robust and unambiguous confirmation of the structure of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide can be achieved. Each technique provides a layer of evidence that, when combined, creates a self-validating system. The ¹H and ¹³C NMR data establish the carbon-hydrogen framework and the connectivity of the substituents. IR spectroscopy confirms the presence of the key functional groups. Finally, mass spectrometry verifies the molecular weight and provides further structural insights through fragmentation analysis. This multi-technique approach is essential for ensuring the scientific integrity of research and development in the chemical and pharmaceutical sciences.
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This guide provides an in-depth comparative analysis of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide and its closely related structural analogs. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to explain the causal relationships behind synthetic choices and the impact of subtle structural modifications on physicochemical properties and potential biological activity. We will explore the synthesis, structural characteristics, and toxicological pathways of these nitrophenyl acetamide derivatives, grounding our discussion in established chemical principles and experimental evidence.
Synthetic Strategies: A Tale of Two Pathways
The synthesis of nitrophenyl acetamides, including the precursor to our target compound, primarily follows two well-established electrophilic aromatic substitution pathways: the nitration of an acetanilide or the acetylation of a nitroaniline. The choice of pathway is critical and is dictated by the directing effects of the substituents on the aromatic ring and the desired regioselectivity. The acetamido group is an ortho-, para- director, while the nitro group is a meta- director.
The synthesis of N-(4-nitrophenyl) acetamide, for example, is achieved by the nitration of N-phenylacetamide (acetanilide) using a mixture of nitric and sulfuric acids.[1][2] The acetamido group directs the incoming nitronium ion (NO₂⁺) to the para position, favored sterically over the ortho position.[2] Conversely, synthesizing analogs with different substitution patterns often involves the acetylation of a commercially available nitroaniline.
Experimental Protocol: Synthesis of N-(4-hydroxy-2-nitrophenyl)acetamide
This protocol details the synthesis of the direct precursor to N-[4-(acetyloxy)-2-nitrophenyl]-acetamide. The choice to acetylate 4-hydroxy-2-nitroaniline is a deliberate one, as direct nitration of N-(4-hydroxyphenyl)acetamide (Acetaminophen) can lead to a mixture of 2-nitro and 3-nitro isomers.[3]
Objective: To synthesize N-(4-hydroxy-2-nitrophenyl)acetamide via acetylation.
Materials:
-
4-hydroxy-2-nitroaniline hydrochloride
-
Acetonitrile/Water (1:4, v/v)
-
Acetic Anhydride
-
Sodium Bicarbonate
-
Ice bath, filtration apparatus, standard glassware
Step-by-Step Procedure:
-
Dissolution: Dissolve 4-hydroxy-2-nitroaniline hydrochloride (20 mmol) in 125 mL of an acetonitrile/water (1:4, v/v) mixture. The use of the hydrochloride salt enhances solubility in the aqueous solvent system.[3]
-
Cooling: Cool the solution in an ice bath to control the exothermic reaction that follows.
-
Acetylation: Slowly add acetic anhydride (24 mmol), the acetylating agent, to the cooled solution with constant stirring.[3]
-
Neutralization & Precipitation: Carefully add sodium bicarbonate (40–60 mmol) portion-wise to neutralize the hydrochloric acid and the acetic acid byproduct. Maintain the final pH of the reaction mixture between 5.5 and 6.5 to ensure the precipitation of the product.[3]
-
Isolation & Purification: Collect the yellow precipitate of N-(4-hydroxy-2-nitrophenyl)acetamide by filtration. Purify the crude product by recrystallization from an aqueous solution to remove unreacted starting materials and byproducts.[3]
Synthetic Workflow Overview
The following diagram illustrates the generalized synthetic pathways for producing various nitrophenyl acetamide derivatives, highlighting the key decision points based on the desired substitution pattern.
Caption: Generalized synthetic routes to nitrophenyl acetamides.
Comparative Structural and Physicochemical Analysis
The biological activity and physical properties of these compounds are intrinsically linked to their three-dimensional structure. Factors such as the position of the nitro group and the nature of the substituent at the C4 position (hydroxy, methoxy, or acetyloxy) significantly influence molecular planarity and intermolecular interactions like hydrogen bonding.
N-(4-hydroxy-2-nitrophenyl)acetamide is reported to be considerably more planar than its structural analogs like N-(4-methoxy-2-nitrophenyl)acetamide.[4] This planarity is attributed to the influence of intermolecular hydrogen bonding involving the hydroxyl group. In contrast, the bulkier methoxy group in N-(4-methoxy-2-nitrophenyl)acetamide leads to a greater twist in the acetamido group relative to the phenyl ring.[4] Similarly, the 3-nitro isomer, N-(4-hydroxy-3-nitrophenyl)acetamide, is also significantly less planar than the 2-nitro isomer.[3][5] These structural differences, particularly in hydrogen bonding patterns, can have profound effects on crystal packing, solubility, and ultimately, how the molecule interacts with biological targets.
Physicochemical Properties of Selected Analogs
The table below summarizes key physicochemical data for N-[4-(acetyloxy)-2-nitrophenyl]-acetamide's precursor and related compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| N-(4-nitrophenyl)acetamide | C₈H₈N₂O₃ | 180.16 | 213-216 | [1][6] |
| N-(4-hydroxy-2-nitrophenyl)acetamide | C₈H₈N₂O₄ | 196.16 | Not specified | [3] |
| N-(4-methoxy-2-nitrophenyl)acetamide | C₉H₁₀N₂O₄ | 210.19 | Not specified | [4] |
| N-(4-ethoxy-2-nitrophenyl)acetamide | C₁₀H₁₂N₂O₄ | 224.21 | Not specified | [7] |
| N-(2-hydroxy-5-nitrophenyl)acetamide | C₈H₈N₂O₄ | 196.16 | Not specified | [8] |
Structural Relationships
The following diagram illustrates the structural relationship between the target compound and its key analogs, highlighting the variations in substituent positions.
Caption: Structural relationships among the analyzed compounds.
Biological Activity and Toxicological Considerations
While specific biological data for N-[4-(acetyloxy)-2-nitrophenyl]-acetamide is scarce, the broader class of nitroaromatic compounds has been extensively studied. Their biological effects are often linked to the metabolic reduction of the nitro group.
Relevance to Drug Metabolism
Several of the analyzed compounds are relevant to the metabolism of widely used pharmaceuticals. For instance, N-(4-hydroxy-2-nitrophenyl)acetamide and its 3-nitro isomer are known oxidation products of N-(4-hydroxyphenyl)acetamide (Acetaminophen), especially in reactions involving peroxynitrite.[3][5] Similarly, N-(4-methoxy-3-nitrophenyl)acetamide is a congener of Phenacetin, an early analgesic, and its formation could be relevant in understanding the metabolism of related 4-alkoxyacetanilides.[9]
Hypothesized Mechanism of Genotoxicity
A significant concern with many nitroaromatic compounds is their potential for genotoxicity. This is not typically caused by the parent compound itself but by its metabolic activation. The nitro group can be reduced by cellular reductases (e.g., cytochrome P450 reductase) in a stepwise manner to form nitroso, hydroxylamino, and ultimately amino derivatives. The intermediate N-hydroxylamino species is highly reactive and can form covalent adducts with cellular macromolecules, including DNA, leading to mutations and potential carcinogenicity.[10]
This pathway underscores the importance of the nitro group's presence and its accessibility to metabolic enzymes. The electronic environment created by other ring substituents can modulate the rate and extent of this reductive activation.
Caption: Hypothesized metabolic activation pathway of nitroaromatic compounds.
Therapeutic Potential
Despite toxicological concerns, the nitrophenyl scaffold is a valuable building block in medicinal chemistry. The functional groups can be exploited for further derivatization to create novel bioactive molecules.[11] For example, a related compound, N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine (MSNBA), was identified as a specific and potent inhibitor of the fructose transporter GLUT5, which is a therapeutic target in cancer and diabetes.[12] This demonstrates that with careful molecular design, the nitrophenyl acetamide framework can be adapted to create targeted therapeutics.
Conclusion
N-[4-(acetyloxy)-2-nitrophenyl]-acetamide and its analogs represent a class of compounds with rich and varied chemistry. This guide has demonstrated that subtle changes in substitution patterns have a significant and predictable impact on synthetic strategy, molecular structure, and physicochemical properties. The planarity of N-(4-hydroxy-2-nitrophenyl)acetamide, for instance, contrasts sharply with its 3-nitro and 4-methoxy analogs, a direct consequence of intermolecular forces.[3][4] While the potential for metabolic activation to genotoxic intermediates requires careful consideration in any drug development program, the chemical versatility of this scaffold also presents opportunities for creating novel, targeted therapeutics, as exemplified by the discovery of GLUT5 inhibitors. Future research should focus on the direct synthesis and biological evaluation of the title acetyloxy compound to fully elucidate its properties and potential applications.
References
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Aida Smajlagić, et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. [Link]
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Hines III, J. B., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(3). [Link]
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Di Mola, A., et al. (2012). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Archiv der Pharmazie, 345(8), 632-640. [Link]
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Hines III, J. B., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(5). [Link]
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Smajlagić, A., et al. (2020). Synthesis of N-(4 nitrophenyl) acetamide. ResearchGate. [Link]
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Chemical Synthesis Database. (n.d.). N-(4-nitrophenyl)acetamide. Chemical Synthesis Database. [Link]
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Hines III, J. B., et al. (2022). (PDF) N-(4-Hydroxy-2-nitrophenyl)acetamide. ResearchGate. [Link]
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Deere, J., et al. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. IUCrData, 8(4). [Link]
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PubChem. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. PubChem. [Link]
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Vinale, F., et al. (2022). Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. PubMed. [Link]
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Nomura, N., et al. (2015). Discovery of a specific inhibitor of human GLUT5 by virtual screening and in vitro transport evaluation. VIVO. [Link]
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Wesołowska-Gornicka, E., et al. (2019). Blockade of fructose transporter protein GLUT5 inhibits proliferation of colon cancer cells: proof of concept for a new class of anti-tumor therapeutics. Oncology Letters, 18(6), 6633-6640. [Link]
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SIELC Technologies. (2018). Acetamide, N-(2-hydroxy-5-nitrophenyl)-. SIELC Technologies. [Link]
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A Comparative Analysis of Bioactivity: N-[4-(acetyloxy)-2-nitrophenyl]-acetamide vs. N-(4-hydroxy-2-nitrophenyl)acetamide
A Guide for Researchers in Drug Discovery and Development
Abstract
In the landscape of drug discovery, the strategic modification of lead compounds is a cornerstone of optimizing pharmacokinetic and pharmacodynamic profiles. The introduction of an acetyl group to a hydroxyl moiety is a classic prodrug strategy, often employed to enhance bioavailability. This guide provides a comparative analysis of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide, the acetylated prodrug, and its parent compound, N-(4-hydroxy-2-nitrophenyl)acetamide. While direct comparative bioactivity data for these specific molecules is not extensively published, this document synthesizes established principles of medicinal chemistry, metabolic activation pathways, and relevant experimental protocols to provide a robust framework for their evaluation. We will explore the theoretical advantages of the acetylated form, the anticipated bioactivation mechanism, and provide detailed methodologies for key assays to empower researchers to empirically determine their relative efficacy.
Introduction: The Prodrug Strategy and the Role of Acetylation
The journey of a drug from administration to its site of action is fraught with obstacles, including poor solubility, rapid metabolism, and inefficient membrane permeability. The prodrug approach is a powerful tool to overcome these challenges. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical transformation in vivo to release the active pharmacological agent.
N-[4-(acetyloxy)-2-nitrophenyl]-acetamide can be considered a prodrug of N-(4-hydroxy-2-nitrophenyl)acetamide. The core concept hinges on the masking of the polar phenolic hydroxyl group with a less polar acetyl group. This modification is expected to increase the lipophilicity of the molecule, potentially enhancing its absorption across biological membranes. Once absorbed, ubiquitous esterase enzymes in the plasma and tissues are anticipated to hydrolyze the ester bond, releasing the active N-(4-hydroxy-2-nitrophenyl)acetamide.
Below is a diagram illustrating this proposed bioactivation pathway.
A Comparative Guide to the Synthetic Routes for N-[4-(acetyloxy)-2-nitrophenyl]-acetamide
Executive Summary
N-[4-(acetyloxy)-2-nitrophenyl]-acetamide is a key organic intermediate whose synthesis requires careful strategic planning to achieve high purity and yield. The primary challenges in its synthesis lie in achieving the correct regiochemistry of the nitro and acetamido groups on the phenyl ring while managing the reactivity of the hydroxyl functionality. This guide provides an in-depth comparison of three distinct synthetic routes, evaluating them on criteria such as starting material accessibility, reaction efficiency, regioselectivity, and operational complexity. We will explore a traditional, linear approach starting from p-aminophenol, a more direct and regioselective route utilizing 4-hydroxy-2-nitroaniline, and a classic protecting group strategy starting from 4-methoxy-2-nitroaniline. This analysis is designed to equip researchers, chemists, and drug development professionals with the critical insights needed to select the optimal synthetic strategy for their specific laboratory and production needs.
Introduction and Retrosynthetic Analysis
The target molecule, N-[4-(acetyloxy)-2-nitrophenyl]-acetamide, possesses three key functional groups: an acetamido group, a nitro group ortho to it, and an acetyloxy group para to the acetamido group. A logical retrosynthetic disconnection points to N-(4-hydroxy-2-nitrophenyl)acetamide as the immediate precursor, which can be obtained via acetylation of the corresponding aniline or hydrolysis of a protected phenol.
This analysis reveals three plausible forward-synthetic strategies, each beginning from a different, readily available starting material.
Route 1: Nitration of N-(4-hydroxyphenyl)acetamide (Paracetamol)
This route represents a linear approach starting from the widely available and inexpensive N-(4-hydroxyphenyl)acetamide, commonly known as paracetamol or acetaminophen. The core of this strategy involves the direct nitration of the paracetamol scaffold.
Causality and Strategy: The acetamido group is a powerful ortho-, para-directing activator. Similarly, the hydroxyl group is also a strong ortho-, para-directing activator. When both are present, they direct the incoming electrophile (the nitronium ion, NO₂⁺) to positions ortho to themselves. This leads to a significant challenge: the formation of multiple isomers. Nitration can occur ortho to the hydroxyl group (position 3) or ortho to the acetamido group (position 2). The formation of the 3-nitro isomer, N-(4-hydroxy-3-nitrophenyl)acetamide, is often the major product, making the isolation of the desired 2-nitro isomer difficult and resulting in low yields.[1]
Performance: This route is hampered by poor regioselectivity. The separation of the resulting constitutional isomers is typically challenging, requiring extensive chromatography, which is not ideal for large-scale synthesis. While the starting material is cheap, the low yield and intensive purification make this route economically and practically inefficient.
Route 2: Selective Acetylation of 4-Hydroxy-2-nitroaniline
This approach begins with a starting material, 4-hydroxy-2-nitroaniline, where the critical nitro group is already in the correct position. This elegantly circumvents the problematic nitration step of Route 1.
Causality and Strategy: The key to this route is the selective acetylation of the more nucleophilic amino group in the presence of the phenolic hydroxyl group. This can be achieved by carefully controlling the reaction conditions, particularly the pH. By maintaining a pH between 5.5 and 6.5, the phenoxide ion formation is minimized, thus favoring the acetylation of the neutral amino group.[1] Once the intermediate N-(4-hydroxy-2-nitrophenyl)acetamide is formed, a final, less selective acetylation step can be performed under standard conditions to acylate the hydroxyl group.
Performance: This route is highly efficient and regioselective. The starting material, 4-hydroxy-2-nitroaniline (also known as 4-amino-3-nitrophenol), is commercially available.[2][3] The selective N-acetylation protocol is well-documented and provides the key intermediate in good yield, often as a precipitate that can be purified by simple filtration and recrystallization.[1] This makes it a superior choice for both lab-scale and potential scale-up operations.
Route 3: Methoxy Protecting Group Strategy
This route employs a classic protecting group strategy, starting with 4-methoxy-2-nitroaniline. The methoxy group serves to protect the phenol during the initial acetylation of the amino group.
Causality and Strategy: The hydroxyl group is masked as a less reactive methyl ether. This allows for a straightforward N-acetylation of the amino group using acetic anhydride in acetic acid to form N-(4-methoxy-2-nitrophenyl)acetamide.[4][5] The subsequent, and most critical, step is the cleavage of the methyl ether to unmask the hydroxyl group. This is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or hydrobromic acid (HBr). The final step is the acetylation of the newly revealed hydroxyl group.
Performance: This route offers excellent control and high yields for the N-acetylation step. However, it introduces two additional steps compared to Route 2 (protection and deprotection). The ether cleavage step often requires harsh, corrosive, and moisture-sensitive reagents, which may not be suitable for all laboratory settings and can present challenges on a larger scale. While effective, the added steps and harsher conditions make it slightly less favorable than Route 2, unless the starting material is significantly more accessible or economical.
Comparative Analysis of Synthetic Routes
The following table summarizes the key performance indicators for each synthetic route, providing a clear basis for comparison.
| Parameter | Route 1: Nitration of Paracetamol | Route 2: From 4-Hydroxy-2-nitroaniline | Route 3: Methoxy Protecting Group |
| Starting Material | N-(4-hydroxyphenyl)acetamide | 4-Hydroxy-2-nitroaniline | 4-Methoxy-2-nitroaniline |
| Number of Steps | 3 | 2 | 3 |
| Regioselectivity | Poor; yields mixture of isomers.[1] | Excellent; nitro group is pre-installed. | Excellent; protection ensures selectivity. |
| Key Challenge | Isomer separation. | Selective N-acetylation (pH control).[1] | Harsh ether cleavage conditions. |
| Typical Reagents | HNO₃/H₂SO₄, Acetic Anhydride | Acetic Anhydride, NaHCO₃, Pyridine | Acetic Anhydride, BBr₃ or HBr |
| Purification | Difficult (Column Chromatography) | Moderate (Recrystallization) | Moderate (Extraction, Recrystallization) |
| Overall Yield | Low | High | Good to High |
| Scalability | Poor | Good | Moderate |
Detailed Experimental Protocols
Protocol for Route 2: Synthesis via 4-Hydroxy-2-nitroaniline
This protocol is adapted from established literature procedures.[1]
Step 1: Synthesis of N-(4-hydroxy-2-nitrophenyl)acetamide
-
Dissolve 4-hydroxy-2-nitroaniline (3.08 g, 20 mmol) in 125 mL of an acetonitrile/water mixture (1:4 v/v).
-
Cool the solution in an ice bath to 0-5 °C with constant stirring.
-
Slowly add acetic anhydride (2.45 g, 24 mmol).
-
Carefully add sodium bicarbonate (approx. 3.4 g, 40 mmol) in small portions to the mixture. Monitor the pH and continue adding sodium bicarbonate until the final pH of the reaction mixture is stable between 5.5 and 6.5.
-
Continue stirring the mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
A yellow precipitate of N-(4-hydroxy-2-nitrophenyl)acetamide will form.
-
Collect the precipitate by vacuum filtration and wash the filter cake with cold water (2 x 20 mL).
-
Purify the crude product by recrystallization from an aqueous methanol solution to yield the pure intermediate.
Step 2: Synthesis of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide
-
Suspend N-(4-hydroxy-2-nitrophenyl)acetamide (1.96 g, 10 mmol) in 20 mL of dichloromethane in a round-bottom flask.
-
Add pyridine (1.19 g, 15 mmol) to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.23 g, 12 mmol) dropwise with stirring.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4 hours, monitoring progress by TLC.
-
Upon completion, pour the reaction mixture into 50 mL of cold 1M HCl solution and stir for 15 minutes.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from an ethanol/water mixture to obtain pure N-[4-(acetyloxy)-2-nitrophenyl]-acetamide.
Conclusion
While several pathways to N-[4-(acetyloxy)-2-nitrophenyl]-acetamide are chemically plausible, they are not all equally practical.
-
Route 1 is academically interesting but suffers from poor regioselectivity, making it unsuitable for efficient synthesis.
-
Route 3 is a robust and reliable method that leverages a classic protecting group strategy to ensure high yields, but at the cost of additional steps and the use of harsh deprotection reagents.
-
Route 2 emerges as the most advantageous and elegant strategy. By starting with a precursor that already contains the correct nitro-substitution pattern, it avoids the key selectivity challenge and proceeds in two high-yielding steps under relatively mild conditions.
For researchers and developers seeking an efficient, scalable, and high-yielding synthesis, Route 2, starting from 4-hydroxy-2-nitroaniline, is the recommended methodology. Its operational simplicity and superior control over regiochemistry make it the most logical and economically viable choice.
References
-
Deere, C. J., Hines, J. E. III, Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(3), x220201. [Link]
-
Hines, J. E. III, Deere, C. J., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(4), x220297. [Link]
-
ChemicalBook. (n.d.). 4-Hydroxy-2-nitroaniline Synthesis. ChemBK. [Link]
-
iChemical. (n.d.). 4-Hydroxy-2-nitroaniline, CAS No. 610-81-1. [Link]
Sources
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- 5. journals.iucr.org [journals.iucr.org]
A Comprehensive Guide to the Validation of a Reverse-Phase HPLC Method for the Quantification of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide
This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide. The principles and experimental designs detailed herein are rooted in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R1) and the recently adopted ICH Q2(R2), ensuring regulatory compliance and data of the highest integrity.[1][2][3][4][5][6][7][8][9] This document is intended for researchers, analytical scientists, and drug development professionals tasked with establishing robust and reliable analytical procedures.
Introduction: The Rationale for a Validated HPLC Method
N-[4-(acetyloxy)-2-nitrophenyl]-acetamide is a compound of interest in pharmaceutical development, potentially as an intermediate or a reference compound. Accurate and precise quantification is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose due to its high resolution, sensitivity, and adaptability.[10]
However, the generation of reliable data from an HPLC system is contingent upon a rigorously validated method. Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[4][6][11] This guide will compare a robust, newly developed Reverse-Phase HPLC (RP-HPLC) method with other potential analytical techniques and then provide a comprehensive, step-by-step protocol for its full validation.
Comparative Analysis of Analytical Techniques
While techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer high sensitivity, RP-HPLC with UV detection is often the most practical and robust method for routine quality control of a specific analyte like N-[4-(acetyloxy)-2-nitrophenyl]-acetamide.[12]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[12] | Separation of volatile compounds in the gas phase followed by mass-based detection.[12] | Chromatographic separation followed by highly selective and sensitive mass analysis.[12] |
| Typical Detector | UV-Vis, Photodiode Array (PDA) | Mass Spectrometer (MS) | Triple Quadrupole Mass Spectrometer (QqQ) |
| Applicability to Analyte | Excellent. The analyte is expected to be soluble in common HPLC mobile phases and possess a UV chromophore. | Potentially problematic. The analyte may lack the required volatility and thermal stability, necessitating derivatization. | High sensitivity, but may be overly complex and costly for routine quantification if not required for trace-level analysis. |
| Precision (%RSD) | Typically ≤ 2% | ≤ 15% | ≤ 15% (can be lower) |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% | 90 - 110% |
Given the likely non-volatile nature of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide and the need for a precise and accurate routine assay, RP-HPLC is the superior choice.
Proposed HPLC Method for Quantification
Based on the chemical structure of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide, a reverse-phase method is proposed. The acetyl and nitro groups suggest the molecule will have moderate polarity and a strong UV chromophore, making it ideal for this separation mode.
Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC System | Quaternary Pump with Autosampler and PDA/UV Detector |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-15 min: 30-70% B; 15-17 min: 70-30% B; 17-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by PDA scan (estimated ~270 nm) |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Rationale: A C18 column is a versatile starting point for moderately polar compounds.[13] A gradient elution ensures adequate separation from potential impurities and a reasonable run time. Phosphoric acid is used to control the pH of the mobile phase and ensure good peak shape.
The Validation Protocol: A Step-by-Step Guide
A validation protocol must be established before initiating any validation studies.[8][14] This protocol should define the analytical procedure, the validation parameters to be evaluated, and the pre-defined acceptance criteria.[14][15]
Validation Workflow
Caption: Workflow for HPLC Method Validation.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6][14]
Experimental Protocol:
-
Blank Analysis: Analyze the diluent to ensure no interfering peaks at the retention time of the analyte.
-
Placebo Analysis: Prepare a placebo sample (containing all formulation excipients without the active pharmaceutical ingredient) and analyze it to demonstrate the absence of interference.
-
Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.
-
Analyze the stressed samples.
-
The method is considered specific if the analyte peak is well-resolved from any degradation product peaks (resolution > 2).
-
Utilize a PDA detector to assess peak purity of the analyte peak in the presence of any co-eluting peaks.
-
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[16]
Experimental Protocol:
-
Prepare a stock solution of the N-[4-(acetyloxy)-2-nitrophenyl]-acetamide reference standard.
-
From the stock solution, prepare at least five concentrations across the expected working range (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999
-
The y-intercept should be close to zero.
Range
The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10] The range is typically derived from the linearity studies.[10]
Acceptance Criteria:
-
The range will be the concentrations verified to be linear, accurate, and precise. For an assay, this is commonly 80% to 120% of the test concentration.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[14][15] It is often determined by recovery studies.[14]
Experimental Protocol:
-
Prepare samples by spiking a placebo with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare nine determinations in total (three concentrations, three replicates each).
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[17] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Perform six replicate injections of a sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Alternatively, analyze three different concentrations in the range, in triplicate.[10]
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria:
-
The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Detection Limit (LOD) and Quantitation Limit (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.
-
LOD is typically established at a S/N ratio of 3:1.
-
LOQ is typically established at a S/N ratio of 10:1.
-
Confirm the LOQ by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[17][18]
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time.
-
Examples of parameters to vary:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic content)
-
pH of the mobile phase buffer (e.g., ± 0.2 units)
-
-
Analyze the system suitability parameters (e.g., peak asymmetry, theoretical plates, resolution) after each change.
Acceptance Criteria:
-
The system suitability parameters should remain within the pre-defined limits for all variations.
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Forced degradation, placebo, and blank analysis | No interference at analyte retention time; peak purity > 99.5% |
| Linearity | Analysis of 5+ concentrations in triplicate | Correlation coefficient (r²) ≥ 0.999 |
| Range | Derived from linearity, accuracy, and precision data | 80% - 120% of target concentration (for assay) |
| Accuracy | Recovery study at 3 levels, 3 replicates each | Mean recovery between 98.0% and 102.0% |
| Precision (Repeatability) | 6 replicates at 100% concentration | RSD ≤ 2.0% |
| Precision (Intermediate) | Different day, analyst, or instrument | RSD ≤ 2.0% |
| LOD | Signal-to-Noise Ratio | S/N ≈ 3:1 |
| LOQ | Signal-to-Noise Ratio | S/N ≈ 10:1; with acceptable precision & accuracy |
| Robustness | Deliberate variation of method parameters | System suitability criteria are met |
Conclusion
The validation of an analytical method is a critical process in pharmaceutical development and quality control.[17] By following the structured approach outlined in this guide, which is firmly based on international regulatory guidelines,[15] researchers and scientists can ensure the development of a robust, reliable, and defensible HPLC method for the quantification of N-[4-(acetyloxy)-2-nitrophenyl]-acetamide. The ultimate goal of method validation is to demonstrate that the procedure is suitable for its intended purpose,[4][6][11] thereby guaranteeing the integrity of the analytical data generated.
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Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). (2023). Available at: [Link]
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A Comparative Analysis of the Reactivity of Ortho- and Para-Nitroacetanilide Isomers
This technical guide provides an in-depth comparison of the chemical reactivity of ortho-nitroacetanilide and para-nitroacetanilide. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural, electronic, and steric factors that govern the distinct chemical behaviors of these two isomers. We will explore their reactivity in key organic reactions, supported by experimental observations and theoretical principles, to provide a clear framework for their application in synthesis.
Introduction: Structural and Electronic Profiles
Ortho- and para-nitroacetanilide are isomers that result from the electrophilic nitration of acetanilide.[1] Both molecules share the same chemical formula, C₈H₈N₂O₃, but differ in the substitution pattern on the benzene ring. This seemingly minor structural variance leads to significant differences in their physical properties and chemical reactivity.
The key functional groups influencing their behavior are the acetamido group (-NHCOCH₃) and the nitro group (-NO₂) .
-
Acetamido Group (-NHCOCH₃): This group is an ortho, para-director in electrophilic aromatic substitution (EAS). The nitrogen atom's lone pair can donate electron density to the aromatic ring through resonance (+M effect), thereby activating the ring towards electrophilic attack. However, this activating effect is moderated by the electron-withdrawing nature of the adjacent carbonyl group.[2]
-
Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, acting through both the inductive effect (-I) and the resonance effect (-M). This makes it a powerful deactivating group for electrophilic aromatic substitution and a meta-director. Conversely, and crucially for the reactivity of these molecules, the nitro group activates the ring for nucleophilic aromatic substitution (SₙAr) , particularly when positioned ortho or para to a leaving group.[3]
The interplay of these electronic effects, combined with the steric hindrance imposed by the bulky acetamido group, dictates the reactivity landscape of these isomers.
Physical Properties: A Tale of Two Isomers
The difference in substitution patterns directly impacts the intermolecular forces and crystal lattice packing, leading to distinct physical properties. The para isomer's symmetry allows for more efficient crystal packing, resulting in a significantly higher melting point and lower solubility compared to the ortho isomer. This difference is routinely exploited for their separation after synthesis.[4][5]
| Property | Ortho-Nitroacetanilide | Para-Nitroacetanilide |
| CAS Number | 552-32-9 | 104-04-1 |
| Appearance | Yellow leaflets | Colorless prisms/powder |
| Melting Point | 93-94 °C[4] | 214-216 °C[4] |
| Solubility | Moderately soluble in cold water, freely soluble in boiling water and ethanol.[1][4] | Almost insoluble in cold water; soluble in hot water and hot ethanol.[4][5] |
Comparative Reactivity Analysis
Formation via Electrophilic Aromatic Substitution (EAS)
The synthesis of ortho- and para-nitroacetanilide from acetanilide is a classic example of electrophilic aromatic substitution. While the acetamido group directs the incoming nitronium ion (NO₂⁺) to both the ortho and para positions, the reaction yields predominantly the para isomer.[1][6]
This regioselectivity is a direct consequence of steric hindrance . The acetamido group is bulky, and its presence impedes the approach of the electrophile to the adjacent ortho positions. The transition state leading to the ortho product is therefore higher in energy than the transition state for the para product, making the formation of the para isomer kinetically favored.[2][7]
Caption: Steric hindrance in the nitration of acetanilide.
Amide Hydrolysis (Deacylation)
The hydrolysis of the amide bond in nitroacetanilides to yield the corresponding nitroanilines is a common and important reaction, often used as a deprotection step. This reaction can be catalyzed by either acid or base.
While direct comparative kinetic data for the hydrolysis of the two isomers is scarce in readily available literature, studies on the deacylation of substituted acetanilides suggest that steric effects play a crucial role.[8][9]
-
Ortho-Nitroacetanilide: The proximity of the nitro group to the acetamido group can sterically hinder the approach of a nucleophile (like H₂O or OH⁻) to the carbonyl carbon of the amide. This would suggest a slower rate of hydrolysis compared to the para isomer.
-
Para-Nitroacetanilide: The nitro group is remote from the reaction center and does not impose any steric hindrance. Its strong electron-withdrawing effect, transmitted through the aromatic ring, makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This would lead to a faster rate of hydrolysis .
A study on the alkaline hydrolysis of p-nitroacetanilide found that the reaction rate has a marked dependence on the concentration of the hydroxide ion, indicating a complex mechanism.[10] The reaction proceeds through the formation of a tetrahedral intermediate, which then breaks down to the products.
Caption: Mechanism for base-catalyzed amide hydrolysis.
Nucleophilic Aromatic Substitution (SₙAr)
In the context of nucleophilic aromatic substitution, the nitro group is a strong activating group. For an SₙAr reaction to occur, a good leaving group (e.g., a halide) must also be present on the ring. While ortho- and para-nitroacetanilide themselves do not typically undergo SₙAr (as they lack a suitable leaving group), we can extrapolate their potential reactivity by considering analogous systems like fluoronitrobenzenes.
In SₙAr, the rate-determining step is the attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex determines the reaction rate.
-
Ortho Isomer: An ortho-nitro group can stabilize the negative charge of the Meisenheimer complex through both its strong -I (inductive) and -M (resonance) effects. The inductive effect is distance-dependent and is therefore strongest at the ortho position.[3]
-
Para Isomer: A para-nitro group stabilizes the intermediate primarily through its -M effect, as the -I effect is weaker at that distance.
For substrates like fluoronitrobenzene, the ortho isomer reacts faster than the para isomer in SₙAr reactions.[3] This is attributed to the powerful, distance-dependent inductive effect of the ortho-nitro group, which provides superior stabilization to the developing negative charge in the transition state. It is reasonable to predict a similar trend for appropriately substituted nitroacetanilide derivatives.
Experimental Protocol: Acid-Catalyzed Hydrolysis of p-Nitroacetanilide
This protocol describes a representative reaction to illustrate the reactivity of the amide bond in these systems.
Objective: To hydrolyze p-nitroacetanilide to p-nitroaniline.
Materials:
-
p-Nitroacetanilide
-
70% Sulfuric Acid (H₂SO₄)
-
10% Sodium Hydroxide (NaOH) solution
-
Distilled water
-
Round-bottom flask, reflux condenser, heating mantle, beakers, Büchner funnel, filter paper.
Procedure:
-
In a 100 mL round-bottom flask, combine 2.0 g of p-nitroacetanilide with 25 mL of 70% sulfuric acid.
-
Attach a reflux condenser and heat the mixture gently in a heating mantle.
-
Maintain a gentle reflux for 20-30 minutes, or until a test sample of the reaction mixture remains clear upon dilution with water.
-
Allow the reaction mixture to cool slightly before carefully pouring the hot solution into a beaker containing 100 mL of cold water and ice.
-
Precipitate the p-nitroaniline by slowly adding 10% NaOH solution with constant stirring until the solution is alkaline (test with litmus or pH paper). A yellow crystalline precipitate will form.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the yellow crystals of p-nitroaniline by vacuum filtration using a Büchner funnel.
-
Wash the crystals thoroughly with cold water to remove any residual acid or base.
-
Allow the product to air dry. The product can be further purified by recrystallization from hot water.
Conclusion
The reactivity of ortho- and para-nitroacetanilide is a clear illustration of how substituent position profoundly influences chemical behavior.
-
Formation (EAS): The para isomer is the major product of acetanilide nitration due to the steric hindrance of the acetamido group disfavoring ortho attack.
-
Amide Hydrolysis: The para isomer is expected to hydrolyze faster than the ortho isomer. This is because the remote para-nitro group does not sterically hinder the reaction, while its electron-withdrawing nature enhances the electrophilicity of the amide's carbonyl carbon.
-
Nucleophilic Aromatic Substitution: In hypothetical SₙAr reactions, derivatives of the ortho isomer are predicted to be more reactive than their para counterparts due to the superior stabilizing influence of the ortho-nitro group's inductive effect on the Meisenheimer intermediate.
These differences, rooted in fundamental principles of steric and electronic effects, are critical for designing synthetic pathways and understanding the chemical properties of these important intermediates.
References
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Vedantu. (n.d.). Preparation of p-Nitroacetanilide: Step-by-Step Guide. Retrieved from [Link]
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DrugFuture. (2023). Nitroacetanilide. Retrieved from [Link]
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Der Pharma Chemica. (2016). Comparative study of ONA, PNA and PBA using Density functional techniques. Retrieved from [Link]
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Unacademy. (n.d.). p-Nitroacetanilide Study Material. Retrieved from [Link]
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ResearchGate. (2016). DFT Study on Electron Spin Resonance (ESR) Parameters of 3-Nitroacetanilide. Retrieved from [Link]
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ResearchGate. (1956). Steric effects on mesomerism. V.) steric effects on mesomerism in derivatives of para-nitro-acetanilide. Retrieved from [Link]
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ResearchGate. (1964). Steric effects on mesomerism. XVII. Some properties of aromatic nitro‐, amino‐, and acylamino compounds with bulky ortho‐substituents. Retrieved from [Link]
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ResearchGate. (1955). Steric effects in the infra‐red spectrum of aromatic nitro compounds. Retrieved from [Link]
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ResearchGate. (1956). Steric effects on mesomerism. III). Estimation of the direct influence of substituents on the rate of deacylation of ortho- and para-nitro-acetanilide. Retrieved from [Link]
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IvyPanda. (2022). P-Nitroacetanilide: Measurements and Calculations Report. Retrieved from [Link]
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ResearchGate. (2016). Computational Study of Geometry, IR Spectrum and Molecular Properties of Acetanilide. Retrieved from [Link]
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ResearchGate. (2016). Nitration of Acetanilide. Retrieved from [Link]
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Quora. (2020). On nitration, aniline forms all the three ortho, meta, and para isomers but acetanilide gives para isomer has exclusive products. Why? Retrieved from [Link]
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Quora. (2023). What is the reaction mechanism for synthesis of p-Nitroacetanilide from p-nitroaniline by acetylation reaction in the presence of acetic anhydride and water without using H2SO4 or HNO3? Retrieved from [Link]
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Organic Spectroscopy International. (2014). p-nitroacetanilide. Retrieved from [Link]
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SpectraBase. (n.d.). 4'-Nitroacetanilide. Retrieved from [Link]
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BYJU'S. (2020). Preparation of p-Nitroacetanilide. Retrieved from [Link]
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Chemistry Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Retrieved from [Link]
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Semantic Scholar. (1970). Alkaline hydrolysis of p-nitroacetanilide and p-formylacetanilide. Retrieved from [Link]
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scite.ai. (1970). Alkaline hydrolysis of p-nitroacetanilide and p-formylacetanilide. Retrieved from [Link]
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The Royal Society of Chemistry. (2016). Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition - Supplementary Information. Retrieved from [Link]
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Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]
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PubMed. (2004). Enzymatic hydrolysis of p-nitroacetanilide: mechanistic studies of the aryl acylamidase from Pseudomonas fluorescens. Retrieved from [Link]
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Scribd. (n.d.). Preparation of P-Nitroacetanilide, Hydrolysis of P-Nitroacetanilide, Preparation of P-Nitroaniline (Student's Handout). Retrieved from [Link]
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International Journal of Research Trends and Innovation. (2018). Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. Retrieved from [Link]
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Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
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PubMed. (2006). Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids. Retrieved from [Link]
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ACS Omega. (2025). Computational Study of [Al, N, C, S] Isomers: Electronic Structure and Bonding Analysis. Retrieved from [Link]
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IRJET. (2018). COMPARATIVE STUDY OF AROMATIC ELECTROPHILIC SUBSTITUTION REACTION AT THE META AND ORTHO-POSITION IN TOLUENE. Retrieved from [Link]
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RSC Publishing. (2010). Spectroscopic and computational studies of nitrile hydratase: insights into geometric and electronic structure and the mechanism of amide synthesis. Retrieved from [Link]
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A Comparative Guide to the Efficacy of Acetamide Derivatives as Histone De-acetylase (HDAC) Inhibitors
This guide provides an in-depth comparative analysis of acetamide derivatives targeting Histone Deacetylases (HDACs), a critical class of enzymes in epigenetic regulation and a validated target in cancer therapy. We will explore the mechanistic underpinnings of these inhibitors, present a quantitative comparison of their efficacy, and provide a detailed, field-tested protocol for assessing their inhibitory activity. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced landscape of HDAC inhibition.
Introduction: The Epigenetic Role of HDACs and the Promise of Acetamide Derivatives
Epigenetics refers to heritable changes in gene expression that do not involve alterations to the DNA sequence itself. One of the most well-described epigenetic processes is histone acetylation, a key mechanism regulating gene expression. Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from the lysine residues of histones. This action typically leads to a more compact chromatin structure, restricting access for transcription factors and resulting in gene silencing.
In various cancers, HDACs are often overexpressed, leading to the repression of tumor suppressor genes and promoting uncontrolled cell proliferation. Consequently, HDAC inhibitors have emerged as a promising class of anti-cancer agents. Among these, acetamide derivatives, particularly those featuring a hydroxamic acid moiety, have shown significant therapeutic success. The first HDAC inhibitor to receive FDA approval, Vorinostat (SAHA), is a prime example of this structural class and is used for the treatment of cutaneous T-cell lymphoma (CTCL).
This guide will focus on comparing the efficacy of prominent acetamide-based HDAC inhibitors, providing the scientific community with a clear, data-driven perspective on their relative potencies and isoform selectivities.
Mechanism of Action: How Acetamide Derivatives Inhibit HDACs
The inhibitory action of the most potent acetamide derivatives, specifically hydroxamic acids, is centered on the active site of the HDAC enzyme. The general pharmacophore for these inhibitors includes three key components: a zinc-binding group (ZBG), a linker, and a "cap" group.
-
Zinc-Binding Group (ZBG): The hydroxamic acid group (-C(=O)NH-OH) is a powerful chelating agent. It forms a highly stable, bidentate coordinate bond with the Zn²⁺ ion located deep within the catalytic pocket of the HDAC enzyme. This interaction is critical as it blocks the substrate's access to the catalytic machinery, thereby inhibiting the enzyme's deacetylase activity.
-
Linker: An aliphatic or unsaturated chain connects the ZBG to the cap group. This linker occupies the cavity of the HDAC enzyme, and its length and rigidity are crucial determinants of potency and isoform selectivity.
-
Cap Group: This is typically a larger, often aromatic, group that interacts with residues at the rim of the active site. These surface-level interactions contribute significantly to the inhibitor's binding affinity and can be modified to tune selectivity for different HDAC isoforms.
Caption: Mechanism of HDAC inhibition by a hydroxamic acid-based derivative.
Comparative Efficacy of Key Acetamide-Derived HDAC Inhibitors
The efficacy of an HDAC inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. Lower IC₅₀ values indicate higher potency. Many early-generation inhibitors, like Trichostatin A and Vorinostat, are considered "pan-inhibitors" as they inhibit multiple HDAC isoforms with similar potency.
Rationale for Isoform Selectivity: The 11 human zinc-dependent HDACs are grouped into classes (I, IIa, IIb, and IV). These isoforms have distinct biological roles, and their dysregulation can be tissue- or cancer-specific. For example, HDAC1 is overexpressed in prostate cancer, while HDAC6 is implicated in neurodegenerative diseases. Therefore, developing isoform-selective inhibitors is a key goal in modern drug discovery to maximize therapeutic effects while minimizing off-target side effects. For instance, cardiac side effects reported in patients treated with pan-inhibitors may correlate with defects observed in mice with knockouts of specific HDAC isoforms.
The following table summarizes the inhibitory potency of two well-characterized acetamide-derived HDAC inhibitors against various Class I and II isoforms.
| Inhibitor | Type | Target Class | HDAC1 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | Reference(s) |
| Vorinostat (SAHA) | Hydroxamic Acid | Pan-Inhibitor | 10 - 40.6 | 20 | ~8.6 | |
| Trichostatin A (TSA) | Hydroxamic Acid | Pan-Inhibitor | ~6 - 20 | ~20 | ~8.6 |
Analysis of Comparative Data:
-
Vorinostat (SAHA): This FDA-approved drug is a potent inhibitor of Class I HDACs, with IC₅₀ values of 10 nM and 20 nM for HDAC1 and HDAC3, respectively. Its antiproliferative effects against cancer cell lines occur at micromolar concentrations.
-
Trichostatin A (TSA): TSA is a natural product that serves as a benchmark for HDAC inhibition. It potently inhibits Class I and II HDACs, with IC₅₀ values often reported around 20 nM for isoforms like HDAC1, 3, 4, and 6. It effectively inhibits HDAC activity in various breast cancer cell lines with a mean IC₅₀ of 2.4 nM.
While both are potent pan-inhibitors, subtle differences in their interaction profiles can lead to different biological outcomes, underscoring the importance of precise experimental evaluation.
Experimental Protocol: In Vitro Fluorogenic HDAC Inhibition Assay
To reliably compare the efficacy of different acetamide derivatives, a robust and reproducible experimental protocol is essential. The following is a detailed methodology for a common fluorogenic in vitro HDAC inhibition assay.
Principle of the Assay: This assay utilizes a synthetic peptide substrate containing an acetylated lysine residue and a fluorescent reporter group (e.g., aminomethylcoumarin, AMC), which is quenched. In the presence of active HDAC enzyme, the acetyl group is removed. A developer solution, typically containing a protease like trypsin, is then added. The developer specifically cleaves the deacetylated peptide, releasing the fluorophore and generating a quantifiable fluorescent signal. The signal intensity is inversely proportional to the HDAC inhibitory activity of the test compound.
Workflow Diagram:
Caption: High-level workflow for a fluorogenic HDAC inhibition assay.
Detailed Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer containing 50 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP, and 0.2 mg/ml BSA, adjusted to pH 7.4. *Causality: This buffer composition
-
A Senior Application Scientist's Guide to the In Vitro Bioavailability of N-Substituted Acetamides
For drug development professionals, enhancing the bioavailability of a promising compound is a critical hurdle. A molecule's therapeutic efficacy is fundamentally tied to its ability to reach the systemic circulation in sufficient concentrations. The modification of bioactive molecules with N-substituted acetamide moieties has emerged as a promising strategy to improve these pharmacokinetic properties.[1] This improvement is often attributed to favorable alterations in physicochemical characteristics, such as lipophilicity, which is crucial for a compound's ability to permeate biological membranes.[1][2]
This guide provides an in-depth comparison of the in vitro bioavailability of N-substituted acetamides versus their parent compounds. We will delve into the core experimental models, explain the causality behind methodological choices, and present supporting data, empowering researchers to design and interpret robust in vitro studies.
The Two Pillars of In Vitro Bioavailability Assessment
Oral bioavailability is not a single property but a result of a complex interplay between a compound's ability to cross the intestinal wall and its ability to survive metabolic degradation, primarily in the gut and liver.[3] Therefore, a comprehensive in vitro assessment rests on two pillars: permeability and metabolic stability .
-
Intestinal Permeability : This refers to the rate and extent to which a drug candidate crosses the intestinal epithelial barrier.[4] This process can occur via several mechanisms:
-
Passive Transcellular Diffusion : The compound moves directly across the cell membrane, driven by a concentration gradient. This is a primary route for lipophilic molecules.[5]
-
Paracellular Transport : Small, hydrophilic molecules may pass through the tight junctions between epithelial cells.
-
Carrier-Mediated Transport : Membrane-bound proteins actively transport compounds into (uptake) or out of (efflux) the cell.[6][7] Efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are a major cause of poor absorption as they actively pump drugs back into the intestinal lumen.[8][9]
-
-
Metabolic Stability : Before a drug reaches systemic circulation, it is exposed to a host of metabolic enzymes, particularly in the enterocytes of the intestinal wall and hepatocytes in the liver (the "first-pass effect").[10][11] In vitro assays measure a compound's susceptibility to this biotransformation, which is critical for predicting its half-life and overall bioavailability.[12]
Key In Vitro Models for Comparative Analysis
To quantify permeability and metabolic stability, several well-established in vitro models are employed. The choice of model depends on the specific question being asked, from high-throughput screening of many candidates to detailed mechanistic studies of a select few.
Permeability Assessment: The Caco-2 Monolayer Model
The Caco-2 cell line, derived from human colon adenocarcinoma, is considered the gold standard for predicting human oral absorption.[13][14] When cultured on semi-permeable supports, these cells differentiate to form a polarized monolayer that structurally and functionally resembles the small intestine's absorptive epithelium, complete with tight junctions and relevant efflux transporters like P-gp.[][16][17]
Causality Behind the Method: The 21-day culture period is critical; it allows the cells to fully differentiate and form the robust tight junctions essential for a physiologically relevant barrier.[] Measuring transport in both directions—from the apical (lumenal) to the basolateral (blood) side (A→B) and vice versa (B→A)—is crucial. It allows for the calculation of an efflux ratio (ER) . An ER greater than 2 strongly suggests that the compound is a substrate for active efflux, which can severely limit its bioavailability.[14]
-
Cell Culture: Caco-2 cells are cultured on semi-permeable polycarbonate Transwell inserts for approximately 21 days to achieve confluence and differentiation.[]
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).
-
Compound Preparation: A solution of the N-substituted acetamide or parent compound is prepared in a transport buffer (e.g., Hanks' Balanced Salt Solution) at a specified concentration (e.g., 10 µM).[16]
-
Permeability Measurement (A→B): The compound solution is added to the apical (donor) compartment, and fresh buffer is added to the basolateral (receiver) compartment.
-
Permeability Measurement (B→A): The compound solution is added to the basolateral (donor) compartment, and fresh buffer is added to the apical (receiver) compartment.
-
Incubation: The plates are incubated (e.g., for 2 hours at 37°C) with gentle shaking.[16]
-
Sample Collection: At the end of the incubation, samples are collected from the receiver compartments for both A→B and B→A directions.
-
Quantification: The concentration of the compound in the collected samples is determined using a validated analytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for its high sensitivity and specificity.[18]
-
Calculation: The apparent permeability coefficient (Papp) is calculated. The Efflux Ratio (ER) is then determined by dividing the Papp (B→A) by the Papp (A→B).[14]
Metabolic Stability Assessment
These assays evaluate how quickly a compound is metabolized by key drug-metabolizing enzymes.[19] They are essential for predicting hepatic clearance and the maximum achievable bioavailability (% Fmax).[20]
-
Liver Microsomes: These are subcellular fractions containing key Phase I enzymes like Cytochrome P450s (CYPs). They are a cost-effective tool for initial screening of metabolic liability.[10]
-
Hepatocytes: As intact liver cells, hepatocytes contain the full complement of Phase I and Phase II metabolic enzymes and cofactors, offering a more comprehensive and physiologically relevant ("gold standard") assessment of metabolic clearance.[10][20]
Causality Behind the Method: The experiment is designed as a time-course study. By measuring the disappearance of the parent compound over time, we can calculate the intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize a drug.[12] This value is critical for predicting in vivo hepatic clearance and half-life.[20]
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., N-substituted acetamide).
-
Hepatocyte Suspension: Cryopreserved human hepatocytes are thawed and suspended in incubation medium.[20]
-
Initiation of Reaction: The test compound is added to the hepatocyte suspension to start the metabolic reaction. The final concentration is typically low (e.g., 1 µM) to ensure enzyme kinetics are in the linear range.
-
Time-Course Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is immediately stopped by adding a quenching solution, such as cold acetonitrile, which also serves to precipitate proteins.[18]
-
Sample Processing: Samples are centrifuged to remove precipitated proteins.
-
Quantification: The concentration of the remaining parent compound in the supernatant of each sample is quantified by LC-MS/MS.[20]
-
Calculation: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t1/2) and the in vitro intrinsic clearance (CLint).[12]
Comparative Analysis: Flavonoid Acetamide Derivatives
A compelling case study illustrates the power of N-acetamide substitution. Studies on flavonoids, a class of natural compounds with therapeutic potential but often poor bioavailability, have shown that converting their hydroxyl groups to acetamide groups can significantly enhance their ability to cross biological barriers in vitro.[1][2][21]
The enhanced bioavailability of the flavonoid acetamide derivatives is attributed to changes in their physicochemical properties, including increased lipophilicity and altered polarity, which are key factors affecting membrane permeation.[2]
| Compound | Parent Compound | Total In Vitro Bioavailability (%) of Parent Compound | N-Acetamide Derivative | Total In Vitro Bioavailability (%) of N-Acetamide Derivative | Fold Increase |
| Quercetin | Unmodified Quercetin | 10.78 - 19.29 | Quercetin Penta-acetamide | 20.70 | ~1.1 - 1.9 |
| Apigenin | Unmodified Apigenin | 16.59 | Apigenin Tri-acetamide | 22.20 | ~1.3 |
| Fisetin | Unmodified Fisetin | 16.19 | Fisetin Tetra-acetamide | 34.81 | ~2.2 |
| Kaempferol | Unmodified Kaempferol | 15.40 | Kaempferol Tetra-acetamide | 21.34 | ~1.4 |
| Luteolin | Unmodified Luteolin | 19.29 | Luteolin Tetra-acetamide | 34.87 | ~1.8 |
Data synthesized from studies on flavonoid acetamide derivatives using a simulated digestion and dialysis tubing model.[1][22][23]
Integrated Strategy for Assessing N-Substituted Acetamides
A logical, tiered approach is the most efficient way to evaluate a new series of N-substituted acetamides. The goal is to use high-throughput, simpler assays to filter a large number of compounds and reserve the more complex, lower-throughput assays for the most promising candidates.
This workflow demonstrates a self-validating system. For instance, if a compound shows high permeability in the PAMPA assay (which measures only passive diffusion) but low permeability in the Caco-2 assay, it strongly indicates the compound is a substrate for active efflux.[24] This discrepancy provides a trustworthy, mechanistic insight into the absorption barrier without requiring a separate, dedicated efflux assay at the initial stage.
Conclusion
The N-substitution of acetamides represents a viable chemical strategy for enhancing the bioavailability of drug candidates. A rigorous in vitro evaluation, grounded in an understanding of both permeability and metabolic stability, is essential to identify and advance the most promising molecules. By employing a tiered approach that combines high-throughput screens like PAMPA with the "gold standard" Caco-2 and hepatocyte models, researchers can gain a comprehensive understanding of a compound's potential for oral absorption. This data-driven, mechanistic approach is fundamental to making informed decisions, de-risking candidates early, and ultimately accelerating the path to clinical development.
References
- Di, L., & Kerns, E. H. (2015). Biopharmaceutics classification system: validation and learnings of an in vitro permeability assay. PubMed.
- Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
- Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
- Tan, C. H., et al. (2007). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. PubMed.
- WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
- Eurofins Discovery. Metabolic Stability Services. Eurofins Discovery.
- Creative Bioarray. In Vitro Metabolic Stability. Creative Bioarray.
- Wikipedia. Parallel artificial membrane permeability assay. Wikipedia.
- Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs.
- WuXi AppTec Lab Testing Division. Metabolic Stability Assays. WuXi AppTec.
- Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Bioarray.
- Zakeri-Milani, P., et al. (2021). Biopharmaceutics Classification System: Validation and Learnings of an in Vitro Permeability Assay. ACS Publications.
- BioIVT. (2022). Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. BioIVT.
- JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.
- GSC Online Press. (2024). An Overview of the Biopharmaceutics Classification System (BCS). GSC Online Press.
- BOC Sciences. Caco-2 Permeability Testing | Intestinal Model. BOC Sciences.
- Semantic Scholar. Biopharmaceutical Classification System in In-vitro/In-vivo Correlation: Concept and Development Strategies in Drug Delivery. Semantic Scholar.
- Benchchem. Comparing the bioavailability of different N-substituted acetamides. Benchchem.
- Enamine. Caco-2 Permeability Assay. Enamine.
- ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH.
- Sigma-Aldrich. The Role of Intestinal Efflux Transporters In Drug Absorption. Sigma-Aldrich.
- National Institutes of Health (NIH). (2017). Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models. NIH.
- PMC. Strategies and Mechanism in Reversing Intestinal Drug Efflux in Oral Drug Delivery. PMC.
- RSC Publishing. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Publishing.
- Creative Bioarray. Caco-2 permeability assay. Creative Bioarray.
- PMC - PubMed Central. In vitro – in vivo Correlation: Perspectives on Model Development. PMC - PubMed Central.
- National Institutes of Health (NIH). (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. NIH.
- Augustijns, P., & Brewster, M. E. (2014). In vitro models for the prediction of in vivo performance of oral dosage forms. PubMed.
- Admescope. (2025). Drug transporter studies in vitro – understanding drug disposition and interactions. Admescope.
- Sigma-Aldrich. The Role of Intestinal Efflux Transporters in Drug Absorption. Sigma-Aldrich.
- bioRxiv. (2024). Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv.
- UBC Library Open Collections. (2017). Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models. UBC Library Open Collections.
- Emami, J. (2006). In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. Journal of Pharmaceutical Sciences.
- Benchchem. A Comparative Guide to the Reproducibility of Experiments Involving N-Substituted Acetamides. Benchchem.
- bioRxiv. (2023). Exploring Relationships Between In Vitro Aqueous Solubility and Permeability and In Vivo Fraction Absorbed. bioRxiv.
- Semantic Scholar. (2022). Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properti. Semantic Scholar.
- ResearchGate. Correlation in vitro permeability versus in vivo absorption. ResearchGate.
- m-cersi. (2023). Hot topic E: Permeability: From in vitro best practices to in vivo relevance. m-cersi.
- ACS Publications. (2019). Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters. ACS Publications.
- RSC Publishing. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Publishing.
- RSC Publishing. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Publishing.
- New Jersey Institute of Technology. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. New Jersey Institute of Technology.
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A Senior Application Scientist's Guide to Alternative Compounds for Esterase Assays: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the selection of an appropriate substrate is paramount for the robust and reliable quantification of enzyme activity. In the realm of esterase assays, particularly for acetylcholinesterase (AChE), the choice of substrate dictates the sensitivity, specificity, and overall validity of the experimental outcome. This guide provides an in-depth technical comparison of alternative compounds to N-[4-(acetyloxy)-2-nitrophenyl]-acetamide, a putative chromogenic substrate for esterases. We will delve into the performance of established alternatives, supported by experimental data and detailed protocols, to empower you in making informed decisions for your research.
Introduction: The Principle of Chromogenic and Fluorogenic Esterase Assays
The enzymatic activity of esterases, such as acetylcholinesterase, is commonly measured using synthetic substrates that, upon cleavage, release a chromogenic or fluorogenic molecule. The rate of color or fluorescence development is directly proportional to the enzyme's activity. The ideal substrate should exhibit high specificity for the target enzyme, possess favorable kinetic parameters (a low Michaelis constant, Km, and a high maximum velocity, Vmax), and be soluble in aqueous assay buffers.
N-[4-(acetyloxy)-2-nitrophenyl]-acetamide is a compound that, based on its chemical structure, is anticipated to function as a chromogenic substrate for esterases. The enzymatic hydrolysis of the acetyl group would liberate a nitrophenolic compound, which typically exhibits a distinct color change, allowing for spectrophotometric quantification.
The Landscape of Acetylcholinesterase Substrates: A Comparative Overview
While N-[4-(acetyloxy)-2-nitrophenyl]-acetamide represents a potential tool for esterase assays, a comprehensive evaluation necessitates a comparison with well-established and characterized alternative substrates. This guide will focus on three principal alternatives: Acetylthiocholine, Indoxylacetate, and the Amplex® Red assay system.
Performance Comparison of Acetylcholinesterase Substrates
The choice of substrate significantly impacts the outcome of an acetylcholinesterase assay. The following table summarizes key performance indicators for the most common alternatives.
| Substrate System | Detection Method | Key Advantages | Key Disadvantages |
| N-[4-(acetyloxy)-2-nitrophenyl]-acetamide | Colorimetric (predicted) | Direct, single-step reaction (predicted). | Limited published data on performance and specificity. Potential for lower sensitivity compared to other methods. |
| Acetylthiocholine (Ellman's Reagent) | Colorimetric | Well-established and widely used. Good sensitivity and specificity for AChE. | Indirect assay requiring a coupling reagent (DTNB). Potential for interference from sulfhydryl compounds. |
| Indoxylacetate | Colorimetric/Fluorogenic | Can be used in both colorimetric and fluorogenic assays. Good sensitivity. | Lower Vmax compared to acetylthiocholine. The product, indigo, can precipitate, affecting measurements. |
| Amplex® Red | Fluorogenic | Very high sensitivity. Continuous assay format. | Indirect, coupled-enzyme assay. Can be more expensive. Potential for interference from other sources of H₂O₂. |
Kinetic Parameters of Acetylcholinesterase Substrates
The Michaelis constant (Km) and maximum velocity (Vmax) are critical parameters for understanding the interaction between an enzyme and its substrate. A lower Km indicates a higher affinity of the enzyme for the substrate, while a higher Vmax signifies a faster reaction rate at saturating substrate concentrations.
| Substrate | Km (mol/L) | Vmax (kat) | Enzyme Source | Reference |
| Acetylthiocholine | (2.06 ± 0.35) × 10⁻⁴ | (4.97 ± 0.42) × 10⁻⁷ | Electric Eel AChE | [1] |
| Indoxylacetate | (3.21 ± 0.31) × 10⁻³ | (7.71 ± 0.56) × 10⁻⁸ | Electric Eel AChE | [1] |
In-Depth Analysis of Alternative Substrates
Acetylthiocholine: The Gold Standard in Cholinesterase Assays
Acetylthiocholine is the most widely used substrate for measuring acetylcholinesterase activity, primarily through the Ellman's method[2][3]. Its structural similarity to the natural substrate, acetylcholine, provides a high degree of biological relevance.
Reaction Principle:
Workflow for Ellman's Assay.
Experimental Protocol: Acetylcholinesterase Activity Assay using Acetylthiocholine
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0).
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution (10 mM in phosphate buffer).
-
Acetylthiocholine iodide (ATCI) solution (75 mM in deionized water).
-
Enzyme solution (e.g., purified acetylcholinesterase or tissue homogenate) diluted in phosphate buffer.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add:
-
150 µL of Phosphate Buffer.
-
10 µL of DTNB solution.
-
20 µL of sample (or enzyme solution).
-
-
Incubate for 5 minutes at room temperature to allow for the reaction of any interfering sulfhydryl groups.
-
Initiate the reaction by adding 20 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min).
-
Determine the enzyme activity using the Beer-Lambert law, with the molar extinction coefficient of TNB being 14,150 M⁻¹cm⁻¹ at 412 nm.
-
Indoxylacetate: A Versatile Chromogenic and Fluorogenic Substrate
Indoxylacetate serves as an alternative chromogenic substrate for acetylcholinesterase[4][5]. Its hydrolysis product, indoxyl, undergoes rapid oxidation in the presence of air to form the intensely colored indigo dye.
Reaction Principle:
Workflow for Indoxylacetate Assay.
Experimental Protocol: Acetylcholinesterase Activity Assay using Indoxylacetate
-
Reagent Preparation:
-
Tris-HCl Buffer (50 mM, pH 7.2).
-
Indoxylacetate solution (10 mM in a minimal amount of ethanol, then diluted in Tris-HCl buffer).
-
Enzyme solution diluted in Tris-HCl buffer.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add:
-
180 µL of Tris-HCl Buffer.
-
10 µL of enzyme solution.
-
-
Pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of Indoxylacetate solution.
-
Measure the absorbance at 615 nm (for indigo formation) at regular intervals for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min).
-
Enzyme activity is proportional to the rate of indigo formation.
-
Amplex® Red Assay: A Highly Sensitive Fluorogenic Approach
The Amplex® Red assay is a coupled-enzyme assay that offers exceptional sensitivity for detecting acetylcholinesterase activity[6][7][8]. It relies on the detection of hydrogen peroxide (H₂O₂) generated in a two-step reaction.
Reaction Principle:
Workflow for Amplex® Red Assay.
Experimental Protocol: Acetylcholinesterase Activity Assay using Amplex® Red
-
Reagent Preparation (as per manufacturer's instructions, e.g., Invitrogen™ Amplex™ Red Acetylcholine/Acetylcholinesterase Assay Kit):
-
Reaction Buffer.
-
Amplex® Red reagent.
-
Horseradish Peroxidase (HRP).
-
Choline Oxidase.
-
Acetylcholine solution.
-
Enzyme solution.
-
-
Assay Procedure (in a black 96-well microplate):
-
Prepare a working solution containing Reaction Buffer, Amplex® Red reagent, HRP, and Choline Oxidase.
-
Add 50 µL of the working solution to each well.
-
Add 50 µL of the enzyme solution or sample to each well.
-
Initiate the reaction by adding 50 µL of the acetylcholine solution.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at ~530-560 nm and emission detection at ~590 nm.
-
-
Data Analysis:
-
The rate of fluorescence increase is proportional to the acetylcholinesterase activity.
-
A standard curve using a known concentration of H₂O₂ can be used for quantification.
-
Conclusion and Recommendations
The selection of a substrate for acetylcholinesterase assays is a critical decision that should be guided by the specific requirements of the study.
-
N-[4-(acetyloxy)-2-nitrophenyl]-acetamide presents a potential, straightforward chromogenic substrate. However, the lack of comprehensive validation and comparative data in the scientific literature necessitates a thorough in-house characterization of its kinetic properties and specificity before its adoption in critical assays.
-
Acetylthiocholine (Ellman's Assay) remains the workhorse for most routine applications due to its well-established protocol, good sensitivity, and biological relevance. It is the recommended starting point for most researchers.
-
Indoxylacetate offers a viable alternative, particularly when a visual endpoint is desired or when interference from sulfhydryl compounds is a concern in the Ellman's assay.
-
The Amplex® Red Assay is the substrate system of choice when high sensitivity is paramount, for instance, when working with low enzyme concentrations or small sample volumes.
Ultimately, the optimal choice will depend on a careful consideration of the experimental goals, available instrumentation, and budget. It is always recommended to perform pilot experiments to validate the chosen assay system under your specific experimental conditions.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135404176, Amplex Red. Retrieved from [Link]
-
Pohanka, M. (2011). Assessment of acetylcholinesterase activity using indoxylacetate and comparison with the standard Ellman's method. International Journal of Molecular Sciences, 12(4), 2651–2660. [Link]
-
Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7, 88-95. [Link]
-
Krejci, E., & Massoulié, J. (1996). The diversity of cholinesterases. Cellular and Molecular Neurobiology, 16(1), 35-43. [Link]
-
Pohanka, M. (2014). Cholinesterases, a target of pesticides and nerve agents. Biomedical Papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia, 158(3), 337-347. [Link]
-
Guilbault, G. G., & Kramer, D. N. (1965). Fluorometric determination of lipase, acylase, alpha-and gamma-chymotrypsin and inhibitors of these enzymes. Analytical Chemistry, 37(10), 1219-1221. [Link]
-
Worek, F., Thiermann, H., & Szinicz, L. (2004). A new method for the determination of cholinesterase activity in human whole blood. Toxicology and Applied Pharmacology, 198(3), 351-358. [Link]
-
Zhou, M., & Zuo, Z. (2007). A sensitive and rapid fluorescence assay for the determination of acetylcholinesterase activity and its inhibitors. Talanta, 72(4), 1361-1366. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-
For researchers and professionals in the dynamic fields of drug discovery and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-, a compound that, like many nitroaromatic substances, requires careful handling due to its potential hazards. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes expert knowledge and data from structurally analogous compounds to ensure a robust and scientifically-grounded procedure.
I. Hazard Assessment and Risk Mitigation: The "Why" Behind the "How"
Understanding the potential risks associated with Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]- is paramount to its safe handling and disposal. Based on data from related nitrophenyl and acetamide compounds, a conservative hazard assessment is critical.
Anticipated Hazards:
-
Acute Toxicity: Similar compounds are often harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Irritation: May cause significant irritation to the skin, eyes, and respiratory system.[1][2]
-
Chronic Effects: Some related acetamide compounds are suspected of causing cancer.[3][4][5]
-
Reactivity: Acetamide and related substances can react with oxidizing agents, strong acids, and strong bases.[6] During combustion, poisonous gases such as nitrogen oxides are produced.[6]
This intrinsic hazard profile dictates a disposal strategy that prioritizes containment, neutralization of reactivity, and prevention of environmental release.
II. Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]- for any purpose, including disposal, the following PPE is mandatory. This creates a self-validating system of safety, protecting the handler from potential exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields or a full-face shield.[7][8] | Protects against accidental splashes or fine dust particles from coming into contact with the eyes, which can cause serious irritation.[2] |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron.[3][7] | Prevents skin contact, which can lead to irritation and potential absorption of the chemical.[1] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator should be used if dust formation is likely or in poorly ventilated areas.[1] | Minimizes the risk of inhaling fine particles of the compound, which can cause respiratory tract irritation.[1] |
III. Step-by-Step Disposal Protocol
The guiding principle for the disposal of Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]- is to treat it as hazardous waste and ensure it is handled by a licensed chemical waste disposal facility.[2][9]
Step 1: Waste Segregation and Containment
-
Do not mix with other waste streams. Create a designated hazardous waste container for Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]- and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips).
-
Use a compatible container. A clearly labeled, sealable, and non-reactive container (e.g., a high-density polyethylene (HDPE) bottle) is essential.[9] The container should be kept closed except when adding waste.[10]
-
Proper Labeling. The container must be clearly labeled with "Hazardous Waste," the full chemical name: "Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-", and any relevant hazard symbols (e.g., harmful, irritant).[10]
Step 2: Managing Spills
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.
-
Don Appropriate PPE: Before attempting any cleanup, wear the full complement of PPE as described above.
-
Contain the Spill:
-
Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Step 3: Final Disposal
-
Arrange for Professional Disposal: The sealed and labeled container of Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]- waste must be transferred to your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[1][9][10]
-
Incineration: The recommended method of disposal for this type of compound is controlled incineration at a licensed facility, often with flue gas scrubbing to manage hazardous combustion byproducts.[9]
-
Do Not Dispose Down the Drain or in Regular Trash: This is strictly prohibited as it can lead to environmental contamination and potential reactions within the drainage system.[9][10]
IV. Logical Workflow for Safe Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-.
Caption: Disposal workflow for Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-.
V. Conclusion: A Commitment to Safety and Integrity
The proper disposal of chemical reagents like Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]- is a direct reflection of a laboratory's commitment to scientific integrity and the well-being of its personnel and the environment. By adhering to these scientifically-grounded procedures, researchers can confidently manage their chemical waste, ensuring a safe and compliant laboratory setting.
References
-
New Jersey Department of Health. (n.d.). Acetamide - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Penta Chemicals. (2023). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2022). Safety Data Sheet: acetamide. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetamide Broth (Solution A). Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetamide Broth (Solution A). Retrieved from [Link]
-
PubChem. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. Retrieved from [Link]
-
Hines, J. K., et al. (2023). N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central. Retrieved from [Link]
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Comprehensive Safety Guide: Personal Protective Equipment and Handling Protocols for Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-
Foundational Hazard Assessment: A Precautionary Approach
The chemical structure of Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-, incorporating both a nitroaromatic ring and an acetamide group, warrants a cautious approach. Data from similar compounds suggest a range of potential health hazards. Acetamide, for instance, is classified as a substance suspected of causing cancer (Carcinogenicity Category 2).[1][2][3] Furthermore, related nitroaromatic compounds are often associated with acute toxicity if swallowed, inhaled, or in contact with skin, as well as skin, eye, and respiratory irritation.[4][5][6]
Therefore, users must operate under the assumption that this compound may possess the following hazardous properties:
-
Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[6]
-
Irritant: May cause serious irritation to the eyes, skin, and respiratory system.[5][6][7]
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard; it should never be the only one. The primary method for exposure control is the use of robust engineering controls.
-
Chemical Fume Hood: All manipulations of solid Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[4] This is critical to prevent the inhalation of fine particulates and potential aerosols.
-
Ventilation: Ensure the laboratory has adequate general ventilation to maintain low ambient concentrations of any potential vapors or dusts.[8][9]
-
Designated Area: All work with this compound should be restricted to a designated and clearly marked area to prevent cross-contamination of the laboratory space.
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of appropriate PPE is directly dependent on the task being performed. The following table provides a clear, operational guide for minimum PPE requirements.
| Task | Minimum Engineering Control | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Aliquoting (Solid) | Chemical Fume Hood | Tightly-fitting safety goggles or a face shield.[6][10] | Two pairs of chemical-resistant nitrile gloves (ASTM D6978 tested).[1][11] | Tightly-cuffed lab coat or an impervious gown.[4][8] | Required if there is a risk of dust generation outside of a fume hood. Use a NIOSH-approved N95 or higher-rated respirator.[6][8] |
| Solution Preparation & Handling | Chemical Fume Hood | Tightly-fitting safety goggles.[6][10] | Chemical-resistant nitrile gloves.[1] | Tightly-cuffed lab coat.[4][8] | Not typically required if work is confined to a fume hood. |
| Post-Reaction Workup & Purification | Chemical Fume Hood | Tightly-fitting safety goggles. | Chemical-resistant nitrile gloves.[1] | Tightly-cuffed lab coat. | Not typically required if work is confined to a fume hood. |
| Spill Cleanup | N/A | Tightly-fitting safety goggles and a face shield.[6] | Heavy-duty chemical-resistant gloves (e.g., neoprene or butyl rubber over nitrile). | Impervious gown or chemical-resistant apron over a lab coat.[8] | NIOSH-approved respirator with P100 filters for particulates.[11] |
Operational Workflow: From Preparation to Decontamination
Adherence to a systematic workflow is paramount for minimizing exposure and ensuring reproducible, safe science. The following protocol outlines the essential steps for handling Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-.
Step-by-Step Handling Protocol:
-
Preparation:
-
Verify the chemical fume hood is functioning correctly.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, glassware, solvents) and the designated, sealed waste container within the fume hood.
-
Don all required PPE as specified in the table above.
-
-
Handling (Inside Fume Hood):
-
Decontamination & Doffing:
-
Wipe down all external surfaces of containers and equipment with an appropriate solvent (e.g., 70% ethanol) before removing them from the fume hood. Dispose of the wipe as hazardous waste.
-
Seal the primary container of Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-.
-
Remove outer gloves first and dispose of them in the designated hazardous waste container.
-
Remove lab coat and goggles.
-
Remove inner gloves and dispose of them.
-
Caption: Safe Handling Workflow for Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-.
Spill and Disposal Management Plan
Accidents can happen, and a clear, pre-defined plan for spills and waste disposal is a non-negotiable part of laboratory safety.
Small Spill (Solid) Response:
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is outside a fume hood, evacuate the area.
-
Secure: Restrict access to the spill area.
-
Don PPE: Wear the appropriate spill cleanup PPE as detailed in Table 1.
-
Contain: Gently cover the spill with an absorbent material or a spill pad to prevent dust from becoming airborne. Do not sweep dry powder.[6]
-
Clean: Carefully collect the material using a plastic scoop or by gently wetting the absorbent material and place it into a labeled, sealable hazardous waste container.[5][8]
-
Decontaminate: Clean the spill area with a suitable solvent and paper towels, placing all cleaning materials into the hazardous waste container.
-
Report: Report the incident to the laboratory supervisor or Environmental Health & Safety department.
Waste Disposal Protocol:
All materials contaminated with Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]- must be treated as hazardous waste.
-
Solid Waste: Collect all excess solid, contaminated gloves, bench paper, and cleaning materials in a dedicated, clearly labeled, and sealed hazardous waste container.[6]
-
Liquid Waste: Collect all solutions containing the compound in a compatible, labeled hazardous waste container. Do not pour any waste down the drain.[6][12]
-
Disposal: All waste must be disposed of through an approved hazardous waste disposal plant, adhering strictly to all local, state, and federal regulations.[3][5]
By integrating these engineering controls, PPE standards, and operational plans, researchers can confidently and safely handle Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-, upholding the highest standards of laboratory safety and scientific integrity.
References
- Cole-Parmer. (n.d.). N-(2,6-Dimethylphenyl)- Acetamide, 97.5% (HPLC) - Safety Data Sheet.
- BenchChem. (2025). An In-depth Technical Guide to the Material Safety of N-(2-Methyl-5-nitrophenyl)acetamide.
- Penta Chemicals. (2023, March 30). Acetamide - SAFETY DATA SHEET.
- ChemicalBook. (2024, December 21). Chemical Safety Data Sheet MSDS / SDS - N-(4-ethoxy-2-nitrophenyl)acetamide.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - N-(2-Hydroxy-4-methylphenyl)acetamide.
- Cayman Chemical. (2025, November 18). Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - N1-(4-Butylphenyl)acetamide.
- ASHP Publications. (n.d.). PERSONAL PROTECTIVE EQUIPMENT.
- Fisher Scientific. (2023, August 23). SAFETY DATA SHEET - N1-(3-Acetyl-4-hydroxyphenyl)acetamide.
- BenchChem. (2025). Safe Disposal of N-(2-Methyl-5-nitrophenyl)acetamide: A Procedural Guide.
- ECHEMI. (2019, July 15). N-(4-Methoxy-2-nitrophenyl)acetamide SDS, 119-81-3 Safety Data Sheets.
- Chemos GmbH & Co. KG. (2022, October 31). Safety Data Sheet: acetamide.
- Uppu, R. M., et al. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET - Acetamide.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Acetamide.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
